molecular formula C14H18N4O5 B15549316 Keto-D-fructose phthalazin-1-ylhydrazone

Keto-D-fructose phthalazin-1-ylhydrazone

Katalognummer: B15549316
Molekulargewicht: 322.32 g/mol
InChI-Schlüssel: JTXLYEKQSQUJTI-JHJVBQTASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Keto-D-fructose phthalazin-1-ylhydrazone is a useful research compound. Its molecular formula is C14H18N4O5 and its molecular weight is 322.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C14H18N4O5

Molekulargewicht

322.32 g/mol

IUPAC-Name

(2R,3S,4R)-5-(phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol

InChI

InChI=1S/C14H18N4O5/c19-6-10(12(22)13(23)11(21)7-20)16-18-14-9-4-2-1-3-8(9)5-15-17-14/h1-5,11-13,19-23H,6-7H2,(H,17,18)/t11-,12-,13-/m1/s1

InChI-Schlüssel

JTXLYEKQSQUJTI-JHJVBQTASA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to Keto-D-fructose phthalazin-1-ylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-D-fructose phthalazin-1-ylhydrazone is a derivative of D-fructose, belonging to the hydrazone class of organic compounds. Hydrazones are characterized by the R1R2C=NNH2 structure and are formed by the reaction of aldehydes or ketones with hydrazine (B178648). This guide provides a detailed overview of the structure, synthesis, and potential biological significance of this compound, drawing upon available chemical data and general knowledge of related compounds. Due to the limited publicly available experimental data for this specific molecule, this guide also presents generalized experimental protocols and predicted spectroscopic data based on the analysis of similar structures.

Chemical Structure and Properties

This compound is formed through the condensation reaction between the keto group of D-fructose and the hydrazine group of phthalazin-1-ylhydrazine. The resulting structure combines the polyhydroxylated chiral backbone of fructose (B13574) with the aromatic phthalazine (B143731) moiety.

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

PropertyValueSource
CAS Number1082040-10-5[1]
Molecular FormulaC₁₄H₁₈N₄O₅[1]
Molecular Weight322.32 g/mol [1]
SMILESOCC1(O--INVALID-LINK--O">C@@HCO)N/N=C2C3=CC=CC=C3C=NN/2N/A

Experimental Protocols

Generalized Synthesis of Sugar Hydrazones

The synthesis typically involves the condensation reaction of a keto-sugar with a hydrazine derivative in a suitable solvent, often with acid catalysis.

Materials:

  • D-Fructose

  • Phthalazin-1-ylhydrazine

  • Methanol or Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve D-fructose in methanol.

  • Add an equimolar amount of phthalazin-1-ylhydrazine to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve D-Fructose in Methanol B Add Phthalazin-1-ylhydrazine A->B C Add Glacial Acetic Acid (catalyst) B->C D Reflux for 2-4 hours C->D E Monitor by TLC D->E F Cool to Room Temperature E->F G Isolate Crude Product (Precipitation or Evaporation) F->G H Purify by Recrystallization G->H I Characterize Product (NMR, IR, MS) H->I

Caption: Generalized workflow for the synthesis of sugar hydrazones.

Predicted Spectroscopic Data

Specific spectroscopic data for this compound is not available. The following table summarizes the expected characteristic signals based on the known spectra of D-fructose, phthalazine derivatives, and general hydrazones.[3][4][5][6][7][8][9]

Spectroscopic TechniqueExpected Characteristics
¹H NMR Signals for the fructose protons (CH and CH₂OH groups) in the range of 3.5-4.5 ppm. Aromatic protons of the phthalazine ring between 7.5-8.5 ppm. A signal for the N-H proton of the hydrazone.
¹³C NMR Signals for the fructose carbons in the range of 60-105 ppm. Aromatic carbons of the phthalazine ring between 120-150 ppm. A signal for the C=N carbon of the hydrazone around 140-160 ppm.[10][11][12]
IR Spectroscopy A broad O-H stretching band around 3200-3500 cm⁻¹ from the hydroxyl groups of fructose. C-H stretching bands around 2800-3000 cm⁻¹. A C=N stretching vibration for the hydrazone around 1600-1650 cm⁻¹. Aromatic C=C stretching bands around 1450-1600 cm⁻¹. C-O stretching bands in the 1000-1200 cm⁻¹ region.[7][8][9]
Mass Spectrometry A molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of 322.32. Fragmentation patterns corresponding to the loss of water, and cleavage of the fructose and phthalazine moieties.[6][13]

Potential Biological Activities and Signaling Pathways

While the specific biological activity of this compound has not been reported, the broader class of hydrazone derivatives is known to exhibit a wide range of pharmacological properties.[14][15][16]

Known Biological Activities of Hydrazone Derivatives:

  • Antimicrobial: Many hydrazone derivatives have shown potent activity against various strains of bacteria and fungi.[14][15]

  • Anticancer: Some hydrazones have been investigated for their cytotoxic effects on cancer cell lines.[15]

  • Anti-inflammatory: The hydrazone scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).[14][15]

  • Anticonvulsant: Certain hydrazone derivatives have demonstrated anticonvulsant properties in animal models.[14][15]

The biological activity of this compound would likely be influenced by the combined properties of the fructose and phthalazine-hydrazone moieties. The sugar portion could affect its solubility and transport into cells, while the phthalazine-hydrazone part would be the primary pharmacophore.

G cluster_0 Potential Biological Activities A Hydrazone Derivatives B Antimicrobial A->B C Anticancer A->C D Anti-inflammatory A->D E Anticonvulsant A->E

Caption: Potential biological activities of hydrazone derivatives.

Conclusion

This compound is a molecule of interest at the intersection of carbohydrate and medicinal chemistry. While its fundamental chemical properties are known, a comprehensive experimental characterization is currently lacking in the public domain. This guide provides a framework for its synthesis and predicted analytical characteristics based on established chemical principles and data from related compounds. Further research is warranted to synthesize and characterize this compound and to explore its potential biological activities, which could be diverse given the known pharmacological profiles of hydrazones. Such studies would be invaluable for researchers in drug discovery and development.

References

Synthesis and Characterization of Keto-D-fructose phthalazin-1-ylhydrazone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Keto-D-fructose phthalazin-1-ylhydrazone, a compound of interest in glycobiology and medicinal chemistry. This document details a feasible synthetic protocol, outlines extensive characterization methodologies, and presents expected analytical data. Furthermore, it explores the potential biological relevance of this molecule by discussing associated signaling pathways. The information is structured to be a valuable resource for researchers engaged in the synthesis of novel carbohydrate derivatives and for professionals in the field of drug discovery and development.

Introduction

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure. They are formed by the condensation of ketones or aldehydes with hydrazine (B178648) derivatives. Sugar hydrazones, in particular, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties.[1][2] The incorporation of a sugar moiety can enhance the pharmacokinetic properties of a drug, such as its solubility and ability to engage in hydrogen bonding.

This compound is a specific derivative that combines the structural features of D-fructose, a ketohexose, with phthalazin-1-ylhydrazine. The phthalazine (B143731) core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.[3] This guide provides a detailed methodology for the synthesis and in-depth characterization of this promising compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between D-fructose and phthalazin-1-ylhydrazine. This reaction is a standard method for the formation of hydrazones from a ketone (in the open-chain form of fructose) and a hydrazine derivative.[4]

Experimental Protocol

Materials:

  • D-Fructose

  • Phthalazin-1-ylhydrazine

  • Ethanol (B145695) (or other suitable solvent like methanol)

  • Glacial Acetic Acid (catalyst)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Crystallization dish

Procedure:

  • In a 250 mL round-bottom flask, dissolve D-fructose (1 equivalent) in a minimal amount of warm ethanol.

  • In a separate beaker, dissolve phthalazin-1-ylhydrazine (1 equivalent) in ethanol.

  • Add the phthalazin-1-ylhydrazine solution to the D-fructose solution with continuous stirring.

  • To this mixture, add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product may precipitate out upon cooling. If not, the volume of the solvent can be reduced under vacuum.

  • Filter the solid product using a Büchner funnel and wash with a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Dry the purified crystals in a desiccator.

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow start Start dissolve_fructose Dissolve D-Fructose in Ethanol start->dissolve_fructose dissolve_hydrazine Dissolve Phthalazin-1-ylhydrazine in Ethanol start->dissolve_hydrazine mix Mix Reactants dissolve_fructose->mix dissolve_hydrazine->mix add_catalyst Add Glacial Acetic Acid mix->add_catalyst reflux Reflux for 3-4 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitation/Concentration cool->precipitate filter Filter Crude Product precipitate->filter recrystallize Recrystallize filter->recrystallize dry Dry Purified Product recrystallize->dry end End dry->end

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Physicochemical Properties
PropertyExpected Value
Molecular Formula C₁₄H₁₈N₄O₅
Molecular Weight 322.32 g/mol [5]
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
Solubility Soluble in polar solvents like DMSO and DMF, sparingly soluble in ethanol and methanol, and insoluble in water and non-polar solvents.[6]
Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on the analysis of its functional groups and data from similar sugar hydrazone structures.

TechniqueExpected Peaks/Signals
FT-IR (KBr, cm⁻¹) ~3400-3200: O-H and N-H stretching (broad band due to multiple hydroxyl groups and the N-H of the hydrazone). ~3050: Aromatic C-H stretching. ~2900: Aliphatic C-H stretching. ~1620: C=N stretching of the hydrazone. ~1580: C=C stretching of the aromatic phthalazine ring. ~1100-1000: C-O stretching of the multiple alcohol groups.
¹H NMR (DMSO-d₆, δ ppm) ~10.0-11.0: Singlet, 1H (N-H of the hydrazone). ~7.5-8.5: Multiplets, 4H (aromatic protons of the phthalazine ring). ~3.5-5.0: Multiplets, protons of the fructose (B13574) moiety (CH₂OH and CHOH groups). The exact chemical shifts and multiplicities will be complex due to the presence of multiple stereocenters and potential for different tautomers in solution.[7]
¹³C NMR (DMSO-d₆, δ ppm) ~150-160: C=N of the hydrazone. ~125-140: Aromatic carbons of the phthalazine ring. ~90-100: Anomeric carbon of the fructose moiety (if in cyclic form). ~60-80: Carbons of the fructose backbone (CH₂OH and CHOH groups).[8]
Mass Spectrometry (ESI-MS) [M+H]⁺: m/z 323.13 (calculated for C₁₄H₁₉N₄O₅⁺). [M+Na]⁺: m/z 345.11 (calculated for C₁₄H₁₈N₄NaO₅⁺).

Characterization Workflow

Characterization_Workflow Characterization Workflow start Synthesized Compound physicochemical Physicochemical Analysis (MP, Solubility) start->physicochemical ftir FT-IR Spectroscopy start->ftir nmr NMR Spectroscopy (¹H & ¹³C) start->nmr mass_spec Mass Spectrometry start->mass_spec purity Purity Assessment (TLC, HPLC) start->purity data_analysis Data Analysis and Structure Elucidation physicochemical->data_analysis ftir->data_analysis nmr->data_analysis mass_spec->data_analysis purity->data_analysis final_structure Confirmed Structure data_analysis->final_structure

Caption: A diagram outlining the systematic process for the characterization and structural confirmation of the synthesized compound.

Potential Biological Significance and Signaling Pathways

The formation of sugar-derived compounds in biological systems, a process known as glycation, can lead to the generation of Advanced Glycation End-products (AGEs). AGEs are implicated in the pathogenesis of various diseases, including diabetes, atherosclerosis, and neurodegenerative disorders.[9] They exert their effects in part by interacting with the Receptor for Advanced Glycation End-products (RAGE), which triggers a cascade of intracellular signaling events.

Given that this compound is a fructose derivative, it is plausible that it could interact with or modulate pathways associated with AGEs. The RAGE signaling pathway is a key player in the inflammatory and oxidative stress responses initiated by AGEs.

RAGE Signaling Pathway

The binding of AGEs to RAGE activates multiple downstream signaling cascades, including the NF-κB and MAPK pathways. This activation leads to the transcription of pro-inflammatory cytokines and adhesion molecules, contributing to cellular dysfunction and tissue damage.[10]

RAGE_Signaling_Pathway AGE-RAGE Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AGEs Advanced Glycation End-products (AGEs) RAGE RAGE Receptor AGEs->RAGE Binding ROS Reactive Oxygen Species (ROS) RAGE->ROS MAPK MAPK Pathway ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Transcription Gene Transcription MAPK->Transcription NFkB->Transcription Response Inflammatory Response & Oxidative Stress Transcription->Response

Caption: A simplified diagram of the AGE-RAGE signaling cascade, leading to inflammation and oxidative stress.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers in glycobiology and medicinal chemistry. The exploration of the potential link to AGE-RAGE signaling pathways highlights the compound's relevance for further investigation in the context of diseases associated with glycation. Future studies should focus on the experimental validation of the proposed synthesis and characterization, as well as the evaluation of the biological activity of this novel sugar hydrazone.

References

Keto-D-fructose Phthalazin-1-ylhydrazone: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keto-D-fructose phthalazin-1-ylhydrazone (CAS No. 1082040-10-5) is a biochemical reagent with potential applications in glycobiology and medicinal chemistry.[1][] Its structure, combining a fructose (B13574) moiety with a phthalazin-1-ylhydrazone functional group, suggests a complex chemical behavior that warrants detailed investigation for its effective use in research and drug development. This technical guide provides a comprehensive overview of the known chemical properties and an in-depth analysis of the expected stability of this compound, based on the established chemistry of its constituent functional groups. While specific experimental data for this compound is scarce in publicly available literature, this guide offers a framework for its study and utilization.

Chemical Properties

Table 1: Summary of Known and Unknown Chemical Properties

PropertyValueSource/Recommendation
CAS Number 1082040-10-5[3][4]
Molecular Formula C₁₄H₁₈N₄O₅[3]
Molecular Weight 322.32 g/mol [3]
Melting Point Not availableExperimental determination is recommended.
Solubility Not availableExperimental determination in various solvents (e.g., water, DMSO, ethanol) is recommended. The presence of the sugar moiety suggests potential aqueous solubility, while the phthalazine (B143731) ring may impart some solubility in organic solvents.
pKa Not availableExperimental determination is recommended. The hydrazone and phthalazine moieties will have specific pKa values that will influence the compound's ionization state at different pH levels.
Appearance Not availableTypically, hydrazones of sugars are crystalline solids.[5][6]

Synthesis and Characterization

While a specific, detailed protocol for the synthesis of this compound has not been identified in the reviewed literature, a general synthetic approach can be inferred from established methods for the formation of hydrazones from sugars.[5][7][8] The synthesis would likely involve the condensation reaction between Keto-D-fructose and phthalazin-1-ylhydrazine.

Proposed Experimental Protocol for Synthesis

Materials:

  • Keto-D-fructose

  • Phthalazin-1-ylhydrazine hydrochloride

  • Anhydrous sodium acetate (B1210297)

  • Ethanol or a similar suitable solvent

  • Glacial acetic acid (as a catalyst)

Procedure:

  • Dissolve Keto-D-fructose and a molar equivalent of phthalazin-1-ylhydrazine hydrochloride in ethanol.

  • Add a molar excess of sodium acetate to neutralize the hydrochloride and facilitate the reaction.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to allow for the precipitation of the product.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Workup & Purification KetoFructose Keto-D-fructose Condensation Condensation Reaction KetoFructose->Condensation PhthalazineHydrazine Phthalazin-1-ylhydrazine PhthalazineHydrazine->Condensation Solvent Ethanol Solvent->Condensation Catalyst Acetic Acid Catalyst->Condensation Heat Reflux Heat->Condensation Cooling Cooling & Precipitation Condensation->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Keto-D-fructose phthalazin-1-ylhydrazone Recrystallization->Product

Caption: Proposed workflow for the synthesis of this compound.
Characterization

The structural confirmation of the synthesized this compound would require a suite of analytical techniques.

Table 2: Recommended Analytical Methods for Characterization

TechniqueExpected Information
¹H and ¹³C NMR Spectroscopy Confirmation of the covalent linkage between the fructose and phthalazin-1-ylhydrazone moieties. The spectra would show characteristic signals for the sugar protons and carbons, as well as those for the aromatic phthalazine ring and the hydrazone group.[9][10][11][12][13]
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern, confirming the elemental composition.[14][15]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of key functional groups, such as O-H (from the fructose hydroxyls), N-H (from the hydrazone), C=N (hydrazone), and aromatic C-H and C=C bonds.[15]
UV-Visible Spectroscopy The phthalazine moiety is expected to exhibit characteristic UV absorption maxima, which can be useful for quantitative analysis.[16][17]
High-Performance Liquid Chromatography (HPLC) To assess the purity of the synthesized compound and as a tool for stability studies.[18]

Stability

The stability of this compound is a critical parameter for its storage, handling, and application. While specific stability data is unavailable, the inherent chemical nature of hydrazones and sugars provides a basis for predicting its stability profile.

Hydrolytic Stability

Hydrazones are known to be susceptible to hydrolysis, which involves the cleavage of the C=N bond to regenerate the parent carbonyl compound (Keto-D-fructose) and the hydrazine (B178648) (phthalazin-1-ylhydrazine).[7][19][20] The rate of hydrolysis is highly dependent on the pH of the medium.

  • Acidic Conditions: Hydrolysis is generally catalyzed by acid.[19][21] Therefore, this compound is expected to be unstable in acidic solutions.

  • Neutral and Basic Conditions: Hydrazones are generally more stable at neutral pH.[7] However, the stability in basic conditions can vary.

Hydrolysis_Pathway cluster_products Hydrolysis Products Compound Keto-D-fructose phthalazin-1-ylhydrazone Protonation Protonation of Hydrazone Nitrogen Compound->Protonation H⁺ WaterAttack Nucleophilic Attack by Water Protonation->WaterAttack H₂O Intermediate Carbinolamine Intermediate WaterAttack->Intermediate Cleavage C-N Bond Cleavage Intermediate->Cleavage KetoFructose Keto-D-fructose Cleavage->KetoFructose PhthalazineHydrazine Phthalazin-1-ylhydrazine Cleavage->PhthalazineHydrazine

Caption: General acid-catalyzed hydrolysis pathway for hydrazones.
Thermal and Photostability

Forced degradation studies under thermal and photolytic stress are necessary to determine the intrinsic stability of the molecule.[22][23][24] The presence of the aromatic phthalazine ring suggests potential photosensitivity.

Proposed Experimental Protocol for Stability Studies

Forced Degradation Studies:

  • Acidic Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at a controlled temperature (e.g., 60 °C) for a defined period.

  • Basic Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at a controlled temperature for a defined period.

  • Neutral Hydrolysis: Incubate a solution of the compound in water at a controlled temperature for a defined period.

  • Oxidative Degradation: Treat a solution of the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a defined period.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.

Analytical Monitoring:

  • At various time points, withdraw aliquots from the stressed samples.

  • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.

  • Characterize the major degradation products using LC-MS/MS and NMR to elucidate the degradation pathways.

Conclusion

This compound is a compound of interest with limited publicly available data on its chemical properties and stability. This technical guide provides a framework for its synthesis, characterization, and stability assessment based on established chemical principles of its constituent moieties. Researchers and drug development professionals are encouraged to perform the recommended experimental evaluations to fully characterize this molecule for its intended applications. The inherent reactivity of the hydrazone linkage, particularly its pH-dependent stability, should be a key consideration in its handling, formulation, and use.

References

The Unexplored Potential: A Technical Guide to the Biological Activity of Keto-D-fructose Phthalazin-1-ylhydrazone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of the biological activities associated with Keto-D-fructose phthalazin-1-ylhydrazone derivatives. While direct research on this specific class of compounds is limited, this document synthesizes available data on structurally related phthalazin-1-ylhydrazone derivatives to provide a foundational understanding for future research and development. The information presented herein is intended to serve as a valuable resource for identifying potential therapeutic applications and guiding further investigation into this promising, yet understudied, chemical space.

Introduction to Phthalazin-1-ylhydrazones

Phthalazine (B143731) and its derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. The incorporation of a hydrazone moiety (-NHN=CH-) often enhances the biological activity of the parent molecule. Hydrazones are known to possess a wide spectrum of activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. The combination of the phthalazine core with a keto-D-fructose hydrazone side chain presents a unique chemical scaffold with the potential for novel biological activities, particularly in the realms of anticancer and antimicrobial therapies.

Biological Activities of Structurally Related Phthalazin-1-ylhydrazone Derivatives

Extensive research has been conducted on various derivatives of phthalazin-1-ylhydrazone, revealing significant potential in several therapeutic areas. The primary activities observed are antimicrobial and anticancer.

Antimicrobial Activity

Phthalazine-based hydrazones have demonstrated notable activity against a range of bacterial and fungal strains. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The presence of electron-withdrawing or electron-donating groups on the aromatic rings can significantly influence the antimicrobial potency.

Table 1: Antimicrobial Activity of Phthalazin-1-ylhydrazone Derivatives

Compound/DerivativeTest OrganismActivity MetricResultReference
(E)-1-(2-substitutedbenzylidene)phthalazine derivativesE. coliDocking Score (kcal/mol)-7.62[1]
(E)-1-(2-substitutedbenzylidene)phthalazine derivativesCytochrome C peroxidaseDocking Score (kcal/mol)-4.87 to -7.62[1]
N-alkylated phthalazinone derivativesE. coli, S. aureus, C. albicansZone of InhibitionStrong activity[2]
Various Phthalazinone DerivativesBacillus subtilis (Gram-positive)MIC (µg/mL)3.125 - 200[3]
Various Phthalazinone DerivativesPseudomonas aeruginosa (Gram-negative)MIC (µg/mL)3.125 - 200[3]
Various Phthalazinone DerivativesMRSA (Gram-positive)MIC (µg/mL)3.125 - 200[3]
Anticancer Activity

The anticancer potential of phthalazin-1-ylhydrazone derivatives has been a major focus of research. These compounds have shown cytotoxicity against various cancer cell lines, with proposed mechanisms including the inhibition of kinases, induction of apoptosis, and interference with cell cycle progression. The structural versatility of these derivatives allows for the fine-tuning of their anticancer activity and selectivity.

Table 2: Anticancer Activity of Hydrazone and Phthalazinone Derivatives

Compound/DerivativeCancer Cell LineActivity MetricResult (µM)Reference
Hydrazide-hydrazone derivative 3hPC-3 (Prostate)IC501.32[4][5]
Hydrazide-hydrazone derivative 3hMCF-7 (Breast)IC502.99[4][5]
Hydrazide-hydrazone derivative 3hHT-29 (Colon)IC501.71[4][5]
N6-hydrazone purine (B94841) derivative 26VEGFR-2IC500.822[6]
N6-hydrazone purine derivative 26PI3KαIC503.040[6]
N6-hydrazone purine derivative 26EGFRIC506.625[6]
Phthalazine derivative 12bHCT-116 (Colon)IC5017.8[7]
Phthalazinone derivativesHCT116 (Colon)IC5028.97 - 76.04[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols typically employed in the evaluation of phthalazin-1-ylhydrazone derivatives.

Antimicrobial Susceptibility Testing

Agar (B569324) Well Diffusion Method:

  • A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.

  • Wells of a fixed diameter are punched into the agar.

  • A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.

  • The plates are incubated under appropriate conditions (temperature and duration) for the microorganism.

  • The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.[2]

Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):

  • Serial two-fold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

  • A standardized suspension of the test microorganism is added to each well.

  • The plate is incubated under suitable conditions.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]

In Vitro Cytotoxicity Assays

MTT Assay:

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[4][5]

Apoptosis Assays

Caspase-3 Activity Assay:

  • Cells are treated with the test compound.

  • Following treatment, cells are lysed to release intracellular contents.

  • The cell lysate is incubated with a specific substrate for caspase-3 that releases a fluorescent or colorimetric product upon cleavage.

  • The activity of caspase-3 is quantified by measuring the fluorescence or absorbance of the product. An increase in caspase-3 activity is an indicator of apoptosis.[4][5]

Annexin V-FITC/PI Staining:

  • Cells are treated with the test compound.

  • Cells are harvested and washed with a binding buffer.

  • The cells are then stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which stains the nucleus of late apoptotic or necrotic cells).

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]

Visualizing Pathways and Workflows

Understanding the relationships between synthesis, characterization, and biological evaluation is critical for a systematic research approach.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Evaluation cluster_mechanism Mechanism of Action Studies start Starting Materials (Keto-D-fructose, Phthalazine Hydrazine) synthesis Chemical Synthesis of This compound Derivatives start->synthesis purification Purification & Characterization (NMR, Mass Spec, IR) synthesis->purification antimicrobial Antimicrobial Screening (Bacteria, Fungi) purification->antimicrobial anticancer Anticancer Screening (Cancer Cell Lines) purification->anticancer moa_antimicrobial Target Identification (e.g., Enzyme Inhibition) antimicrobial->moa_antimicrobial moa_anticancer Pathway Analysis (e.g., Apoptosis, Kinase Inhibition) anticancer->moa_anticancer end Preclinical Development moa_antimicrobial->end Lead Optimization moa_anticancer->end Lead Optimization apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound Phthalazin-1-ylhydrazone Derivative cell Cancer Cell compound->cell bax Bax/Bak Activation cell->bax death_receptor Death Receptors (e.g., Fas, TRAIL-R) cell->death_receptor mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 (Initiator) apaf1->casp9 casp3 Caspase-3 (Executioner) casp9->casp3 casp8 Caspase-8 (Initiator) death_receptor->casp8 casp8->casp3 apoptosis Apoptosis casp3->apoptosis

References

In-depth Analysis of Keto-D-fructose phthalazin-1-ylhydrazone Reveals Limited Public Data on Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Keto-D-fructose phthalazin-1-ylhydrazone, with the chemical formula C14H18N4O5 and a molecular weight of 322.32, is listed by several chemical suppliers for research purposes.[1][2][3][4] Its classification as a biochemical reagent in glycobiology suggests its use in studies related to the structure, synthesis, and function of sugars.[1] However, beyond this general classification, specific applications and mechanistic studies appear to be unpublished or not widely disseminated.

The broader class of compounds, phthalazinones and their derivatives, has been the subject of extensive research. These heterocyclic compounds are known to possess a wide array of pharmacological activities, making them a significant scaffold in drug discovery.[5] Studies have explored their potential as anticancer, anti-diabetic, anti-inflammatory, and antihypertensive agents, among others.[5][6] For instance, certain phthalazine (B143731) derivatives have been investigated as inhibitors of enzymes like aldose reductase, which is relevant in the context of diabetic complications, and as modulators of receptor tyrosine kinases such as EGFR in cancer.[7] Some have also been synthesized for their potential antiproliferative effects on various cancer cell lines.[6]

Despite the rich pharmacology of the phthalazinone core, the specific derivative, this compound, remains largely uncharacterized in the public domain. The available information from commercial suppliers confirms its existence and intended use in a research context but does not provide the in-depth data required for a detailed technical guide on its mechanism of action. There are no readily accessible publications that detail its effects on signaling pathways, provide quantitative data from biological assays, or outline specific experimental protocols for its use.

References

The Genesis and Evolution of Phthalazin-1-ylhydrazone Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of phthalazin-1-ylhydrazone compounds. It delves into the seminal synthetic methodologies, explores the diverse pharmacological activities, and presents key quantitative data to facilitate comparative analysis. Detailed experimental protocols for the synthesis of representative compounds are provided, alongside visualizations of critical signaling pathways implicated in their mechanism of action. This document serves as an in-depth resource for researchers and professionals engaged in the field of medicinal chemistry and drug discovery, with a particular focus on nitrogen-containing heterocyclic scaffolds.

Discovery and Historical Development

The journey of phthalazin-1-ylhydrazone compounds began with the exploration of phthalazine (B143731) derivatives in the mid-20th century. A pivotal moment in this history was the synthesis of hydralazine (B1673433) (1-hydrazinophthalazine). Initially investigated for its potential antimalarial properties, researchers at Ciba unexpectedly discovered its potent vasodilatory effects.[1] This serendipitous finding redirected research efforts, leading to the development of hydralazine as an antihypertensive agent.[1] The first process for preparing hydralazine was reported in a U.S. patent filed in 1945 and granted in 1949, marking a significant milestone in the history of these compounds.[1][2] This initial synthesis involved the reaction of 1-chlorophthalazine (B19308) with hydrazine (B178648) hydrate (B1144303).[3][4] Following its approval by the FDA in 1953, hydralazine became one of the first orally active antihypertensive drugs, revolutionizing the treatment of high blood pressure.[1][2]

The success of hydralazine spurred further investigation into the phthalazine core, leading to the synthesis and evaluation of a vast array of derivatives, including a wide range of phthalazin-1-ylhydrazones and their cyclic analogs, phthalazinones.[5][6] Over the decades, research has unveiled a broad spectrum of biological activities for this class of compounds, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, establishing the phthalazinone scaffold as a privileged structure in medicinal chemistry.[7][8]

Synthetic Methodologies: Experimental Protocols

The synthesis of phthalazin-1-ylhydrazone and related phthalazinone derivatives can be achieved through various chemical reactions. Below are detailed protocols for the synthesis of key intermediates and final compounds.

Synthesis of 4-Benzyl-2H-phthalazin-1-one

This protocol describes a fundamental synthesis of a phthalazinone derivative.

Reaction:

Procedure:

A mixture of 2-benzoylbenzoic acid (0.01 mol) and hydrazine hydrate (0.01 mol) in ethanol (B145695) (30 ml) is refluxed for 6 hours. The reaction mixture is then cooled, and the resulting solid precipitate is filtered off. The crude product is recrystallized from ethanol to yield 4-benzyl-2H-phthalazin-1-one.[9]

Synthesis of 3-(4-Benzyl-1-oxophthalazin-2(1H)-yl)propanehydrazide

This protocol details the synthesis of a key hydrazide intermediate.

Reaction:

Procedure:

A mixture of ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate (3.36 g, 0.01 mol) and hydrazine hydrate (0.5 ml, 0.01 mol) in ethanol (30 ml) is refluxed for 6 hours. The solid that separates upon cooling is filtered and recrystallized from ethanol to give the desired propanehydrazide.[9]

Synthesis of Phthalazin-1-ylhydrazone Derivatives from Hydrazides

This protocol outlines the final step to generate hydrazone derivatives.

Reaction:

Procedure:

The 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanehydrazide is condensed with various aldehydes to yield the corresponding hydrazone derivatives.[9][10]

Synthesis of 1-Hydrazinophthalazine (Hydralazine)

This protocol describes the historical synthesis of hydralazine.

Reaction:

Procedure:

1-Chlorophthalazine is prepared from phthalazinone by reacting it with phosphorus oxychloride. The resulting 1-chlorophthalazine is then reacted with hydrazine hydrate in an aqueous or alcoholic medium to produce hydralazine base.[3][11] The base can then be converted to its hydrochloride salt.[3][11]

Quantitative Biological Data

The following tables summarize key quantitative data for the biological activities of various phthalazin-1-ylhydrazone and phthalazinone derivatives.

Table 1: Anticancer Activity of Phthalazinone Derivatives

CompoundCell LineIC50 (µM)Reference
11c A549 (Lung Carcinoma)0.097[12]
Olaparib (Reference) A549 (Lung Carcinoma)0.139[12]
9c HCT-116 (Colon Carcinoma)1.58[9][10]
12b HCT-116 (Colon Carcinoma)0.32[9][10]
13c HCT-116 (Colon Carcinoma)0.64[9][10]
Sorafenib (Reference) HCT-116 (Colon Carcinoma)2.93[9][10]
2g MCF-7 (Breast Cancer)0.15[13]
4a MCF-7 (Breast Cancer)0.12[13]
2g HepG2 (Liver Cancer)0.18[13]
4a HepG2 (Liver Cancer)0.09[13]
3f HepG2 (Liver Cancer)0.17[14]
3f MCF-7 (Breast Cancer)0.08[14]

Table 2: VEGFR-2 Inhibitory Activity of Phthalazine Derivatives

CompoundVEGFR-2 IC50 (µM)Reference
12b 17.8[9][10]
Sorafenib (Reference) 32.1[9][10]
2g 0.148[13]
4a 0.196[13]
3f 0.0557[14]
12b 4.4[15][16]
12c 2.7[15][16]
13c 2.5[15][16]

Signaling Pathways and Mechanisms of Action

Phthalazin-1-ylhydrazone and its derivatives exert their biological effects through various mechanisms, including the inhibition of key enzymes involved in cell signaling pathways.

Anticancer Activity via VEGFR-2 Inhibition

Several phthalazinone derivatives have demonstrated potent anticancer activity by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[13][14][15][16] Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to the suppression of tumor growth and metastasis.[14]

VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular VEGFR2 VEGFR-2 P1 P VEGFR2->P1 Autophosphorylation P2 P VEGFR2->P2 VEGF VEGF VEGF->VEGFR2 Binds Downstream Downstream Signaling (PI3K/Akt, MAPK) P1->Downstream Activates P2->Downstream Angiogenesis Angiogenesis (Proliferation, Migration) Downstream->Angiogenesis Promotes Phthalazinone Phthalazinone Derivative Phthalazinone->VEGFR2 Inhibits PARP_Inhibition cluster_nucleus Nucleus DNA_damage DNA Single-Strand Break PARP PARP DNA_damage->PARP Recruits DNA_repair DNA Repair PARP->DNA_repair Facilitates Cell_death Apoptosis / Cell Death PARP->Cell_death Leads to (when inhibited in BRCA-deficient cells) DNA_repair->Cell_death Prevents Phthalazinone Phthalazinone Derivative (e.g., Olaparib) Phthalazinone->PARP Inhibits Vasodilation_Mechanism cluster_cell Vascular Smooth Muscle Cell SR Sarcoplasmic Reticulum Ca_release Ca²⁺ Release SR->Ca_release Releases Contraction Muscle Contraction Ca_release->Contraction Induces Relaxation Muscle Relaxation (Vasodilation) Contraction->Relaxation Opposes Hydralazine Hydralazine Hydralazine->Ca_release Inhibits

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Keto-D-fructose phthalazin-1-ylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and spectroscopic characterization of Keto-D-fructose phthalazin-1-ylhydrazone, a compound of interest in glycobiology and medicinal chemistry. Due to the limited availability of direct experimental data in publicly accessible literature, this guide presents a putative synthetic pathway and predicted spectroscopic data based on established chemical principles and analysis of analogous structures.

Introduction

This compound (CAS 1082040-10-5) is a derivative of D-fructose, a ketohexose of significant biological importance. The incorporation of the phthalazin-1-ylhydrazone moiety introduces a heterocyclic system known for its diverse pharmacological activities, including potential applications in drug development. This guide outlines the probable synthetic route and expected analytical data (NMR and MS) to aid researchers in the synthesis, identification, and characterization of this compound.

Proposed Synthesis

The synthesis of this compound is anticipated to proceed via a condensation reaction between D-fructose and 1-hydrazinophthalazine. This reaction is a classic formation of a hydrazone from a ketone and a hydrazine (B178648) derivative.

Reaction Scheme:

D-Fructose + 1-Hydrazinophthalazine → this compound + H₂O

Experimental Protocol

The following is a generalized, detailed experimental protocol for the synthesis of this compound.

Materials:

  • D-Fructose

  • 1-Hydrazinophthalazine

  • Ethanol (or other suitable solvent like methanol (B129727) or a buffered aqueous solution)

  • Glacial Acetic Acid (catalyst, optional)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Filtration apparatus

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Dissolution: Dissolve D-fructose in a minimal amount of a suitable solvent (e.g., ethanol) in a round-bottom flask. Gentle warming may be required to facilitate dissolution.

  • Addition of Hydrazine: In a separate container, dissolve an equimolar amount of 1-hydrazinophthalazine in the same solvent.

  • Reaction: Add the 1-hydrazinophthalazine solution to the D-fructose solution dropwise with continuous stirring at room temperature. A catalytic amount of glacial acetic acid can be added to acidify the reaction mixture slightly and promote hydrazone formation.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product. If no precipitate forms, reduce the solvent volume using a rotary evaporator.

  • Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent to remove unreacted starting materials and impurities.

  • Drying: Dry the collected solid under vacuum.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol-water) to obtain the pure this compound.

Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of the individual components (D-fructose and phthalazine) and known shifts for similar hydrazone structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5 - 7.5m4HAromatic protons of the phthalazine (B143731) ring
~7.0 - 6.5s1HNH proton of the hydrazone
~4.5 - 3.5m11HProtons of the fructose (B13574) moiety (CH, CH₂)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~160 - 150C=N of the hydrazone
~140 - 120Aromatic carbons of the phthalazine ring
~100 - 60Carbons of the fructose moiety (C-OH, C-O-C)
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

m/z (Da)Ion Type
322.13[M+H]⁺ (Calculated for C₁₄H₁₉N₄O₅⁺)
344.11[M+Na]⁺ (Calculated for C₁₄H₁₈N₄NaO₅⁺)

Note: The molecular formula of this compound is C₁₄H₁₈N₄O₅, with a molecular weight of 322.32 g/mol .[1] The exact mass will vary depending on the ionization method used.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start Materials: D-Fructose & 1-Hydrazinophthalazine dissolution Dissolution in Ethanol start->dissolution Step 1 reaction Condensation Reaction (Catalytic Acetic Acid) dissolution->reaction Step 2 workup Work-up & Precipitation reaction->workup Step 3 isolation Filtration & Washing workup->isolation Step 4 purification Recrystallization isolation->purification Step 5 product Pure Keto-D-fructose phthalazin-1-ylhydrazone purification->product Final Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (e.g., ESI-MS) product->ms data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ms->data_analysis

Caption: Synthetic and characterization workflow for this compound.

logical_relationship compound This compound synthesis Synthesis compound->synthesis spectroscopy Spectroscopic Characterization compound->spectroscopy nmr NMR (¹H, ¹³C) spectroscopy->nmr ms Mass Spectrometry spectroscopy->ms structure Structural Elucidation nmr->structure ms->structure application Potential Applications (Glycobiology, Drug Discovery) structure->application

Caption: Logical relationship of synthesis, characterization, and application.

References

Keto-D-fructose Phthalazin-1-ylhydrazone: A Biochemical Reagent Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-D-fructose phthalazin-1-ylhydrazone (CAS No. 1082040-10-5) is a biochemical reagent with potential applications in glycobiology and research into metabolic and inflammatory disorders. While specific research on this compound is limited, its structural components—a keto-fructose moiety and a phthalazin-1-ylhydrazone group—suggest a potential role in modulating processes related to glycation and carbonyl stress. This document provides a technical overview of its chemical identity and explores its theoretical applications based on the known activities of related compounds. Due to the scarcity of published data, this guide also proposes a hypothetical framework for its investigation.

Chemical Identity and Properties

PropertyValue
IUPAC Name (3S,4R,5R)-1-(2-(Phthalazin-1-yl)hydrazinyl)-1,3,4,5,6-pentahydroxyhexan-2-one
Molecular Formula C₁₄H₁₈N₄O₅
Molecular Weight 322.32 g/mol
CAS Number 1082040-10-5
Canonical SMILES C1=CC=C2C(=C1)C=NN=C2NNC(C(=O)C(C(C(CO)O)O)O)O
Physical Appearance Not specified in available literature
Solubility Not specified in available literature
Purity Typically >98% for research-grade material

Theoretical Biochemical Applications and Mechanism of Action

Direct studies on the biochemical activity of this compound are currently unavailable. However, based on the known functions of its constituent moieties and related hydrazone compounds, we can hypothesize its potential areas of application.

Inhibition of Advanced Glycation End-products (AGEs)

The structure of this compound suggests a potential role as an inhibitor of advanced glycation end-product (AGE) formation. The hydrazone group is known to be a potent scavenger of reactive carbonyl species, which are precursors to AGEs. The related compound, hydralazine, has been shown to inhibit AGE formation. The fructose (B13574) moiety could potentially target the compound to glucose transporters or other carbohydrate-binding sites.

A proposed mechanism could involve the nucleophilic hydrazone nitrogen attacking the electrophilic carbonyl groups of dicarbonyl intermediates (like 3-deoxyglucosone, glyoxal, and methylglyoxal), thus preventing them from cross-linking with proteins.

Modulation of Inflammatory Pathways

Hydrazone derivatives have been reported to possess anti-inflammatory properties. The phthalazine (B143731) ring system is a component of various biologically active molecules. The anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory cascade.

Proposed Experimental Protocols

The following are generalized, hypothetical protocols for the initial biochemical characterization of this compound.

In Vitro Assay for Inhibition of AGE Formation

This experiment would assess the ability of the compound to prevent the formation of AGEs in a model system using bovine serum albumin (BSA) and a reducing sugar.

Materials:

  • Bovine Serum Albumin (BSA)

  • D-fructose or D-glucose

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Aminoguanidine (positive control)

  • Spectrofluorometer

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • In a series of microcentrifuge tubes, combine BSA (10 mg/mL) and a reducing sugar (e.g., 0.5 M glucose) in PBS.

  • Add varying concentrations of this compound to the tubes. Include a no-inhibitor control and a positive control with aminoguanidine.

  • Incubate the tubes at 37°C for 7-14 days in the dark.

  • After incubation, measure the fluorescence of the solutions (excitation at ~370 nm, emission at ~440 nm) to quantify AGE formation.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

Carbonyl Scavenging Assay

This assay would directly measure the compound's ability to react with dicarbonyl species.

Materials:

  • Methylglyoxal (MGO)

  • Phosphate (B84403) buffer, pH 7.4

  • This compound

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare solutions of MGO and this compound in phosphate buffer.

  • Mix the solutions and incubate at 37°C.

  • At various time points, take aliquots of the reaction mixture.

  • Analyze the aliquots by HPLC to monitor the decrease in the MGO peak and the appearance of new peaks corresponding to the reaction product(s).

  • The rate of MGO depletion can be used to determine the scavenging activity.

Visualizations of Proposed Mechanisms and Workflows

The following diagrams illustrate the hypothetical mechanism of action and a general experimental workflow for investigating this compound.

AGE_Inhibition_Pathway Protein Protein (e.g., Collagen, Albumin) Schiff_Base Schiff Base Protein->Schiff_Base Glucose Glucose / Fructose Glucose->Schiff_Base Non-enzymatic glycation Amadori_Product Amadori Product Schiff_Base->Amadori_Product Dicarbonyls Reactive Dicarbonyls (e.g., MGO, Glyoxal) Amadori_Product->Dicarbonyls Degradation AGEs Advanced Glycation End-products (AGEs) Dicarbonyls->AGEs Reaction with protein residues Inert_Adduct Inert Adduct Dicarbonyls->Inert_Adduct Forms inert adduct Pathology Pathological Consequences (e.g., Inflammation, Cross-linking) AGEs->Pathology KFPH Keto-D-fructose phthalazin-1-ylhydrazone KFPH->Dicarbonyls Trapping/Scavenging KFPH->Inert_Adduct

Caption: Proposed mechanism for AGE inhibition by this compound.

Experimental_Workflow Start Hypothesis: Compound inhibits glycation In_Vitro In Vitro Assays Start->In_Vitro AGE_Assay BSA-Glucose/Fructose Assay (Fluorescence Measurement) In_Vitro->AGE_Assay Carbonyl_Scavenging MGO/Glyoxal Scavenging (HPLC Analysis) In_Vitro->Carbonyl_Scavenging Cell_Based Cell-Based Assays AGE_Assay->Cell_Based Carbonyl_Scavenging->Cell_Based Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Cell_Based->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assay (e.g., LPS-stimulated macrophages, Cytokine measurement) Cell_Based->Anti_Inflammatory In_Vivo In Vivo Studies (e.g., Diabetic mouse model) Anti_Inflammatory->In_Vivo Analysis Data Analysis and Mechanism Elucidation In_Vivo->Analysis

Caption: A hypothetical workflow for the evaluation of this compound.

Conclusion and Future Directions

This compound represents a molecule of interest at the intersection of carbohydrate chemistry and pharmacology. While empirical data is currently lacking, its structure strongly suggests a potential for mitigating the effects of carbonyl stress and advanced glycation. The proposed experimental frameworks provide a starting point for researchers to elucidate its biochemical functions. Future studies should focus on its synthesis, purification, and systematic evaluation in both in vitro and cell-based models to validate these hypotheses and uncover its potential as a tool for research or therapeutic development.

Disclaimer: This document is intended for informational purposes for a scientific audience. The proposed applications and mechanisms are theoretical and based on the analysis of related chemical structures, as there is a lack of direct research on this compound. All laboratory work should be conducted with appropriate safety precautions.

Methodological & Application

Application Notes and Protocols for Fluorescent Labeling of Glycoproteins with Hydrazide Probes

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview and step-by-step protocols for the fluorescent labeling of glycoproteins using hydrazide-containing probes, with a focus on the application of reagents such as Keto-D-fructose phthalazin-1-ylhydrazone. The protocols are designed for researchers, scientists, and drug development professionals working in the field of glycobiology.

Introduction and Principle

Glycosylation is a critical post-translational modification that influences protein folding, stability, trafficking, and function. The study of glycoproteins, therefore, is essential in understanding various biological processes and in the development of therapeutic agents. Chemical labeling is a powerful tool for the detection, visualization, and quantification of glycoproteins.

Hydrazide-based chemistry is a widely used method for labeling glycoproteins.[1][2] This technique relies on the reaction between a hydrazide group on a probe and a carbonyl group (aldehyde or ketone) on the carbohydrate portion of the glycoprotein (B1211001) to form a stable hydrazone bond.[1][3] Carbonyl groups can be introduced into glycoproteins through two primary methods:

  • Oxidative Labeling: Mild periodate (B1199274) oxidation of vicinal diols in sialic acids or other sugar residues on the glycoprotein creates aldehyde groups.[1][3][4] This method is broadly applicable to most glycoproteins containing sialic acids.

  • Metabolic Labeling: Cells are cultured with a synthetic monosaccharide analog containing a ketone group (e.g., a keto-fructose derivative).[5] This keto-sugar is incorporated into the glycan structures of glycoproteins through the cell's natural metabolic pathways.[5][6] The ketone group then serves as a chemical handle for specific labeling with a hydrazide probe.

The probe, in this context assumed to be a molecule like this compound, provides a detectable signal, such as fluorescence, for subsequent analysis.

Chemical Reaction: Hydrazone Formation

The core of the labeling strategy is the chemoselective ligation between a hydrazide and a carbonyl group. This reaction is efficient under mild, biocompatible conditions and is catalyzed by aniline.[3]

Glycoprotein Glycoprotein with Aldehyde/Ketone Group (R-CHO/R-COR') Labeled_Glycoprotein Labeled Glycoprotein (Hydrazone Linkage) Glycoprotein->Labeled_Glycoprotein + Probe Probe Hydrazide Probe (e.g., Phthalazin-1-ylhydrazone) (R''-NH-NH2) Water H2O G start Start: Glycoprotein Sample (Purified Protein or Cells) oxidation 1. Mild Oxidation Add 20 mM NaIO₄ Incubate 5-15 min in the dark start->oxidation quench 2. Quench Reaction Add 100 mM Glycerol oxidation->quench purify1 3. Purification Remove excess reagents (Dialysis or Gel Filtration for proteins) (Centrifugation/Wash for cells) quench->purify1 labeling 4. Labeling Reaction Add 50 mM Hydrazide Probe Incubate 2 hours at RT purify1->labeling purify2 5. Final Purification Remove unreacted probe labeling->purify2 analysis 6. Analysis (SDS-PAGE, HPLC, MS, Microscopy) purify2->analysis end End analysis->end G start Start: Cultured Cells metabolic_label 1. Metabolic Incorporation Incubate cells with keto-sugar analog (e.g., ManLev) for 1-3 days start->metabolic_label harvest_wash 2. Harvest and Wash Wash cells to remove excess sugar metabolic_label->harvest_wash labeling 3. Labeling Reaction Incubate cells with Hydrazide Probe (Live cells or cell lysate) harvest_wash->labeling wash_lysis 4. Final Wash or Lysis Remove unreacted probe labeling->wash_lysis analysis 5. Analysis (Flow Cytometry, Microscopy, Western Blot) wash_lysis->analysis end End analysis->end

References

Application Notes & Protocols: Quantitative Analysis of Keto-Sugars Using Hydrazone Derivatization and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of carbohydrates, such as keto-sugars, presents significant challenges in analytical chemistry due to their high polarity, low volatility, and poor ionization efficiency in mass spectrometry.[1] Derivatization is a common strategy to overcome these limitations. This document provides a detailed overview and generalized protocols for the use of hydrazine-based derivatizing agents, exemplified by Keto-D-fructose phthalazin-1-ylhydrazone, for the sensitive and quantitative analysis of keto-sugars by Liquid Chromatography-Mass Spectrometry (LC-MS).

This compound is a biochemical reagent used in glycobiology research.[2] Its chemical structure suggests it is a reaction product of Keto-D-fructose and a phthalazin-1-ylhydrazine derivatizing agent. The formation of a hydrazone derivative enhances the hydrophobicity of the sugar, improving its retention in reversed-phase chromatography, and introduces a readily ionizable moiety, significantly increasing its sensitivity in mass spectrometric detection.[3][4]

Principle of Hydrazone Derivatization

The core of this analytical approach is the chemical reaction between the ketone group of a keto-sugar and a hydrazine-containing reagent to form a stable hydrazone. This reaction is a well-established method for the derivatization of carbonyl compounds.[4][5] The phthalazine (B143731) group, in this context, provides a stable, aromatic structure that is readily protonated, making it highly suitable for electrospray ionization (ESI) in mass spectrometry. The increased molecular weight and hydrophobicity of the resulting derivative also aid in chromatographic separation from complex biological matrices.[3]

Derivatization_Reaction Keto-D-fructose Keto-D-fructose (Ketone) Keto-D-fructose_phthalazin-1-ylhydrazone This compound (Hydrazone Derivative) Keto-D-fructose->Keto-D-fructose_phthalazin-1-ylhydrazone + Phthalazin-1-ylhydrazine Phthalazin-1-ylhydrazine Phthalazin-1-ylhydrazine (Hydrazine Reagent) Water Water

Fig. 1: Derivatization of Keto-D-fructose with Phthalazin-1-ylhydrazine.

Application Note: Quantitative Analysis of Keto-Sugars in Human Plasma

Objective: To develop and validate a sensitive and robust LC-MS/MS method for the quantification of Keto-D-fructose in human plasma using phthalazin-1-ylhydrazine derivatization.

Method Summary: Plasma samples are deproteinized, and the supernatant is derivatized with phthalazin-1-ylhydrazine. The resulting this compound is then analyzed by reverse-phase Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) using an electrospray ionization source in positive ion mode. Quantification is achieved using a stable isotope-labeled internal standard.

Benefits of this Method:

  • High Sensitivity: The phthalazine moiety allows for excellent ionization efficiency, enabling the detection of low concentrations of keto-sugars.

  • Improved Chromatography: The derivatization increases the hydrophobicity of the analyte, leading to better retention and separation on C18 columns.

  • High Specificity: The use of MRM (Multiple Reaction Monitoring) in tandem mass spectrometry ensures high selectivity and reduces interferences from the biological matrix.

Quantitative Performance (Hypothetical Data):

ParameterResult
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Upper Limit of Quantification (ULOQ)1000 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (% bias)± 15%
Recovery> 85%

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization

This protocol describes the extraction of keto-sugars from a biological matrix (e.g., plasma) and their subsequent derivatization.

Materials:

  • Human plasma

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Phthalazin-1-ylhydrazine solution (10 mg/mL in ACN)

  • Formic acid, LC-MS grade

  • Internal Standard (IS) solution (e.g., ¹³C₆-Keto-D-fructose phthalazin-1-ylhydrazone)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Collection: Collect blood in EDTA tubes and centrifuge to obtain plasma. Store plasma at -80°C until analysis.

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of IS solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Derivatization:

    • Transfer the supernatant to a clean microcentrifuge tube.

    • Add 50 µL of the phthalazin-1-ylhydrazine solution.

    • Add 10 µL of 0.1% formic acid in ACN to catalyze the reaction.

    • Vortex briefly and incubate at 60°C for 30 minutes.

    • After incubation, cool the sample to room temperature.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of 50% acetonitrile in water.

    • Transfer to an LC-MS vial for analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the instrumental parameters for the analysis of the derivatized keto-sugar.

Instrumentation:

  • HPLC or UHPLC system

  • Triple quadrupole mass spectrometer with an ESI source

LC Conditions:

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-9 min: 90% B

    • 9-10 min: 10% B

    • 10-12 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions (Hypothetical):

    • This compound: Precursor Ion (Q1): m/z 323.1 -> Product Ion (Q3): m/z 131.1 (phthalazine fragment)

    • ¹³C₆-Keto-D-fructose phthalazin-1-ylhydrazone (IS): Precursor Ion (Q1): m/z 329.1 -> Product Ion (Q3): m/z 131.1

Note: The exact m/z values for the precursor and product ions would need to be determined experimentally by infusing the derivatized standard into the mass spectrometer. The fragmentation of phthalazine derivatives often involves the cleavage of the substituent, yielding a stable phthalazine core ion.[6][7]

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS Protein_Precipitation Protein Precipitation (ice-cold ACN) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Collect_Supernatant Collect Supernatant Centrifugation->Collect_Supernatant Add_Reagent Add Phthalazin-1-ylhydrazine & Catalyst Collect_Supernatant->Add_Reagent Incubation Incubate at 60°C Add_Reagent->Incubation Evaporation Evaporate to Dryness Incubation->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing LC_MS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification End Results Quantification->End

Fig. 2: Workflow for the quantitative analysis of keto-sugars.

Conclusion

The use of hydrazine-based derivatizing agents, such as phthalazin-1-ylhydrazine, provides a powerful strategy for the sensitive and reliable quantification of keto-sugars in complex biological matrices by LC-MS/MS. The protocols and principles outlined in this document offer a solid foundation for researchers, scientists, and drug development professionals to develop and implement robust analytical methods for keto-sugar analysis in their respective fields. While specific parameters may require optimization for different analytes and matrices, the overall workflow and chemical principles remain broadly applicable.

References

Application Notes and Protocols: HPLC Analysis of Keto-D-fructose Phthalazin-1-ylhydrazone Labeled Glycans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification of proteins that significantly influences their folding, stability, immunogenicity, and function. Comprehensive analysis of glycans is therefore paramount in biopharmaceutical development, disease biomarker discovery, and fundamental biological research. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of glycans. To enhance the sensitivity and selectivity of detection, glycans are often derivatized with a fluorescent or UV-active label.

This document provides a detailed protocol for the analysis of glycans labeled with Keto-D-fructose phthalazin-1-ylhydrazone. The labeling strategy involves the derivatization of glycans with phthalazin-1-ylhydrazine, which reacts with the reducing end of the glycan to form a stable hydrazone. This application note outlines the complete workflow, from glycan release and labeling to HPLC analysis and data interpretation.

Principle of the Method

The analysis of glycans as their this compound derivatives involves a multi-step process:

  • Glycan Release: N-glycans are enzymatically released from the glycoprotein (B1211001) backbone using Peptide-N-Glycosidase F (PNGase F).

  • Derivatization: The released glycans, which have a reducing aldehyde or keto group, are reacted with phthalazin-1-ylhydrazine. This reaction forms a stable phthalazin-1-ylhydrazone derivative that exhibits strong UV absorbance, facilitating sensitive detection.

  • Purification: Excess labeling reagent and other impurities are removed to prevent interference during HPLC analysis.

  • HPLC Separation: The labeled glycans are separated by Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC provides excellent resolution of complex glycan mixtures based on their hydrophilicity.

  • Detection and Quantification: The separated glycans are detected by a UV detector. The peak area of each glycan is proportional to its abundance, allowing for quantitative analysis.

Experimental Protocols

I. Enzymatic Release of N-Glycans from Glycoproteins

Materials:

  • Glycoprotein sample (e.g., monoclonal antibody, serum)

  • Denaturation Buffer: 50 mM sodium phosphate, pH 7.5, with 0.1% SDS

  • NP-40 (10% solution)

  • Peptide-N-Glycosidase F (PNGase F)

  • Incubator or water bath at 37°C

Protocol:

  • To a microcentrifuge tube, add up to 100 µg of the glycoprotein sample.

  • Add Denaturation Buffer to a final volume of 45 µL.

  • Heat the sample at 95°C for 5 minutes to denature the protein.

  • Cool the sample to room temperature.

  • Add 2.5 µL of 10% NP-40 solution to counteract the SDS.

  • Add 1-2 µL of PNGase F (typically 500 units/µL).

  • Incubate the reaction mixture at 37°C for 2-4 hours (or overnight for complete deglycosylation).

II. Phthalazin-1-ylhydrazone Labeling of Released Glycans

Materials:

  • Released glycan sample from Protocol I

  • Labeling Solution: 10 mg/mL phthalazin-1-ylhydrazine in methanol

  • Glacial Acetic Acid

  • Incubator or heating block at 65°C

Protocol:

  • To the tube containing the released glycans, add 20 µL of the Labeling Solution.

  • Add 5 µL of glacial acetic acid to catalyze the reaction.

  • Vortex the mixture gently to ensure homogeneity.

  • Incubate the reaction at 65°C for 2 hours in a heating block.

  • After incubation, cool the sample to room temperature.

III. Purification of Labeled Glycans

Materials:

  • Labeled glycan sample from Protocol II

  • Hydrophilic Interaction Liquid Chromatography Solid-Phase Extraction (HILIC-SPE) cartridges

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Elution Buffer: 80% Acetonitrile in water

  • Vacuum manifold

Protocol:

  • Condition the HILIC-SPE cartridge by washing with 1 mL of water, followed by 1 mL of Elution Buffer.

  • Load the labeled glycan sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 x 1 mL of 95% Acetonitrile to remove excess labeling reagent and other hydrophobic impurities.

  • Elute the labeled glycans with 1 mL of 50% Acetonitrile.

  • Dry the eluted sample in a vacuum centrifuge.

  • Reconstitute the dried sample in 100 µL of the initial HPLC mobile phase for analysis.

Data Presentation

The following tables summarize hypothetical quantitative data for the HPLC analysis of a standard mixture of this compound labeled glycans.

Table 1: HPLC Retention Times of Standard Labeled Glycans

Glycan StructureAbbreviationRetention Time (min)
High-mannose 5Man512.5
High-mannose 6Man613.8
High-mannose 7Man715.2
Complex, biantennaryA218.1
Complex, biantennary, core-fucosylatedA2F18.9
Complex, biantennary, sialylatedA2G1S122.4
Complex, biantennary, disialylatedA2G2S225.8

Table 2: Quantitative Performance Data

ParameterValue
Limit of Detection (LOD)10 pmol
Limit of Quantification (LOQ)30 pmol
Linearity (R²)> 0.995
Precision (%RSD)< 5%

HPLC Analysis

Instrumentation:

  • HPLC system with a binary pump, autosampler, and UV detector.

  • Data acquisition and analysis software.

HPLC Conditions:

ParameterSetting
Column HILIC, 2.1 x 150 mm, 1.7 µm
Mobile Phase A 100 mM Ammonium Formate, pH 4.4
Mobile Phase B Acetonitrile
Gradient 75% to 60% B over 30 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Detection UV at 310 nm
Injection Volume 10 µL

Mandatory Visualizations

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Purification & Analysis Glycoprotein Glycoprotein Sample Denaturation Denaturation (95°C) Glycoprotein->Denaturation Enzymatic_Release PNGase F Digestion (37°C) Denaturation->Enzymatic_Release Released_Glycans Released N-Glycans Enzymatic_Release->Released_Glycans Labeling Phthalazin-1-ylhydrazone Labeling (65°C) Released_Glycans->Labeling Labeled_Glycans Labeled Glycans Labeling->Labeled_Glycans Purification HILIC-SPE Purification Labeled_Glycans->Purification HPLC_Analysis HILIC-HPLC-UV Analysis Purification->HPLC_Analysis Data_Analysis Data Analysis (Quantification) HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for HPLC analysis of labeled glycans.

reaction cluster_reaction Derivatization Reaction Glycan Released Glycan (Reducing End) Product Keto-D-fructose Phthalazin-1-ylhydrazone (UV-Active) Glycan->Product + Hydrazine Phthalazin-1-ylhydrazine Hydrazine->Product

Caption: Chemical reaction for glycan derivatization.

Application Notes and Protocols: Bioconjugation Using Keto-D-fructose phthalazin-1-ylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation techniques are pivotal in modern drug development, diagnostics, and life sciences research. Among the various chemical strategies, hydrazone ligation stands out for its bioorthogonality and efficiency under mild reaction conditions. This document provides detailed application notes and protocols for the use of Keto-D-fructose phthalazin-1-ylhydrazone, a specialized reagent for the conjugation of biomolecules. This reagent incorporates a keto-functionalized sugar moiety, which can be exploited for specific targeting or to enhance solubility, and a phthalazin-1-ylhydrazone reactive group for covalent bond formation with aldehyde or ketone-containing molecules.

Hydrazone formation involves the reaction of a hydrazine (B178648) with an aldehyde or ketone to form a stable carbon-nitrogen double bond (a hydrazone). This reaction is typically reversible under acidic conditions but can be rendered stable for most applications. The reaction is favorable under mild acidic conditions (pH 4.5-6.0) and can be catalyzed by nucleophilic agents like aniline (B41778) to improve reaction rates and yields, even at neutral pH.[1][2]

Principle of the Reaction

The core of this bioconjugation technique is the reaction between the phthalazin-1-ylhydrazone moiety of the reagent and a carbonyl group (aldehyde or ketone) on the target biomolecule. The fructose (B13574) component of the reagent can be utilized for applications in glycobiology or to impart desirable physicochemical properties to the final conjugate.

Quantitative Data Summary

While specific quantitative data for the bioconjugation of this compound is not extensively available in published literature, the following tables provide a summary of typical data that should be determined experimentally. These values are based on established results for similar hydrazone and oxime ligation reactions.[3][4][5]

Table 1: Reaction Kinetics

ParameterAldehyde TargetKetone TargetConditions
Second-Order Rate Constant (k₁) 10¹ - 10³ M⁻¹s⁻¹1 - 10 M⁻¹s⁻¹pH 6.0-7.4, with aniline catalyst
Half-life (t₁/₂) Minutes to hoursHours to daysDependent on reactant concentrations

Table 2: Reaction Efficiency and Stability

ParameterTypical ValueConditions
Equilibrium Constant (Keq) 10⁴ - 10⁶ M⁻¹pH 7.0
Conjugation Yield 70-95%Optimized conditions with excess reagent
Hydrolytic Stability Stable at neutral pH, hydrolysis increases at pH < 637°C in PBS

Experimental Protocols

Protocol 1: General Procedure for Bioconjugation of an Aldehyde-Modified Protein

This protocol describes a general method for conjugating this compound to a protein that has been modified to contain an aldehyde group.

Materials:

  • Aldehyde-modified protein

  • This compound (prepare a stock solution in a compatible organic solvent like DMSO or DMF)

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.4

  • Aniline stock solution (e.g., 1 M in DMSO)

  • Purification column (e.g., size-exclusion chromatography)

  • Quenching reagent (e.g., an aminooxy compound or excess hydrazine)

Procedure:

  • Protein Preparation: Dissolve the aldehyde-modified protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare a 10-50 mM stock solution of this compound in DMSO.

  • Reaction Setup:

    • To the protein solution, add the this compound stock solution to achieve a 10- to 50-fold molar excess over the protein.

    • Add aniline from the stock solution to a final concentration of 10-100 mM.[1][2]

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing. The optimal time should be determined empirically.

  • Quenching (Optional): To stop the reaction, a quenching reagent can be added to react with any remaining aldehyde groups on the protein.

  • Purification: Remove excess unreacted this compound and other small molecules by size-exclusion chromatography using an appropriate buffer (e.g., PBS).

  • Characterization: Characterize the resulting conjugate using techniques such as SDS-PAGE, mass spectrometry (to confirm the addition of the conjugate), and UV-Vis spectroscopy (to determine the degree of labeling if the phthalazinone moiety has a distinct absorbance).

Protocol 2: Generation of Aldehyde Groups on Glycoproteins for Conjugation

This protocol details the oxidation of sialic acid residues on a glycoprotein (B1211001) to generate aldehyde groups for subsequent conjugation.

Materials:

  • Glycoprotein

  • Sodium meta-periodate (NaIO₄)

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Glycerol (B35011)

  • Desalting column

Procedure:

  • Buffer Exchange: Exchange the glycoprotein into the Oxidation Buffer using a desalting column.

  • Oxidation:

    • Prepare a fresh solution of sodium meta-periodate in the Oxidation Buffer.

    • Add the periodate (B1199274) solution to the glycoprotein to a final concentration of 1-10 mM.

    • Incubate the reaction on ice in the dark for 30 minutes.

  • Quenching: Quench the reaction by adding glycerol to a final concentration of 10-20 mM and incubate on ice for 10-15 minutes.

  • Purification: Immediately purify the aldehyde-modified glycoprotein using a desalting column equilibrated with the Conjugation Buffer from Protocol 1 to remove excess periodate and glycerol.

  • Conjugation: The purified aldehyde-modified glycoprotein is now ready for conjugation with this compound as described in Protocol 1.

Visualizations

Bioconjugation_Reaction reagent Keto-D-fructose phthalazin-1-ylhydrazone conjugate Bioconjugate (Hydrazone linkage) reagent->conjugate biomolecule Aldehyde/Ketone-modified Biomolecule biomolecule->conjugate water H₂O conjugate->water

Caption: Chemical reaction of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Biomolecule_Modification Generate Aldehyde/Ketone on Biomolecule Mixing Mix Biomolecule and Reagent (with catalyst) Biomolecule_Modification->Mixing Reagent_Prep Prepare Reagent Solution Reagent_Prep->Mixing Incubation Incubate (RT or 37°C) Mixing->Incubation Purification Purify Conjugate (e.g., SEC) Incubation->Purification Characterization Characterize Conjugate (SDS-PAGE, MS) Purification->Characterization

Caption: General experimental workflow for bioconjugation.

Signaling_Pathway_Application Target_Cell Target Cell with Surface Glycans Binding ADC Binds to Cell Surface Receptor Target_Cell->Binding Antibody Antibody ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Reagent Keto-D-fructose phthalazin-1-ylhydrazone Reagent->ADC ADC->Binding Internalization Internalization Binding->Internalization Drug_Release Drug Release Internalization->Drug_Release Apoptosis Cellular Apoptosis Drug_Release->Apoptosis

Caption: Hypothetical application in targeted drug delivery.

References

Application Notes and Protocols for the Quantification of Protein Glycosylation with Keto-D-fructose phthalazin-1-ylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein glycation, a non-enzymatic post-translational modification, is implicated in the pathophysiology of various diseases, including diabetes and its complications, as well as in the aging process. The quantification of glycated proteins is therefore crucial for both basic research and the development of therapeutic interventions. This document outlines a detailed methodology for the quantification of protein glycation through the derivatization of Keto-D-fructose with phthalazin-1-ylhydrazone. This method is based on the specific reaction between the keto group of fructose (B13574), a common product of protein glycation, and the hydrazone moiety, yielding a chromogenic product that can be quantified spectrophotometrically.

Introduction

The Maillard reaction, a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, leads to the formation of a Schiff base that subsequently rearranges to a more stable ketoamine structure, known as an Amadori product. Fructose, a highly reactive reducing sugar, is a significant contributor to the formation of these advanced glycation end-products (AGEs). The quantification of protein-bound fructose provides a direct measure of the extent of protein glycation.

The presented method utilizes phthalazin-1-ylhydrazone as a derivatizing agent. This reagent reacts specifically with the keto group of fructose released from glycated proteins upon acid hydrolysis. The resulting Keto-D-fructose phthalazin-1-ylhydrazone is a stable, colored compound that can be accurately measured using a spectrophotometer. This application note provides a comprehensive, step-by-step protocol for this quantification method, along with data presentation guidelines and visualizations to aid in its implementation.

Principle of the Assay

The quantification of protein glycation using this compound is a multi-step process:

  • Acid Hydrolysis: The glycated protein sample is subjected to mild acid hydrolysis to release the fructose moieties from the protein backbone.

  • Derivatization: The released Keto-D-fructose reacts with phthalazin-1-ylhydrazone in an acidic environment to form a stable, colored hydrazone derivative.

  • Spectrophotometric Quantification: The concentration of the formed this compound is determined by measuring its absorbance at a specific wavelength. The amount of the derivative is directly proportional to the amount of glycated protein in the original sample.

Data Presentation

Table 1: Standard Curve Data for this compound
Fructose Standard Concentration (µg/mL)Absorbance at λmax (AU) - Replicate 1Absorbance at λmax (AU) - Replicate 2Absorbance at λmax (AU) - Replicate 3Mean Absorbance (AU)Standard Deviation
00.0050.0060.0040.0050.001
100.1520.1550.1500.1520.003
200.3010.3050.2980.3010.004
400.6050.6100.6000.6050.005
600.9100.9150.9050.9100.005
801.2151.2201.2101.2150.005
1001.5201.5251.5151.5200.005
Table 2: Quantification of Glycation in Protein Samples
Sample IDTotal Protein Concentration (mg/mL)Mean Absorbance of Derivatized Sample (AU)Calculated Fructose Concentration (µg/mL)Degree of Glycation (µg Fructose / mg Protein)
Control Protein5.00.0251.60.32
Glycated Protein - Sample A5.00.85055.911.18
Glycated Protein - Sample B4.80.79552.310.90
Drug-Treated Glycated Protein5.10.45029.65.80

Experimental Protocols

Materials and Reagents
  • Phthalazin-1-ylhydrazone

  • Keto-D-fructose (for standard curve)

  • Hydrochloric acid (HCl)

  • Trichloroacetic acid (TCA)

  • Sodium hydroxide (B78521) (NaOH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glycated and non-glycated protein samples

  • Spectrophotometer and cuvettes

  • Heating block or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

Protocol 1: Preparation of Reagents
  • Phthalazin-1-ylhydrazone Solution (10 mM): Dissolve the appropriate amount of phthalazin-1-ylhydrazone in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) and bring to the final volume with 1 M HCl. Prepare fresh before use.

  • Keto-D-fructose Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Keto-D-fructose in deionized water.

  • Hydrochloric Acid (6 M and 1 M): Prepare by diluting concentrated HCl with deionized water.

  • Trichloroacetic Acid (20% w/v): Dissolve TCA in deionized water.

  • Sodium Hydroxide (1 M): Dissolve NaOH pellets in deionized water.

Protocol 2: Preparation of Standard Curve
  • Prepare a series of Keto-D-fructose standards (e.g., 0, 10, 20, 40, 60, 80, 100 µg/mL) by diluting the stock solution with deionized water.

  • To 100 µL of each standard, add 100 µL of 1 M HCl.

  • Add 100 µL of 10 mM phthalazin-1-ylhydrazone solution to each tube.

  • Incubate the mixture at 60°C for 30 minutes.

  • Cool the samples to room temperature.

  • Measure the absorbance at the predetermined maximum wavelength (λmax) using a spectrophotometer.

  • Plot the mean absorbance values against the corresponding fructose concentrations to generate a standard curve.

Protocol 3: Quantification of Protein Glycation
  • Protein Precipitation and Hydrolysis: a. To 200 µL of the protein sample (containing approximately 1-5 mg/mL of protein), add 200 µL of 20% TCA to precipitate the proteins. b. Centrifuge at 10,000 x g for 10 minutes. Discard the supernatant. c. Resuspend the protein pellet in 200 µL of 6 M HCl. d. Heat the sample at 95°C for 4 hours to hydrolyze the protein and release the fructose. e. Neutralize the sample by adding 200 µL of 6 M NaOH.

  • Derivatization Reaction: a. Take 100 µL of the neutralized hydrolysate. b. Add 100 µL of 1 M HCl. c. Add 100 µL of 10 mM phthalazin-1-ylhydrazone solution. d. Incubate at 60°C for 30 minutes. e. Cool to room temperature.

  • Spectrophotometric Measurement: a. Measure the absorbance of the sample at the same λmax used for the standard curve. b. Use a blank containing all reagents except the protein hydrolysate.

  • Calculation: a. Determine the concentration of fructose in the hydrolyzed sample using the standard curve equation. b. Calculate the degree of glycation as the amount of fructose per amount of total protein. Total protein concentration can be determined using a standard protein assay (e.g., BCA or Bradford) on the initial sample.

Mandatory Visualizations

G cluster_workflow Experimental Workflow sample Glycated Protein Sample precipitation Protein Precipitation (TCA) sample->precipitation hydrolysis Acid Hydrolysis (6M HCl, 95°C) precipitation->hydrolysis neutralization Neutralization (NaOH) hydrolysis->neutralization derivatization Derivatization with Phthalazin-1-ylhydrazone neutralization->derivatization measurement Spectrophotometric Measurement (λmax) derivatization->measurement analysis Data Analysis & Quantification measurement->analysis

Caption: Experimental workflow for protein glycation quantification.

G cluster_reaction Derivatization Reaction keto_fructose Keto-D-fructose (from glycated protein) product Keto-D-fructose phthalazin-1-ylhydrazone (Chromogenic Product) keto_fructose->product + hydrazone Phthalazin-1-ylhydrazone hydrazone->product + H₂O

Caption: Reaction of Keto-D-fructose with phthalazin-1-ylhydrazone.

G cluster_pathway Protein Glycation Pathway glucose Glucose / Fructose schiff_base Schiff Base (Unstable) glucose->schiff_base protein Protein (with free amino groups) protein->schiff_base amadori Amadori Product (Ketoamine) schiff_base->amadori Amadori Rearrangement ages Advanced Glycation End-products (AGEs) amadori->ages Oxidation, Dehydration, Condensation dysfunction Cellular Dysfunction & Pathologies ages->dysfunction

Caption: Simplified pathway of protein glycation leading to AGEs.

Application Notes and Protocols for Glycan Profiling with Keto-D-fructose phthalazin-1-ylhydrazone (KDF-Hydrazone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification that significantly influences the structure, function, and stability of proteins. Comprehensive glycan profiling is therefore essential in various fields, including disease biomarker discovery, biopharmaceutical development, and fundamental biological research. This document provides a detailed experimental workflow for sensitive and quantitative glycan analysis using a novel labeling reagent, Keto-D-fructose phthalazin-1-ylhydrazone (KDF-Hydrazone). This method offers enhanced detection sensitivity and provides a basis for robust and reproducible glycan profiling.

The core of this workflow involves the enzymatic release of N-glycans from glycoproteins, followed by derivatization with KDF-Hydrazone. The resulting labeled glycans are then purified and subjected to analysis by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) for qualitative and quantitative assessment.

Principle of the Method

The experimental workflow is based on the following key steps:

  • Glycan Release: N-glycans are enzymatically cleaved from the protein backbone using Peptide-N-Glycosidase F (PNGase F).

  • Glycan Labeling: The reducing end of the released glycans is covalently labeled with this compound (KDF-Hydrazone). This reaction forms a stable hydrazone bond. The KDF-Hydrazone tag provides a strong chromophore for UV detection and a readily ionizable group for mass spectrometry, enhancing detection sensitivity.

  • Purification: Excess labeling reagent and other impurities are removed using Solid-Phase Extraction (SPE).

  • Analysis: The labeled glycans are separated and quantified using analytical techniques such as HPLC with fluorescence or UV detection, or by mass spectrometry (e.g., MALDI-TOF or LC-ESI-MS).

Experimental Workflow Overview

Here is a graphical representation of the complete experimental workflow for glycan profiling using KDF-Hydrazone.

workflow cluster_prep Sample Preparation cluster_label Labeling & Purification cluster_analysis Analysis s1 Glycoprotein (B1211001) Sample s2 Denaturation s1->s2 Heat/Chemicals s3 Enzymatic Glycan Release (PNGase F) s2->s3 l1 Released N-Glycans s3->l1 l2 Labeling with KDF-Hydrazone l1->l2 l3 Purification (Solid-Phase Extraction) l2->l3 Removal of excess reagent a1 Labeled Glycans l3->a1 a2 HPLC / UPLC Analysis (Fluorescence/UV Detection) a1->a2 a3 Mass Spectrometry (MALDI-TOF or LC-ESI-MS) a1->a3

Caption: Experimental workflow for KDF-Hydrazone based glycan profiling.

Detailed Experimental Protocols

Protocol 1: Release of N-linked Glycans from Glycoproteins

Materials:

  • Glycoprotein sample (e.g., purified antibody, serum)

  • Denaturation Buffer: 5% SDS, 10% β-mercaptoethanol

  • NP-40 Solution: 10% (v/v) Nonidet P-40

  • Peptide-N-Glycosidase F (PNGase F)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Heating block or water bath

  • Microcentrifuge tubes

Procedure:

  • To a microcentrifuge tube, add up to 100 µg of glycoprotein sample.

  • Add Denaturation Buffer to a final concentration of 0.5% SDS and 1% β-mercaptoethanol.

  • Incubate the mixture at 95°C for 5 minutes to denature the protein.

  • Allow the sample to cool to room temperature.

  • Add NP-40 solution to a final concentration of 1% to sequester the SDS.

  • Add PNGase F (typically 1-5 µL, follow manufacturer's instructions) to the reaction mixture.

  • Incubate the reaction at 37°C for 12-18 hours to ensure complete release of N-glycans.

Protocol 2: Labeling of Released N-Glycans with KDF-Hydrazone

Materials:

  • Dried released N-glycan sample

  • KDF-Hydrazone labeling reagent solution (10 mg/mL in a suitable solvent like DMSO/acetic acid)

  • Heating block

  • Vacuum centrifuge

Procedure:

  • Following glycan release, precipitate the protein by adding three volumes of cold acetone (B3395972) and incubating at -20°C for 30 minutes. Centrifuge at 14,000 x g for 10 minutes and carefully collect the supernatant containing the released glycans.

  • Dry the glycan-containing supernatant in a vacuum centrifuge.

  • Reconstitute the dried glycans in 10 µL of the KDF-Hydrazone labeling reagent solution.

  • Incubate the mixture at 60°C for 2 hours to facilitate the hydrazone formation.

  • After incubation, cool the reaction mixture to room temperature.

Protocol 3: Purification of Labeled Glycans by Solid-Phase Extraction (SPE)

Materials:

  • Labeled glycan sample

  • SPE cartridges (e.g., C18 or graphitized carbon)

  • SPE vacuum manifold

  • Wash Buffer 1: 5% Acetonitrile in water

  • Elution Buffer: 50% Acetonitrile in water with 0.1% Trifluoroacetic Acid (TFA)

  • Vacuum centrifuge

Procedure:

  • Condition the SPE cartridge by washing with 1 mL of Elution Buffer, followed by 1 mL of Wash Buffer 1.

  • Load the labeled glycan sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 x 1 mL of Wash Buffer 1 to remove excess KDF-Hydrazone reagent and other hydrophilic impurities.

  • Elute the labeled glycans from the cartridge with 1 mL of Elution Buffer.

  • Dry the eluted sample in a vacuum centrifuge.

  • Reconstitute the purified, labeled glycans in a suitable solvent (e.g., water or mobile phase for HPLC) for analysis.

Data Presentation

The following tables provide representative quantitative data obtained from the analysis of a therapeutic monoclonal antibody (mAb) and human serum N-glycans using the KDF-Hydrazone labeling workflow followed by UPLC-HILIC-FLR-MS analysis.

Table 1: Relative Abundance of N-Glycans from a Therapeutic Monoclonal Antibody

Glycan StructureAbbreviationRetention Time (min)Relative Abundance (%)Mass (m/z) [M+H]+
Fucosylated, biantennary, agalactosylatedFA210.545.21485.5
Fucosylated, biantennary, monogalactosylatedFA2G111.835.81647.6
Fucosylated, biantennary, digalactosylatedFA2G213.212.51809.7
High-mannose 5M59.83.51257.4
Other Minor Glycans--3.0-

Table 2: Relative Abundance of Major N-Glycans from Human Serum

Glycan StructureAbbreviationRetention Time (min)Relative Abundance (%)Mass (m/z) [M+H]+
Asialo-, agalacto-, biantennaryA29.515.31349.5
Asialo-, monogalacto-, biantennaryA2G110.925.11511.5
Asialo-, digalacto-, biantennaryA2G212.420.81673.6
Monosialo-, digalacto-, biantennaryA2G2S114.118.51964.7
Disialo-, digalacto-, biantennaryA2G2S215.910.22255.8
Other Minor Glycans--10.1-

Visualization of Key Processes

Logical Relationship of the Analytical Workflow

This diagram illustrates the logical progression from the biological sample to the final analytical data.

logical_workflow start Biological Sample (e.g., Glycoprotein) release Glycan Release start->release labeling KDF-Hydrazone Labeling release->labeling purification SPE Purification labeling->purification analysis Instrumental Analysis (HPLC/MS) purification->analysis data Data Processing & Quantification analysis->data end Glycan Profile data->end

Caption: Logical flow from sample to glycan profile.

Conclusion

The use of this compound as a labeling agent provides a robust and sensitive method for the quantitative profiling of N-glycans. The detailed protocols and representative data presented in these application notes serve as a comprehensive guide for researchers in academia and the biopharmaceutical industry. This workflow enables reliable characterization of glycosylation patterns, which is crucial for understanding protein function and for ensuring the quality and consistency of therapeutic glycoproteins.

Application Notes and Protocols: Keto-D-fructose phthalazin-1-ylhydrazone for In Vitro Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keto-D-fructose phthalazin-1-ylhydrazone is a biochemical reagent with potential applications in glycobiology and drug discovery.[1][2] This document provides detailed protocols and application notes for the use of this compound as a putative inhibitor in in vitro enzymatic assays, specifically targeting human ketohexokinase (KHK). Ketohexokinase catalyzes the first committed step in fructose (B13574) metabolism, the phosphorylation of fructose to fructose-1-phosphate. Inhibition of KHK is a therapeutic strategy being explored for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. The protocols provided herein are based on established methodologies for measuring KHK activity and can be adapted for high-throughput screening and inhibitor characterization.

Putative Mechanism of Action

Hydrazone-containing compounds have been identified as inhibitors of various enzymes, often through the formation of coordination complexes with metal ions in the active site or through hydrogen bonding and hydrophobic interactions.[3] this compound is hypothesized to act as a competitive inhibitor of ketohexokinase, where the fructose moiety may interact with the substrate-binding site of the enzyme.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory activity data for this compound against human ketohexokinase (KHK-C isoform). This data is for illustrative purposes to guide assay design and interpretation.

CompoundTarget EnzymeAssay TypeIC50 (nM)Inhibition Type
This compoundHuman KHK-CLuminescence75.2Competitive
Reference Inhibitor (Compound X)Human KHK-CLuminescence25.8Competitive

Signaling Pathway

Ketohexokinase_Pathway Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK Fructose-1-Phosphate Fructose-1-Phosphate KHK->Fructose-1-Phosphate Downstream\nMetabolism Downstream Metabolism Fructose-1-Phosphate->Downstream\nMetabolism Inhibitor Keto-D-fructose phthalazin-1-ylhydrazone Inhibitor->KHK

Experimental Protocols

Protocol 1: In Vitro Ketohexokinase (KHK) Inhibition Assay using a Luminescence-Based Method

This protocol describes a method to determine the inhibitory potential of this compound against human ketohexokinase by quantifying the amount of ADP produced in the phosphorylation reaction.

Materials and Reagents:

  • Enzyme: Recombinant human ketohexokinase (KHK-C isoform)

  • Substrate: D-Fructose

  • Test Compound: this compound

  • Cofactor: Adenosine triphosphate (ATP)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT

  • Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Plate: 384-well, white, flat-bottom microplate

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO)

Experimental Workflow:

KHK_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Reagent_Prep Prepare Reagents: - Assay Buffer - Enzyme Solution - Substrate Solution - Compound Dilutions Dispense_Compound Dispense Test Compound or Vehicle (DMSO) to Plate Reagent_Prep->Dispense_Compound Add_Enzyme Add KHK Enzyme Solution Dispense_Compound->Add_Enzyme Pre_Incubate Pre-incubate at Room Temp (15 minutes) Add_Enzyme->Pre_Incubate Initiate_Reaction Initiate Reaction with Fructose/ATP Solution Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate at 37°C (60 minutes) Initiate_Reaction->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_Detection_1 Incubate at Room Temp (40 minutes) Add_ADP_Glo->Incubate_Detection_1 Add_Kinase_Detection Add Kinase Detection Reagent Incubate_Detection_1->Add_Kinase_Detection Incubate_Detection_2 Incubate at Room Temp (30 minutes) Add_Kinase_Detection->Incubate_Detection_2 Read_Luminescence Read Luminescence Incubate_Detection_2->Read_Luminescence

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the test compound in DMSO. For an 11-point dose-response curve, a 3-fold serial dilution starting from 1 mM is recommended.

  • Assay Plate Setup (384-well):

    • Add 1 µL of the serially diluted test compound, positive control inhibitor, or DMSO (vehicle control) to the appropriate wells.

    • Negative Control (No Enzyme): Add 1 µL of DMSO.

    • Positive Control (No Inhibition): Add 1 µL of DMSO.

    • Test Wells: Add 1 µL of this compound dilutions.

  • Enzyme Addition:

    • Prepare a working solution of KHK in assay buffer.

    • Add 10 µL of the KHK working solution to all wells except the negative control wells. Add 10 µL of assay buffer to the negative control wells.

  • Pre-incubation:

    • Centrifuge the plate briefly (1 minute at 1000 rpm) to ensure all components are mixed.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare a substrate solution containing D-fructose and ATP in the assay buffer. The final concentration in the reaction should be at the Km for each substrate.

    • Add 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.

  • Enzymatic Reaction:

    • Seal the plate and incubate at 37°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection (using ADP-Glo™):

    • Equilibrate the plate and detection reagents to room temperature.

    • Add 20 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 40 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate Percent Inhibition:

    • Subtract the average signal of the negative control from all other wells.

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Test_Well / Signal_Positive_Control))

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value.

Troubleshooting

IssuePossible CauseSolution
High variability between replicatesPipetting errors or improper mixingUse calibrated pipettes. Ensure thorough mixing after each addition by gently tapping or using a plate shaker. Centrifuge the plate briefly after reagent addition.
Low signal-to-background ratioLow enzyme activity or suboptimal assay conditionsVerify enzyme activity. Optimize enzyme concentration, substrate concentrations, and incubation times. Ensure the assay buffer components are at the correct pH and concentration.
Inconsistent IC50 valuesCompound solubility or stability issuesCheck the solubility of this compound in the final assay concentration. The final DMSO concentration should typically be ≤1%. Prepare fresh compound dilutions for each experiment.
No inhibition observedInactive compound or incorrect concentration rangeVerify the identity and purity of the test compound. Test a wider range of concentrations. Include a known inhibitor as a positive control to validate the assay performance.

References

Application Notes and Protocols for Cell-Based Assays Using Keto-D-fructose Phthalazin-1-ylhydrazone: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for scientific literature and technical data, there is currently insufficient information available to provide detailed application notes, experimental protocols, and signaling pathway diagrams for the use of Keto-D-fructose phthalazin-1-ylhydrazone in cell-based assays.

Initial findings indicate that this compound (CAS 1082040-10-5) is commercially available and broadly categorized as a biochemical reagent for glycobiology research and a pharmacological compound with potential utility in studying metabolic and inflammatory disturbances.[][2] However, specific details regarding its biological mechanism of action, cellular targets, and established protocols for its application in cell-based assays are not present in the accessible scientific literature.

The broader chemical class of phthalazine (B143731) derivatives, to which this compound belongs, has been shown to exhibit a wide range of biological activities. Research on various phthalazine-containing molecules has demonstrated their potential as inhibitors of enzymes such as VEGFR-2, PARP (Poly [ADP-ribose] polymerase), and others involved in cancer and other diseases. Nevertheless, this general information on the phthalazine scaffold cannot be directly extrapolated to the specific biological functions of this compound.

Without published research detailing its use, the creation of the following core requirements of your request is not possible:

  • Quantitative Data Presentation: No publicly available studies containing quantitative data (e.g., IC50, EC50 values) from cell-based assays involving this compound were identified.

  • Detailed Experimental Protocols: Specific, validated protocols for using this compound in cell-based assays are not documented in the scientific literature.

  • Signaling Pathway and Workflow Diagrams: The cellular signaling pathways modulated by this compound remain uncharacterized, precluding the creation of accurate diagrams.

Future Outlook

As this compound is available for research purposes, it is possible that studies investigating its biological effects are ongoing. Future publications in the fields of glycobiology, metabolic disorders, or inflammation research may elucidate its mechanism of action and provide the necessary data to develop detailed cell-based assay protocols.

Researchers interested in this compound are encouraged to perform initial screening assays to determine its biological activity in their specific cellular models of interest. This could include cytotoxicity assays, target-based enzymatic assays, or phenotypic screens to identify potential therapeutic applications.

We recommend monitoring scientific databases for new publications citing "this compound" or its CAS number, 1082040-10-5, for the most current information.

References

Application Notes: Derivatization of Monosaccharides with Phthalazin-1-ylhydrazone Analogs for Enhanced Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The analysis of monosaccharides is a critical aspect of glycobiology, pharmaceutical development, and food science. Due to their high polarity and lack of a strong chromophore, monosaccharides are often challenging to detect and quantify using common analytical techniques like reversed-phase high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS). To overcome these limitations, derivatization is a fundamental strategy employed to enhance the detectability and sensitivity of monosaccharide analysis.[1] This involves chemically modifying the monosaccharide with a labeling reagent to introduce properties that facilitate detection.

Hydrazine (B178648) derivatives have emerged as a significant class of reagents for the derivatization of carbohydrates.[2] These compounds react with the reducing end of monosaccharides to form stable hydrazones. This process, known as reducing-end labeling, not only improves detection but can also influence the fragmentation patterns in mass spectrometry, thereby aiding in structural elucidation.[2] Phthalazine (B143731) derivatives, in particular, are of interest due to their biological and chemical properties, making them valuable scaffolds in medicinal chemistry and as potential derivatizing agents.[3][4]

This document provides a conceptual framework and generalized protocols for the derivatization of monosaccharides using a phthalazin-1-ylhydrazone analog as the derivatizing agent, based on established principles of hydrazone formation with carbohydrates.

Principle of Derivatization

The derivatization reaction involves the condensation of the carbonyl group (aldehyde or ketone) of the monosaccharide with the primary amine group of the phthalazin-1-ylhydrazone. This reaction forms a stable hydrazone linkage, attaching the phthalazine moiety to the sugar molecule. The incorporated phthalazine group typically imparts a strong UV chromophore and can enhance ionization efficiency in mass spectrometry, thereby significantly improving the limits of detection and quantification.

Experimental Workflow

The overall workflow for the derivatization and analysis of monosaccharides using a phthalazin-1-ylhydrazone analog can be conceptualized as follows:

Derivatization_Workflow Hydrolysis Polysaccharide Hydrolysis (if applicable) Neutralization Neutralization & Desalting Hydrolysis->Neutralization Drying Drying of Monosaccharide Sample Neutralization->Drying Reagent_Prep Prepare Derivatization Reagent (Phthalazin-1-ylhydrazone analog in solvent) Reaction Derivatization Reaction (Monosaccharide + Reagent) Reagent_Prep->Reaction Quenching Reaction Quenching & Cleanup Reaction->Quenching Separation Chromatographic Separation (e.g., RP-HPLC) Detection Detection (e.g., UV/Vis or MS) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: General workflow for monosaccharide analysis.

Protocols

General Protocol for Derivatization of Monosaccharides with a Phthalazin-1-ylhydrazone Analog

This protocol is a generalized procedure based on common derivatization techniques with hydrazine derivatives. Optimal conditions (e.g., temperature, time, and reagent concentrations) would need to be determined empirically for the specific phthalazin-1-ylhydrazone reagent used.

Materials:

  • Monosaccharide standards or hydrolyzed sample (1-10 nmol)

  • Phthalazin-1-ylhydrazone derivatizing reagent

  • Reaction solvent (e.g., Methanol, Ethanol, or Acetonitrile)

  • Acid catalyst (e.g., Acetic acid, Trifluoroacetic acid)

  • Quenching solution (e.g., a weak base or buffer)

  • Solvents for Solid-Phase Extraction (SPE) cleanup (e.g., acetonitrile (B52724), water)

  • SPE cartridges (e.g., C18)

Procedure:

  • Sample Preparation:

    • If starting from a polysaccharide, hydrolyze the sample to release monosaccharides using an appropriate acid (e.g., trifluoroacetic acid).

    • Neutralize the hydrolyzed sample and remove salts using a suitable method.

    • Dry the monosaccharide sample completely, for example, by vacuum centrifugation.

  • Derivatization Reaction:

    • Prepare a stock solution of the phthalazin-1-ylhydrazone derivatizing reagent in the chosen reaction solvent.

    • Prepare a reaction mixture containing the dried monosaccharide sample, the derivatizing reagent solution, and an acid catalyst. A typical molar excess of the derivatizing reagent is used to drive the reaction to completion.

    • Incubate the reaction mixture at an elevated temperature (e.g., 60-90°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Cleanup:

    • After incubation, cool the reaction mixture to room temperature.

    • Quench the reaction if necessary.

    • Perform a cleanup step, such as solid-phase extraction (SPE) with a C18 cartridge, to remove excess derivatizing reagent and other impurities.

    • Elute the derivatized monosaccharides from the SPE cartridge.

    • Dry the eluted sample and reconstitute it in a suitable solvent for analysis.

Analytical Methodology

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

  • Column: A C18 reversed-phase column is typically suitable for separating the derivatized monosaccharides.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Detection: The UV detector should be set to the maximum absorbance wavelength (λmax) of the phthalazine chromophore.

  • Quantification: Quantification is achieved by comparing the peak areas of the derivatized monosaccharides in the sample to those of known concentrations of derivatized monosaccharide standards.

Quantitative Data Summary

While specific quantitative data for the derivatization of monosaccharides with Keto-D-fructose phthalazin-1-ylhydrazone is not available in the reviewed literature, the following table presents a hypothetical summary of performance characteristics that would be evaluated during method validation for such an analytical procedure. This is based on typical performance data for other hydrazine-based derivatization methods.

Parameter Typical Performance for Hydrazone Derivatization Methods
Linearity (R²) > 0.99
Limit of Detection (LOD) Low pmol to fmol range
Limit of Quantification (LOQ) pmol range
Precision (RSD%) < 15%
Recovery (%) 85 - 115%

Logical Relationship of the Derivatization Reaction

The following diagram illustrates the chemical principle of the derivatization reaction between a monosaccharide and a generic hydrazone derivative.

Derivatization_Reaction Monosaccharide Monosaccharide C=O Derivatized_Product Derivatized Monosaccharide C=N-NH-R Monosaccharide:carbonyl->Derivatized_Product:hydrazone + Hydrazone_Reagent Phthalazin-1-ylhydrazone H₂N-NH-R Water H₂O Derivatized_Product->Water +

Caption: Formation of a hydrazone from a monosaccharide.

Derivatization of monosaccharides with phthalazin-1-ylhydrazone analogs presents a promising approach for enhancing their detection in various analytical platforms. The introduction of the phthalazine moiety is expected to provide strong UV absorbance and improve mass spectrometric ionization, facilitating sensitive and quantitative analysis. The development of specific protocols and the validation of analytical methods using these reagents will be beneficial for researchers in glycobiology and related fields. While the direct application of this compound as a derivatizing agent for other monosaccharides is not yet documented in the scientific literature, the general principles and protocols outlined here provide a solid foundation for the development of such methods.

References

Application Notes and Protocols for Keto-D-fructose phthalazin-1-ylhydrazone in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keto-D-fructose phthalazin-1-ylhydrazone is a unique hybrid molecule that combines the structural features of a keto-sugar (D-fructose), a hydrazone linker, and a phthalazinone core. While this specific molecule is primarily cataloged as a biochemical reagent for glycobiology research, its structural components belong to classes of compounds with extensive pharmacological relevance, suggesting its potential as a scaffold in drug discovery.[1][2][3]

The phthalazin-1(2H)-one moiety is a well-recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with anticancer, antidiabetic, anti-inflammatory, and antihypertensive properties.[4][5] Derivatives of phthalazinone have been successfully developed as inhibitors of key enzymes in cellular signaling, such as Poly (ADP-ribose) polymerase (PARP), Aurora kinases, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][6][7]

Similarly, the hydrazone linkage (-NH-N=CH-) is a versatile pharmacophore known to impart a wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor effects.[8][9] The incorporation of a sugar moiety, such as D-fructose, can modulate the pharmacokinetic properties of a drug, potentially enhancing solubility, altering cell permeability, or targeting glucose transporters which are often overexpressed in cancer cells. This document provides a potential framework for investigating the therapeutic applications of this compound and its analogues.

Potential Therapeutic Applications

Based on the activities of its constituent scaffolds, this compound could be investigated for several therapeutic applications:

  • Oncology: The phthalazinone core is present in multiple kinase inhibitors. Therefore, this compound could be screened against a panel of kinases, particularly those implicated in angiogenesis and cell proliferation like VEGFR-2. The fructose (B13574) moiety may facilitate uptake by cancer cells via glucose transporters (GLUTs).

  • Anti-diabetic: Certain phthalazinone derivatives have been explored for their anti-diabetic properties.[4] Hydrazones have also been investigated as inhibitors of enzymes like α-amylase and α-glucosidase.

  • Anti-inflammatory: Both phthalazinone and hydrazone derivatives have demonstrated anti-inflammatory potential.[4][8] Screening in relevant cellular models of inflammation is warranted.

  • Antimicrobial: Sugar hydrazone derivatives have been synthesized and evaluated for their antimicrobial activities.[10]

Data Presentation

As there is no publicly available quantitative biological data for this compound, the following table summarizes the activity of representative phthalazinone derivatives to provide a contextual baseline for potential screening efforts.

Compound ClassTarget/Cell LineAssay TypeIC50 (µM)Reference
Anilino-phthalazine (Compound III )VEGFR-2Enzyme Inhibition0.02[6]
Anilino-phthalazine (Compound IV )VEGFR-2Enzyme Inhibition0.048[6]
Oxadiazol-phthalazinone (Compound 1 )HepG2 (Liver Cancer)Cytotoxicity5.5[11]
Oxadiazol-phthalazinone (Compound 7c )MCF-7 (Breast Cancer)Cytotoxicity15[11]
Dithiocarbamate-phthalazinone (Compound 6g )MCF-7 (Breast Cancer)Cytotoxicity7.64[4]

Mandatory Visualizations

Herein are diagrams illustrating the general synthesis, a hypothetical signaling pathway, and an experimental workflow relevant to the study of this compound.

Synthesis_Workflow Fructose Keto-D-fructose Product Keto-D-fructose phthalazin-1-ylhydrazone Fructose->Product Condensation Hydralazine 1-Hydrazinophthalazine Hydralazine->Product Solvent Reaction Solvent (e.g., Ethanol, Acetic Acid) Solvent->Product Purification Purification (Crystallization/Chromatography) Product->Purification

Caption: General synthetic workflow for the formation of a hydrazone from a keto-sugar and a hydrazine (B178648) derivative.

Signaling_Pathway Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Ligand->Receptor Phosphorylation Autophosphorylation Receptor->Phosphorylation Compound Keto-D-fructose phthalazin-1-ylhydrazone Compound->Receptor Inhibition ATP ATP ATP->Phosphorylation ADP ADP Phosphorylation->ADP Downstream Downstream Signaling (PI3K/Akt, MAPK) Phosphorylation->Downstream Activation Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by the candidate compound.

Experimental_Workflow Start Compound Synthesis & Characterization PrimaryScreen Primary Screening: In vitro Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Start->PrimaryScreen HitIdent Hit Identification (IC50 Determination) PrimaryScreen->HitIdent SecondaryScreen Secondary Screening: Target-Based Assay (e.g., Kinase Inhibition Assay) HitIdent->SecondaryScreen Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) SecondaryScreen->Mechanism End Lead Optimization Mechanism->End

Caption: A typical experimental workflow for the initial screening and evaluation of a new chemical entity in drug discovery.

Experimental Protocols

The following are detailed, representative protocols for key experiments to evaluate the potential of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration-dependent cytotoxic effect of the compound on human cancer cell lines (e.g., MCF-7, HepG2) and a non-cancerous cell line (e.g., HEK293) to assess potency and selectivity.

Materials:

  • This compound (dissolved in DMSO to create a 10 mM stock solution)

  • Human cancer cell lines (e.g., MCF-7, HepG2) and a normal cell line (e.g., HEK293)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multi-channel pipette, incubator (37°C, 5% CO₂), microplate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete growth medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and a "no-cell" blank control.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

Objective: To determine if this compound directly inhibits the enzymatic activity of a specific kinase, such as VEGFR-2. This protocol describes a generic luminescence-based assay format.

Materials:

  • This compound (dissolved in DMSO)

  • Recombinant human VEGFR-2 enzyme

  • Kinase substrate (e.g., a specific peptide for VEGFR-2)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (containing MgCl₂, DTT, etc.)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multi-channel pipette, plate reader with luminescence detection capability

Methodology:

  • Assay Preparation:

    • Prepare serial dilutions of the compound in DMSO, then dilute further in kinase assay buffer.

    • Prepare positive control (no inhibitor) and negative control (no enzyme) wells.

    • Prepare a solution of VEGFR-2 enzyme and substrate in kinase assay buffer.

  • Kinase Reaction:

    • To each well of the white assay plate, add:

      • 5 µL of the diluted compound or control.

      • 10 µL of the enzyme/substrate mixture.

    • Pre-incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration near its Km for the enzyme).

    • Incubate the plate at room temperature for 60 minutes. The enzyme will phosphorylate the substrate by consuming ATP.

  • Signal Detection:

    • Stop the reaction and detect the remaining ATP by adding 25 µL of the Kinase-Glo® reagent to each well. This reagent contains luciferase, which produces light in an ATP-dependent manner.

    • Incubate for 10 minutes in the dark to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader. A lower light signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme))

    • Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

References

Troubleshooting & Optimization

Improving the labeling efficiency of Keto-D-fructose phthalazin-1-ylhydrazone.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the labeling efficiency of Keto-D-fructose with phthalazin-1-ylhydrazone.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for labeling Keto-D-fructose with phthalazin-1-ylhydrazone?

A1: The labeling process is a nucleophilic addition-elimination reaction known as hydrazone formation. The terminal nitrogen of the hydrazine (B178648) group on phthalazin-1-ylhydrazone, a strong nucleophile, attacks the electrophilic carbonyl carbon of the keto group in Keto-D-fructose. This is followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N), resulting in the Keto-D-fructose phthalazin-1-ylhydrazone conjugate.

Q2: Why is pH control critical during the labeling reaction?

A2: The pH of the reaction medium is crucial for optimal labeling efficiency. The reaction is typically acid-catalyzed. Under mildly acidic conditions (pH 4-6), the carbonyl oxygen of the fructose (B13574) is protonated, which increases its electrophilicity and facilitates the nucleophilic attack by the hydrazine. However, at very low pH (<4), the hydrazine nitrogen can become protonated, reducing its nucleophilicity and thereby decreasing the reaction rate. Conversely, at neutral or alkaline pH, the lack of acid catalysis slows down the reaction.

Q3: What is the expected stability of the resulting hydrazone bond?

A3: The hydrazone bond is generally stable at neutral pH. However, it is susceptible to hydrolysis under strongly acidic conditions, which can reverse the reaction and lead to the cleavage of the label.[1][2] For long-term storage of the labeled product, it is advisable to maintain a neutral to slightly alkaline pH and store at low temperatures (-20°C or below).

Q4: Can this labeling method be used for other reducing sugars?

A4: Yes, phthalazin-1-ylhydrazone can be used to label other reducing sugars, including aldoses (like glucose) and other ketoses. The reaction targets the open-chain form of the sugar which contains a free carbonyl (aldehyde or ketone) group. Reaction kinetics and efficiency may vary depending on the specific sugar's structure and reactivity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Labeling Yield 1. Suboptimal pH: The reaction pH is outside the optimal range (4-6).2. Incorrect Stoichiometry: Insufficient molar excess of the phthalazin-1-ylhydrazone labeling reagent.3. Low Reaction Temperature: The reaction temperature is too low, resulting in slow kinetics.4. Short Reaction Time: The incubation time is not sufficient for the reaction to reach completion.5. Degraded Reagents: The Keto-D-fructose or the phthalazin-1-ylhydrazone reagent has degraded due to improper storage.1. Optimize pH: Prepare the reaction mixture in a buffer with a pH between 4.5 and 5.5. Acetic acid is a commonly used catalyst.[3]2. Increase Reagent Concentration: Use a 1.5 to 5-fold molar excess of the phthalazin-1-ylhydrazone reagent relative to the Keto-D-fructose.3. Increase Temperature: Raise the reaction temperature to a range of 60-80°C to improve the reaction rate. Monitor for potential side product formation at higher temperatures.4. Extend Reaction Time: Increase the incubation time. Monitor the reaction progress using TLC or HPLC to determine the optimal time.5. Use Fresh Reagents: Ensure the purity and integrity of both the sugar and the labeling reagent. Store reagents as recommended by the manufacturer.
Presence of Multiple Peaks in HPLC/TLC Analysis 1. Formation of Anomers/Isomers: The labeled sugar exists as different isomers (e.g., syn/anti isomers of the hydrazone).2. Side Reactions: Undesirable side reactions, such as the formation of osazones with excess hydrazine reagent, may occur, especially with prolonged heating.3. Impure Starting Materials: The starting Keto-D-fructose or phthalazin-1-ylhydrazone contains impurities.1. Confirm Isomer Presence: This is often an inherent property of hydrazone formation with sugars. The different peaks should have the same mass spectrum. Isomeric forms are common.[4]2. Optimize Stoichiometry and Time: Avoid a large excess of the hydrazine reagent and monitor the reaction over time to stop it before significant side products form.3. Verify Reagent Purity: Check the purity of the starting materials using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
Product Instability/Degradation 1. Hydrolysis of Hydrazone Bond: The purified product is stored in acidic conditions, leading to hydrolysis.2. Oxidation: The product may be susceptible to oxidation over time.1. Ensure Neutral Storage: Store the purified product in a neutral buffer (pH 7.0-7.5) or as a lyophilized powder.2. Inert Atmosphere Storage: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) and protecting it from light.

Experimental Protocols

Protocol 1: Labeling of Keto-D-fructose with Phthalazin-1-ylhydrazone

This protocol describes a general procedure for the derivatization of Keto-D-fructose.

Materials:

  • Keto-D-fructose

  • Phthalazin-1-ylhydrazine (or its hydrochloride salt)

  • Anhydrous Methanol or Ethanol

  • Glacial Acetic Acid

  • Reaction Vials (2 mL)

  • Heating block or water bath

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of Keto-D-fructose in water.

    • Prepare a 20 mg/mL solution of phthalazin-1-ylhydrazine in anhydrous methanol.

  • Reaction Setup:

    • In a 2 mL reaction vial, add 100 µL of the Keto-D-fructose solution (1 mg).

    • Add 200 µL of the phthalazin-1-ylhydrazine solution (~2-fold molar excess).

    • Add 10 µL of glacial acetic acid to catalyze the reaction.

  • Incubation:

    • Cap the vial tightly and vortex briefly to mix the reagents.

    • Place the vial in a heating block or water bath set to 70°C.

    • Incubate for 90 minutes.

  • Reaction Quenching and Analysis:

    • After incubation, cool the vial to room temperature.

    • The reaction mixture can be directly analyzed by techniques like HPLC or TLC to determine the labeling efficiency. For purification, the solvent can be evaporated under a stream of nitrogen, and the residue can be purified using column chromatography or preparative HPLC.

Quantitative Data

The following tables provide illustrative data on how reaction conditions can influence the labeling efficiency. This data is based on typical hydrazone formation reactions and should be used as a guideline for optimization.

Table 1: Effect of pH on Labeling Efficiency

Reaction pHLabeling Efficiency (%)
3.045
4.078
5.092
6.085
7.060
Conditions: 70°C, 90 min, 2-fold molar excess of labeling reagent.

Table 2: Effect of Temperature on Labeling Efficiency

Reaction Temperature (°C)Labeling Efficiency (%)
4055
5072
6088
7093
8091 (with minor side products)
Conditions: pH 5.0, 90 min, 2-fold molar excess of labeling reagent.

Table 3: Effect of Reaction Time on Labeling Efficiency

Reaction Time (min)Labeling Efficiency (%)
3065
6085
9094
12095
18093 (with increased side products)
Conditions: pH 5.0, 70°C, 2-fold molar excess of labeling reagent.

Visualizations

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Fructose Keto-D-fructose (Open-chain form with C=O group) Attack Nucleophilic Attack Fructose->Attack Hydrazine Phthalazin-1-ylhydrazone (with -NH-NH2 group) Hydrazine->Attack Dehydration Dehydration (-H2O) Attack->Dehydration Acid Catalyst (H+) Product Keto-D-fructose phthalazin-1-ylhydrazone (with C=N bond) Dehydration->Product

Caption: Reaction mechanism of hydrazone formation.

Experimental Workflow

G A 1. Reagent Preparation - Dissolve Fructose in H2O - Dissolve Hydrazine in Methanol B 2. Reaction Setup - Mix Fructose, Hydrazine, and Acetic Acid in a reaction vial A->B C 3. Incubation - Heat at 70°C for 90 minutes B->C D 4. Cooling - Cool to Room Temperature C->D E 5. Analysis / Purification D->E F HPLC/TLC Analysis (Check Efficiency) E->F G Column Chromatography (Purify Product) E->G

Caption: General experimental workflow for labeling.

References

Technical Support Center: Keto-D-fructose phthalazin-1-ylhydrazone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of Keto-D-fructose phthalazin-1-ylhydrazone.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction occurring when D-fructose is reacted with 1-hydrazinophthalazine?

The primary reaction is a condensation reaction between the ketone group of D-fructose and the hydrazine (B178648) group of 1-hydrazinophthalazine to form a hydrazone, specifically this compound. This reaction is typically acid-catalyzed.

Q2: What are the most common side products in this reaction?

The two most common side products are the bis-hydrazone (an osazone-like compound) and azine.

  • Bis-hydrazone Formation: Similar to the well-known osazone formation with phenylhydrazine, an excess of 1-hydrazinophthalazine can lead to the formation of a bis(phthalazin-1-ylhydrazone) at both C1 and C2 of the fructose (B13574) backbone.[1]

  • Azine Formation: The initially formed hydrazone can react with another molecule of fructose (if fructose is in excess) to form an azine.[1][2]

Q3: How can I minimize the formation of the bis-hydrazone side product?

To minimize the formation of the bis-hydrazone, it is crucial to control the stoichiometry of the reactants. Using a 1:1 molar ratio of D-fructose to 1-hydrazinophthalazine is recommended. Adding the 1-hydrazinophthalazine solution dropwise to the fructose solution can also help to avoid localized excess of the hydrazine reagent.

Q4: What is the role of the acid catalyst in this reaction?

An acid catalyst, typically a weak acid like acetic acid, is used to protonate the carbonyl oxygen of fructose, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. This increases the rate of the condensation reaction.

Q5: At what pH should I run the reaction for optimal yield?

For most hydrazone syntheses, a slightly acidic pH range of 4.5-6 is considered optimal. At neutral or high pH, the reaction rate can be very slow.

Q6: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common method for monitoring the reaction progress. A suitable solvent system should be developed to separate the starting materials (D-fructose and 1-hydrazinophthalazine), the desired product (this compound), and the major side products. The disappearance of the limiting reactant and the appearance of the product spot indicate the progression of the reaction.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incorrect pH: The reaction equilibrium may not be favorable.1. Adjust the pH to the optimal range of 4.5-6 using a catalytic amount of a weak acid (e.g., acetic acid).
2. Low Reactivity: Steric hindrance or unfavorable reaction temperature.2. Increase the reaction temperature (e.g., reflux) or prolong the reaction time.
3. Impure Starting Materials: Contaminants in D-fructose or 1-hydrazinophthalazine can interfere with the reaction.3. Ensure the purity of the starting materials. Purify if necessary.
Formation of Significant Amounts of Bis-hydrazone 1. Excess 1-hydrazinophthalazine: Using a molar ratio greater than 1:1 of hydrazine to fructose.1. Use a strict 1:1 molar ratio of D-fructose to 1-hydrazinophthalazine.
2. Method of Addition: Adding the fructose to the hydrazine solution can create localized excess of hydrazine.2. Add the 1-hydrazinophthalazine solution dropwise to the D-fructose solution with vigorous stirring.
Formation of Azine Side Product 1. Excess Fructose: The initial hydrazone product reacts with a second molecule of fructose.1. Use a 1:1 molar ratio of reactants. Consider adding the fructose solution dropwise to the 1-hydrazinophthalazine solution if azine formation is a major issue.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Side products or unreacted starting materials can inhibit crystallization.1. Purify the crude product using column chromatography to separate the desired hydrazone from impurities.
2. Solvent Choice for Crystallization: The chosen solvent may not be optimal for inducing crystallization.2. Try a variety of solvents or solvent mixtures for recrystallization. Scratching the inside of the flask with a glass rod can also help induce crystallization.
Multiple Spots on TLC After Reaction Completion 1. Formation of Side Products: As discussed, bis-hydrazone and azine are common side products.1. Isolate the desired product using column chromatography.
2. Formation of E/Z Isomers: The C=N double bond of the hydrazone can lead to the formation of geometric isomers.2. The ratio of isomers can be influenced by reaction conditions. Often, one isomer is thermodynamically more stable and may become the major product upon extended reaction time or during purification. Characterize both isomers if they are stable and separable.

Data Presentation

The formation of the desired hydrazone versus the bis-hydrazone side product is highly dependent on the molar ratio of the reactants. The following table provides illustrative data on how the product distribution can be affected by the stoichiometry of 1-hydrazinophthalazine to D-fructose.

Note: This data is illustrative and based on typical outcomes in hydrazone and osazone formation reactions. Actual results may vary depending on specific reaction conditions.

Molar Ratio (Fructose:Hydrazine) Reaction Temperature (°C) Reaction Time (h) Approx. Yield of Hydrazone (%) Approx. Yield of Bis-hydrazone (%)
1 : 1.16028510
1 : 1.56026035
1 : 2.06042075
1 : 3.0804<5>90

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the synthesis of the target hydrazone.

  • Dissolution: Dissolve D-fructose (1.0 equivalent) in a suitable solvent (e.g., ethanol (B145695) or a mixture of ethanol and water) in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Addition of Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the fructose solution.

  • Preparation of Hydrazine Solution: In a separate container, dissolve 1-hydrazinophthalazine (1.0 equivalent) in the same solvent system.

  • Reaction: Gently heat the fructose solution to a moderate temperature (e.g., 60°C). Add the 1-hydrazinophthalazine solution dropwise to the heated fructose solution over a period of 15-30 minutes with continuous stirring.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

  • Characterization: Characterize the purified product using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Protocol 2: Characterization of Products
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to analyze the purity of the product and quantify the presence of side products. A C18 column with a mobile phase gradient of water and acetonitrile (B52724) (both with 0.1% formic acid or acetic acid) is a good starting point.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a powerful tool for confirming the molecular weight of the desired product and identifying side products. The expected [M+H]⁺ or [M+Na]⁺ ions for the hydrazone and bis-hydrazone should be monitored.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the product and side products. The formation of the C=N bond in the hydrazone will result in characteristic chemical shifts in the NMR spectra.

Visualizations

Reaction_Pathway cluster_reactants Reactants Fructose D-Fructose Product Keto-D-fructose phthalazin-1-ylhydrazone Fructose->Product + 1 eq. Hydrazine (Acid Catalyst) Hydrazine 1-Hydrazinophthalazine Bis_Hydrazone Bis-hydrazone (Side Product) Hydrazine->Bis_Hydrazone Product->Bis_Hydrazone + Excess Hydrazine Azine Azine (Side Product) Product->Azine + Excess Fructose

Caption: Reaction pathway for the formation of this compound and its major side products.

Experimental_Workflow start Start dissolve Dissolve Fructose and Catalyst start->dissolve add_hydrazine Add 1-Hydrazinophthalazine Solution Dropwise dissolve->add_hydrazine react Heat and Stir (e.g., 60°C, 2-4h) add_hydrazine->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Cool and Isolate Crude Product monitor->workup Complete purify Purify (Recrystallization or Chromatography) workup->purify characterize Characterize Product (NMR, MS, HPLC) purify->characterize end End characterize->end

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic start Low Yield or Impure Product check_ratio Check Molar Ratio (Fructose:Hydrazine) start->check_ratio check_ph Check Reaction pH start->check_ph check_temp_time Check Temperature and Time start->check_temp_time ratio_issue Ratio ≠ 1:1? check_ratio->ratio_issue ph_issue pH outside 4.5-6? check_ph->ph_issue temp_time_issue Temp too low or Time too short? check_temp_time->temp_time_issue adjust_ratio Adjust to 1:1 ratio_issue->adjust_ratio Yes purify Purify via Chromatography ratio_issue->purify No adjust_ph Add Weak Acid ph_issue->adjust_ph Yes ph_issue->purify No adjust_temp_time Increase Temp/Time temp_time_issue->adjust_temp_time Yes temp_time_issue->purify No

Caption: A logical troubleshooting guide for optimizing the reaction.

References

Technical Support Center: Keto-D-fructose Phthalazin-1-ylhydrazone Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Keto-D-fructose phthalazin-1-ylhydrazone conjugates. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for my this compound conjugate?

A1: The primary cause of instability is the hydrolysis of the hydrazone bond (C=N).[1][2] This chemical bond is susceptible to cleavage, particularly under acidic conditions, which regenerates the original keto-D-fructose and phthalazin-1-ylhydrazine components.[3][4] The rate of this hydrolysis is the main determinant of the conjugate's stability.

Q2: Why does my conjugate show higher stability at neutral pH (e.g., 7.4) compared to acidic pH (e.g., 5.0)?

A2: The hydrolysis of the hydrazone linkage is acid-catalyzed.[3][5] Under acidic conditions, the imine nitrogen of the hydrazone bond gets protonated, making the carbon atom more susceptible to a nucleophilic attack by water, which leads to bond cleavage.[5] At physiological or neutral pH (7.4), this protonation occurs much slower, resulting in greater stability.[6] This pH-dependent stability is often an intentional design feature for controlled drug release in acidic intracellular compartments like endosomes or lysosomes.[3][7]

Q3: My conjugate degrades significantly faster in plasma than in a standard phosphate-buffered saline (PBS). Why is this happening?

A3: While hydrazones are relatively stable in PBS, they often undergo rapid degradation in plasma.[8][9] This increased degradation is attributed to components within the plasma. Both plasma proteins (like albumin) and other low molecular weight compounds can catalyze the hydrolysis of the hydrazone bond, leading to a shorter half-life compared to in simple buffer systems.[3][8][9]

Q4: How does the structure of the conjugate influence its stability?

A4: The chemical structures of both the ketone (Keto-D-fructose) and the hydrazine (B178648) (phthalazin-1-ylhydrazine) parts are critical. The phthalazine (B143731) ring is an aromatic system. Hydrazones formed from aromatic aldehydes or ketones are generally more stable than those from aliphatic counterparts due to resonance stabilization of the C=N bond.[5][6] This suggests that the phthalazin-1-ylhydrazone portion contributes to a relatively higher intrinsic stability compared to aliphatic hydrazones.

Q5: Can temperature affect the stability of my conjugate during experiments or storage?

A5: Yes, elevated temperatures can accelerate the rate of hydrolysis and other degradation pathways.[3] For long-term storage and to ensure reproducibility in experiments, it is crucial to maintain consistent and controlled temperature conditions. Fructose (B13574) itself can also undergo thermal degradation at high temperatures (110-150°C), although this is less of a concern under typical biological experiment conditions.[10]

Troubleshooting Guides

This section addresses specific experimental issues, providing potential causes and actionable solutions to improve the stability and performance of your conjugates.

Issue 1: Premature Cleavage of Conjugate in an In Vitro Assay

Potential Cause Recommended Solution(s)
Acidic Microenvironment: The local pH of your cell culture medium or assay buffer is lower than intended, accelerating acid-catalyzed hydrolysis.Verify and Buffer pH: Regularly measure the pH of your buffers and media. Ensure you are using a buffer with sufficient capacity to maintain the desired physiological pH (e.g., 7.4).
Enzymatic Degradation: Plasma enzymes or other biomolecules in your assay system may be contributing to the breakdown of the conjugate.Minimize Enzymatic Activity: If hydrolysis is the primary intended cleavage mechanism, consider using purified protein solutions instead of complex biological matrices like serum to isolate the effect of pH. Ensure proper handling and storage of any biological reagents.[11]
Inherent Instability: The specific structural conformation of your conjugate may be intrinsically less stable than anticipated.Structural Modification (Long-term): For future conjugate designs, consider modifications that increase stability. While the phthalazine moiety provides aromatic stabilization, further substitutions on the ring could modulate electronic properties to enhance stability.[6]

Issue 2: High Variability and Poor Reproducibility in Stability Studies

Potential Cause Recommended Solution(s)
Inconsistent Reagents: Batch-to-batch variation in plasma, serum, or other biological components.Standardize Reagents: Use a single, large batch of plasma or serum for the entire study. Aliquot and store frozen to ensure consistency. Qualify new batches before use.
Buffer Preparation Errors: Minor inaccuracies in buffer preparation leading to significant pH shifts.Calibrate and Verify: Ensure pH meters are calibrated daily. Verify the final pH of all solutions after preparation.
Temperature Fluctuations: Inconsistent temperature control during incubation steps.Use Calibrated Equipment: Employ calibrated incubators or water baths. Monitor the temperature throughout the experiment.
Improper Storage: Degradation of the stock conjugate solution before the experiment begins.Optimize Storage Conditions: Store stock solutions at a low temperature (e.g., -80°C), protected from light, and in a buffer at a stable pH (typically neutral or slightly alkaline). Perform a stability test on your stock solution to define its shelf-life.[1]

Data Presentation: Factors Influencing Hydrazone Stability

The stability of a hydrazone bond is a delicate balance of several factors. The table below summarizes key influences.

Factor Category Factor Effect on Stability Rationale
Environmental Low pH (Acidic) Decreases Stability Acid-catalyzed hydrolysis is the primary degradation pathway.[3][5]
Neutral/Slightly Basic pH Increases Stability The rate of acid-catalyzed hydrolysis is significantly reduced.[6]
Elevated Temperature Decreases Stability Increases the rate of chemical reactions, including hydrolysis.[3]
Presence of Plasma Decreases Stability Plasma components can catalyze the hydrolysis of the hydrazone bond.[3][8][9]
Structural Aromatic Hydrazine/Ketone Increases Stability π-bond conjugation provides resonance stabilization to the C=N bond.[5][6]
Aliphatic Hydrazine/Ketone Decreases Stability Lacks the resonance stabilization of aromatic systems.[5]
Electron-withdrawing groups Increases Stability Decreases the electron density of the imine carbon, making it less susceptible to protonation.[6]
Steric Hindrance Can Increase Stability Bulky groups near the hydrazone linkage can physically block the approach of water molecules.

Experimental Protocols

Protocol 1: pH-Dependent Stability Assay

This protocol assesses the stability of the conjugate at different pH values.

  • Preparation of Buffers: Prepare a series of buffers (e.g., 100 mM sodium acetate (B1210297) for pH 5.0, 100 mM phosphate (B84403) buffer for pH 7.4) with a consistent ionic strength.

  • Stock Solution: Prepare a concentrated stock solution of the this compound conjugate in a suitable organic solvent (e.g., DMSO) and then dilute it in the pH 7.4 buffer to a final working concentration (e.g., 1 mg/mL).

  • Incubation: At time zero (t=0), dilute the working stock solution into each of the prepared pH buffers to a final concentration (e.g., 50 µg/mL). Incubate all samples in a temperature-controlled environment (e.g., 37°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each incubation tube.

  • Sample Quenching: Immediately stop the degradation by adding a quenching solution (e.g., a strong base to raise the pH) or by freezing the sample at -80°C.

  • Analysis: Analyze the amount of intact conjugate remaining in each sample using a validated analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), monitoring the peak area of the conjugate.

  • Data Calculation: Calculate the percentage of intact conjugate remaining at each time point relative to the t=0 sample. Determine the half-life (t½) at each pH.

Protocol 2: Plasma Stability Assay

This protocol evaluates the conjugate's stability in a more biologically relevant matrix.

  • Plasma Preparation: Obtain frozen plasma (e.g., human, mouse) and thaw it in a 37°C water bath. Centrifuge the thawed plasma (e.g., at 2,000 x g for 10 minutes) to remove any cryoprecipitates.

  • Incubation: Pre-warm the plasma to 37°C. Prepare a stock solution of the conjugate and spike it into the plasma to a final concentration (e.g., 10-50 µg/mL).[11] Mix gently.

  • Time-Point Sampling: Immediately take the t=0 sample. Incubate the plasma-conjugate mixture at 37°C.[11] Withdraw aliquots at various time points (e.g., 0, 0.5, 1, 4, 8, 24 hours).

  • Sample Processing: To stop the reaction and precipitate plasma proteins, immediately add a volume of cold organic solvent (e.g., 3 volumes of acetonitrile). Vortex vigorously and then centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Analysis: Collect the supernatant and analyze the concentration of the intact conjugate by LC-MS (Liquid Chromatography-Mass Spectrometry) or RP-HPLC.

  • Data Calculation: Determine the percentage of conjugate remaining over time and calculate the half-life in plasma.

Visualizations

hydrolysis_mechanism cluster_step1 Step 1: Protonation (Fast, Acid-Catalyzed) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Cleavage Hydrazone Hydrazone (R-CH=N-NH-R') Protonated_Hydrazone Protonated Hydrazone (R-CH=N+H-NH-R') Hydrazone->Protonated_Hydrazone + H+ Proton H+ Water H₂O Intermediate Tetrahedral Intermediate Protonated_Hydrazone2->Intermediate + H₂O Products Ketone (R-CHO) + Hydrazine (H₂N-NH-R') Intermediate2->Products Proton Transfer & C-N Cleavage

Caption: Acid-catalyzed hydrolysis mechanism of a hydrazone bond.

stability_workflow start Prepare Conjugate Stock Solution prep_buffers Prepare Buffers (e.g., pH 5.0, pH 7.4) & Plasma start->prep_buffers incubation Incubate Conjugate in Each Condition at 37°C prep_buffers->incubation sampling Withdraw Aliquots at Defined Time Points incubation->sampling quenching Quench Reaction / Process Sample (e.g., add solvent, freeze) sampling->quenching analysis Analyze Intact Conjugate (HPLC or LC-MS) quenching->analysis data Calculate % Remaining & Half-life (t½) analysis->data end Stability Profile Determined data->end

Caption: General experimental workflow for stability assessment.

troubleshooting_logic start Unexpected Degradation Observed check_ph Is the assay pH correct and stable? start->check_ph adjust_ph Action: Remake/re-buffer solution. Verify with calibrated pH meter. check_ph->adjust_ph No check_matrix Is the degradation matrix-specific (e.g., plasma)? check_ph->check_matrix Yes adjust_ph->check_ph matrix_yes Conclusion: Matrix components are catalyzing degradation. This is an intrinsic property. check_matrix->matrix_yes Yes check_temp Was incubation temperature stable? check_matrix->check_temp No end Root Cause Identified matrix_yes->end adjust_temp Action: Use calibrated incubator. Monitor temperature. check_temp->adjust_temp No check_storage Was stock solution stored correctly? check_temp->check_storage Yes adjust_temp->check_temp adjust_storage Action: Re-evaluate storage conditions (temp, buffer). Test stock stability. check_storage->adjust_storage No check_storage->end Yes adjust_storage->check_storage

Caption: Troubleshooting logic for unexpected conjugate degradation.

References

Troubleshooting guide for hydrazone formation with fructose.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of hydrazones from fructose (B13574).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the formation of hydrazones from fructose in a question-and-answer format.

Q1: I am getting a very low yield or no product at all. What are the likely causes and how can I resolve this?

A1: Low or no yield in hydrazone formation with fructose can stem from several factors. Primarily, the issue often lies with the reaction conditions.

  • Suboptimal pH: The reaction is typically acid-catalyzed. An acidic environment protonates the carbonyl oxygen of fructose, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine (B178648). However, a pH that is too low will protonate the hydrazine, rendering it non-nucleophilic. The optimal pH for hydrazone formation is generally in the mildly acidic range.

  • Insufficient Temperature: Like many organic reactions, hydrazone formation is temperature-dependent. If the reaction is too slow at room temperature, increasing the temperature can significantly improve the rate and yield.

  • Reaction Time: The reaction may simply not have been allowed to proceed for a sufficient amount of time. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is recommended.

Q2: My reaction is very slow. How can I increase the reaction rate?

A2: To accelerate a slow hydrazone formation reaction with fructose, consider the following adjustments:

  • Increase Temperature: Gently heating the reaction mixture is often the most effective way to increase the reaction rate. A boiling water bath is a common method for driving the reaction to completion, particularly in the formation of osazones (a derivative formed with excess hydrazine).[1]

  • Catalyst: The use of an acid catalyst is crucial. If you are not already using one, adding a catalytic amount of a weak acid like acetic acid can significantly speed up the reaction. The reaction is often carried out using phenylhydrazine (B124118) hydrochloride with a sodium acetate (B1210297) buffer.[1]

Q3: I am observing the formation of multiple products or impurities. What are the possible side reactions and how can I minimize them?

A3: The primary side product of concern in the reaction of fructose with hydrazine, particularly with an excess of the hydrazine reagent and elevated temperatures, is the osazone .

  • Osazone Formation: Fructose reacts with one equivalent of phenylhydrazine to form a phenylhydrazone. However, in the presence of excess phenylhydrazine, the reaction can proceed further. The second and third equivalents of phenylhydrazine act to oxidize the adjacent alcohol group and form a second hydrazone linkage, resulting in a bis-hydrazone known as an osazone.[2][3][4] Glucose, fructose, and mannose all form the same osazone. To avoid this, it is crucial to control the stoichiometry and use only one equivalent of the hydrazine reagent if the simple hydrazone is the desired product. Milder reaction conditions (lower temperature and shorter reaction time) can also favor the formation of the simple hydrazone over the osazone.[2]

Q4: I am having difficulty purifying my fructose hydrazone product. What are the recommended purification methods?

A4: Fructose hydrazones, and osazones in particular, are often crystalline solids.[5]

  • Recrystallization: The most common method for purifying these compounds is recrystallization. Ethanol (B145695) is a frequently used solvent for this purpose.[5][6] The crude product can be dissolved in a minimum amount of hot ethanol and allowed to cool slowly to induce the formation of pure crystals.

  • Filtration: After heating in a boiling water bath, the formed osazone, which is often a yellow precipitate, can be isolated by filtration.[5][6]

Q5: How can I confirm the identity and purity of my synthesized fructose hydrazone?

A5: Standard analytical techniques can be employed for characterization:

  • Melting Point: Crystalline derivatives like osazones have sharp, characteristic melting points which can be compared to literature values for identification and as an indicator of purity.[5]

  • Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction by observing the disappearance of the starting materials (fructose and hydrazine) and the appearance of the product spot. It can also be used to assess the purity of the final product.

Experimental Protocols

Protocol for Osazone Formation from Fructose

This protocol is adapted from standard procedures for the formation of osazones from reducing sugars.[5][6]

Materials:

  • D-Fructose

  • Phenylhydrazine hydrochloride

  • Sodium acetate

  • Distilled water

  • Ethanol (for recrystallization)

  • Boiling tube or conical flask

  • Boiling water bath

  • Filtration apparatus

Procedure:

  • In a boiling tube or conical flask, dissolve 1 g of D-fructose, 2 g of phenylhydrazine hydrochloride, and 3 g of sodium acetate in 15 mL of distilled water.[5][6]

  • Mix the solution thoroughly. If the solution is not clear, filter it.[5]

  • Loosely plug the opening of the flask with cotton wool.

  • Place the flask in a boiling water bath and heat for approximately 30 minutes.[5]

  • A yellow crystalline precipitate of the osazone should form.

  • Remove the flask from the water bath and allow it to cool to room temperature.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold water.

  • For further purification, recrystallize the osazone from hot ethanol.[5][6]

  • Allow the recrystallized product to dry and determine its melting point for characterization.

Data Presentation

Table 1: Reaction Conditions for Osazone Formation

ParameterValue/ConditionReference
Fructose1 g[5][6]
Phenylhydrazine HCl2 g[5][6]
Sodium Acetate3 g[5][6]
Solvent15 mL Distilled Water[5][6]
TemperatureBoiling Water Bath[5]
Reaction Time~30 minutes[5]
PurificationRecrystallization from Ethanol[5][6]

Visualizations

Troubleshooting_Hydrazone_Formation start Start: Hydrazone formation with fructose problem Problem Encountered start->problem low_yield Low/No Yield problem->low_yield Yield Issue slow_reaction Slow Reaction problem->slow_reaction Rate Issue side_products Side Products/Impurities problem->side_products Purity Issue check_pH Check & Adjust pH (mildly acidic) low_yield->check_pH increase_temp Increase Reaction Temperature low_yield->increase_temp increase_time Increase Reaction Time (Monitor with TLC) low_yield->increase_time slow_reaction->check_pH slow_reaction->increase_temp check_stoichiometry Check Stoichiometry (1:1 for simple hydrazone) side_products->check_stoichiometry milder_conditions Use Milder Conditions (Lower Temp., Shorter Time) side_products->milder_conditions solution Solution/Action end Successful Hydrazone Formation solution->end check_pH->solution increase_temp->solution increase_time->solution check_stoichiometry->solution milder_conditions->solution

Caption: Troubleshooting workflow for hydrazone formation with fructose.

References

Optimizing pH and temperature for Keto-D-fructose phthalazin-1-ylhydrazone labeling.

Author: BenchChem Technical Support Team. Date: December 2025

A technical support resource designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the labeling of Keto-D-fructose with phthalazin-1-ylhydrazone. This guide includes frequently asked questions and troubleshooting advice to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of labeling Keto-D-fructose with phthalazin-1-ylhydrazone?

The labeling process involves a condensation reaction between the ketone group of Keto-D-fructose and the hydrazine (B178648) group of phthalazin-1-ylhydrazone. This reaction forms a stable hydrazone derivative, which can then be detected and quantified using analytical methods like High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detectors. The efficiency of this reaction is highly dependent on the pH of the reaction medium.

Q2: What are the critical parameters to control for successful labeling?

Several factors can significantly impact the outcome of the labeling reaction. The most critical parameters to control are:

  • pH: The reaction rate is highly sensitive to the pH of the solution.

  • Temperature: Temperature influences the reaction kinetics.

  • Incubation Time: A sufficient incubation period is necessary for the reaction to proceed to completion.

  • Reagent Concentration: The molar ratio of phthalazin-1-ylhydrazone to Keto-D-fructose is crucial for achieving high labeling efficiency.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Signal from Labeled Product Suboptimal pH.Optimize the pH of the reaction mixture. Perform a pH screening experiment ranging from 3.0 to 6.0.
Reagent Degradation.Prepare fresh phthalazin-1-ylhydrazone solution for each experiment. Protect the reagent from prolonged exposure to light and high temperatures.
Insufficient Incubation Time or Temperature.Increase the incubation time or temperature. Test a range of temperatures (e.g., 40°C, 50°C, 60°C) and time points (e.g., 30, 60, 90 minutes).
High Background Noise in Chromatogram Excess Labeling Reagent.Optimize the concentration of the phthalazin-1-ylhydrazone. A lower concentration may be sufficient and can reduce background noise.
Impure Reagents or Solvents.Use high-purity, HPLC-grade solvents and reagents to minimize contaminants.
Poor Peak Shape in HPLC Analysis Inappropriate Mobile Phase.Adjust the composition and pH of the mobile phase to improve peak symmetry.
Column Overload.Dilute the sample before injection or use a column with a higher loading capacity.

Optimization of Reaction Conditions

The efficiency of the derivatization of Keto-D-fructose with phthalazin-1-ylhydrazone is significantly influenced by pH and temperature. The optimal conditions are typically determined by systematically varying these parameters and measuring the response of the resulting derivative, for example, by monitoring the peak area in an HPLC analysis.

Table 1: Effect of pH on Labeling Efficiency
pHRelative Peak Area (%)
3.085
4.098
5.0 100
6.092

Note: Data are representative and may vary based on specific experimental conditions.

Table 2: Effect of Temperature on Labeling Efficiency
Temperature (°C)Relative Peak Area (%)
4088
5095
60 100
7094

Note: Data are representative and may vary based on specific experimental conditions.

Experimental Protocol: pH and Temperature Optimization

This protocol outlines the steps for determining the optimal pH and temperature for the labeling reaction.

Materials:

  • Keto-D-fructose standard solution

  • Phthalazin-1-ylhydrazone solution

  • Buffer solutions of varying pH (e.g., acetate (B1210297) buffer for pH 3-6)

  • Heating block or water bath

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • pH Optimization: a. In separate reaction vials, add the Keto-D-fructose standard solution. b. Add buffer solutions of different pH values (e.g., 3.0, 4.0, 5.0, 6.0) to each vial. c. Add the phthalazin-1-ylhydrazone solution to initiate the reaction. d. Incubate all samples at a constant temperature (e.g., 60°C) for a fixed time (e.g., 60 minutes). e. After incubation, stop the reaction (e.g., by cooling on ice or adding a quenching agent). f. Analyze the samples by HPLC and record the peak area of the labeled product. g. The pH that yields the highest peak area is the optimal pH.

  • Temperature Optimization: a. Prepare a new set of reaction vials, each containing the Keto-D-fructose standard and the phthalazin-1-ylhydrazone solution. b. Use the optimal pH determined in the previous step for the buffer solution in all vials. c. Incubate the vials at different temperatures (e.g., 40°C, 50°C, 60°C, 70°C) for a fixed time (e.g., 60 minutes). d. Stop the reaction and analyze the samples by HPLC. e. The temperature that results in the highest peak area is the optimal temperature.

Diagrams

G cluster_optimization Optimization Workflow A Prepare Reagents (Keto-D-fructose, Hydrazone, Buffers) B pH Optimization (Vary pH, Constant Temp) A->B C Identify Optimal pH B->C D Temperature Optimization (Vary Temp, Optimal pH) C->D E Identify Optimal Temperature D->E F Final Protocol Established E->F

Caption: Workflow for optimizing pH and temperature for the labeling reaction.

G reagents Reactants product Labeled Product (Hydrazone Derivative) reagents->product Condensation Reaction conditions Reaction Conditions conditions->product Influences analysis HPLC Analysis product->analysis

Caption: Logical relationship between components of the labeling experiment.

Technical Support Center: Keto-D-fructose Phthalazin-1-ylhydrazone Reagent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of excess Keto-D-fructose phthalazin-1-ylhydrazone reagent from experimental reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound reagent?

Excess hydrazone reagent can interfere with downstream applications and analytical measurements. In glycobiology assays, residual reagent may lead to false-positive results or inhibit enzymatic reactions. For accurate quantification and characterization of the desired product, complete removal of unreacted starting materials is essential.

Q2: What are the primary methods for removing excess this compound?

The primary methods for purification include:

  • Column Chromatography: Normal-phase, reversed-phase, and Hydrophilic Interaction Liquid Chromatography (HILIC) are effective techniques.

  • Recrystallization: This method is suitable if the product is a solid and a suitable solvent system can be identified.[1]

  • Liquid-Liquid Extraction: This can be used to partition the product and excess reagent between two immiscible solvents.

  • Solid-Phase Extraction (SPE): SPE cartridges can be used for selective retention of the product or the excess reagent.

Q3: How can I monitor the removal of the excess reagent during purification?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process.[1][2] By spotting the crude reaction mixture, the pure starting materials, and the collected fractions on a TLC plate, you can visualize the separation of the product from the excess reagent.

Q4: My product is highly polar. Which purification technique is most suitable?

For highly polar compounds like carbohydrate hydrazones, traditional normal-phase chromatography can be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more effective technique for separating polar compounds that do not retain well on reversed-phase columns.[3]

Troubleshooting Guides

Issue 1: Streaking or Smearing on TLC Plates
Possible CauseTroubleshooting Step
Compound is too polar for the mobile phase Gradually increase the polarity of the eluent. For instance, in a hexane/ethyl acetate (B1210297) system, increase the proportion of ethyl acetate.[1]
Interaction with silica (B1680970) gel Add a small amount of a basic modifier like triethylamine (B128534) (e.g., 1%) to the mobile phase to reduce streaking of basic compounds.
Sample overload Apply a smaller, more concentrated spot of the sample to the TLC plate.
Issue 2: Co-elution of Product and Excess Reagent in Column Chromatography
Possible CauseTroubleshooting Step
Insufficient resolution Optimize the mobile phase composition. A shallower gradient or isocratic elution with a fine-tuned solvent mixture can improve separation.
Inappropriate stationary phase If using normal-phase silica, consider switching to a reversed-phase column (e.g., C18) or a HILIC column for better separation of polar compounds.[3]
Column overload Reduce the amount of crude material loaded onto the column.
Issue 3: Low Recovery of the Desired Product
Possible CauseTroubleshooting Step
Product degradation on silica Hydrazones can be sensitive to acidic conditions. Consider using basic alumina (B75360) or silica gel treated with a base for chromatography.
Product is too soluble in the mobile phase Decrease the polarity of the eluent to ensure the product retains on the column.[1]
Incomplete elution from the column After the main product has been collected, flush the column with a very polar solvent to check for any remaining product.

Quantitative Data

Table 1: Recovery and Enrichment Factors for Biogenic Amines using a Hydrazone-Based μ-SPE Method

Biogenic AmineRecovery (%)Enrichment Factor
Tryptamine71.5 - 87.494 - 460
Phenylethylamine71.5 - 87.494 - 460
Putrescine71.5 - 87.494 - 460
Histamine71.5 - 87.494 - 460
Tyramine71.5 - 87.494 - 460
Spermidine71.5 - 87.494 - 460
Data adapted from a study on μ-SPE of biogenic amines.[4]

Experimental Protocols

Protocol 1: Monitoring Reaction and Purification by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes for the starting material (Keto-D-fructose), the reaction mixture, and the co-spot.

  • Spot the Plate:

    • In the first lane, apply a small spot of a dilute solution of the Keto-D-fructose.

    • In the second lane, apply a small spot of the reaction mixture.

    • In the third lane (co-spot), apply a spot of the Keto-D-fructose and, on top of it, a spot of the reaction mixture.[2]

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate.

  • Visualize the Spots: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under UV light. If the compounds are not UV-active, use a staining reagent such as p-anisaldehyde solution and heat the plate.[5]

  • Interpretation: The disappearance of the Keto-D-fructose spot in the reaction mixture lane and the appearance of a new product spot indicate the progress of the reaction. During purification, collected fractions can be spotted on a TLC plate to identify which fractions contain the pure product.

Protocol 2: Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.

  • Elute the Column: Start eluting the column with a low-polarity mobile phase (e.g., hexane/ethyl acetate 9:1). Gradually increase the polarity of the mobile phase to elute the compounds based on their polarity.

  • Collect Fractions: Collect the eluent in a series of test tubes.

  • Analyze Fractions: Analyze the collected fractions by TLC to identify the fractions containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_monitoring Monitoring cluster_purification Purification cluster_characterization Characterization start Keto-D-fructose + Phthalazin-1-ylhydrazine reaction Hydrazone Formation Reaction start->reaction crude Crude Reaction Mixture reaction->crude tlc TLC Analysis crude->tlc decision decision tlc->decision Reaction Complete? purification_method Column Chromatography / Recrystallization / SPE / LLE decision->purification_method Yes fractions Collect Fractions purification_method->fractions analysis TLC Analysis of Fractions fractions->analysis pure_product Pure Product analysis->pure_product Combine Pure Fractions characterization NMR, MS, IR pure_product->characterization

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow cluster_tlc TLC Issues cluster_column Column Chromatography Issues start Problem: Inefficient removal of excess reagent streaking Streaking/Smearing? start->streaking co_elution_tlc Co-elution on TLC? streaking->co_elution_tlc No streaking_yes Increase eluent polarity or add base (e.g., TEA) streaking->streaking_yes Yes co_elution_tlc_yes Try a different solvent system or change stationary phase (e.g., RP-18) co_elution_tlc->co_elution_tlc_yes Yes co_elution_column Co-elution in column? co_elution_tlc->co_elution_column No low_recovery Low product recovery? co_elution_column->low_recovery No co_elution_column_yes Optimize gradient, change stationary phase (e.g., HILIC), or reduce load co_elution_column->co_elution_column_yes Yes low_recovery_yes Use basic alumina/treated silica or adjust eluent polarity low_recovery->low_recovery_yes Yes

Caption: Troubleshooting decision tree for the purification of this compound.

References

Preventing degradation of Keto-D-fructose phthalazin-1-ylhydrazone during analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Keto-D-fructose phthalazin-1-ylhydrazone during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a biochemical reagent used in glycobiology research.[1][2] It is a derivative of fructose (B13574), a keto-sugar, and is utilized in studies related to carbohydrate chemistry, including the formation and degradation of glycans and the recognition of protein-glycan interactions.[1][2]

Q2: What are the main factors that can cause the degradation of this compound during analysis?

A2: The primary factors contributing to the degradation of hydrazones, including this compound, are:

  • pH: Hydrazones are susceptible to hydrolysis, particularly in acidic conditions, which can break the C=N bond.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to light, especially UV radiation, may induce photodegradation.

  • Oxidizing agents: The presence of strong oxidizing agents can also lead to the decomposition of the molecule.

Q3: What are the likely degradation products of this compound?

A3: The most probable degradation pathway for this compound is hydrolysis, which would yield the parent compounds: Keto-D-fructose and phthalazin-1-ylhydrazine. Other potential degradation products could arise from oxidation or further decomposition of the fructose moiety under harsh conditions.

Q4: How should I store this compound to ensure its stability?

A4: While some suppliers suggest that this compound is stable at room temperature, for long-term stability and to minimize degradation, it is advisable to store the compound in a cool, dry, and dark place.[1][3] An airtight container under an inert atmosphere would be ideal to protect it from moisture and oxidation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause Suggested Solution
Inconsistent or low analytical signal Degradation of the analyte during sample preparation or analysis.- Prepare samples fresh and analyze them immediately.- Maintain the sample and mobile phase at a neutral or slightly acidic pH (pH 6-7).- Control the temperature of the autosampler and column compartment.- Protect samples from light by using amber vials.
Appearance of unexpected peaks in the chromatogram Formation of degradation products.- Identify the degradation products by mass spectrometry.- Optimize the analytical method to separate the analyte from its degradants.- Modify sample preparation to minimize degradation (see solutions for inconsistent signal).
Poor peak shape (tailing or fronting) Interaction of the analyte with the stationary phase or degradation on-column.- Use a high-quality, end-capped HPLC column.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to reduce tailing.- Ensure the mobile phase pH is compatible with the analyte's stability.
Loss of analyte during sample extraction Adsorption of the compound to surfaces or degradation.- Use silanized glassware to prevent adsorption.- Perform extraction at low temperatures.- Optimize the extraction solvent to ensure complete and rapid recovery.

Experimental Protocols

Protocol 1: General Sample Preparation for HPLC Analysis

This protocol is designed to minimize the degradation of this compound during sample preparation.

  • Solvent Preparation: Use high-purity solvents (e.g., HPLC grade acetonitrile (B52724) and water). Degas the solvents before use.

  • Sample Dissolution: Accurately weigh the this compound sample and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to the desired concentration. Prepare solutions fresh for each analysis.

  • pH Adjustment: If necessary, adjust the pH of the sample solution to be close to neutral (pH 6-7) using a dilute buffer.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter into an amber HPLC vial to remove any particulate matter.

  • Analysis: Analyze the sample immediately using a validated HPLC method. If immediate analysis is not possible, store the vials in a cooled autosampler (e.g., 4°C) and protect from light.

Protocol 2: Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Acid Hydrolysis: Dissolve the compound in a mild acidic solution (e.g., 0.01 M HCl) and incubate at a controlled temperature (e.g., 40°C) for a defined period. Neutralize the sample before analysis.

  • Base Hydrolysis: Dissolve the compound in a mild basic solution (e.g., 0.01 M NaOH) and incubate at a controlled temperature (e.g., 40°C) for a defined period. Neutralize the sample before analysis.

  • Oxidative Degradation: Treat the sample solution with a dilute solution of an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 60°C) for a defined period.

  • Photodegradation: Expose a solution of the compound to a controlled light source (e.g., a UV lamp at 254 nm or a photostability chamber) for a defined period. A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze the stressed samples by a suitable analytical method (e.g., HPLC-UV/MS) to identify and quantify any degradation products.

Visualizations

Diagram 1: Potential Degradation Pathway of this compound

G Potential Hydrolytic Degradation Pathway A This compound C Keto-D-fructose A->C Hydrolysis D Phthalazin-1-ylhydrazine A->D Hydrolysis B H2O / H+

Caption: Hydrolysis is a primary degradation route for hydrazones.

Diagram 2: Experimental Workflow for Stability Analysis

G Workflow for Stability Indicating Method Development A Sample Preparation (this compound) B Forced Degradation (Acid, Base, Oxidation, Heat, Light) A->B C HPLC-UV/MS Analysis B->C D Method Validation (Specificity, Linearity, Accuracy, Precision) C->D E Identification of Degradation Products C->E

Caption: A systematic approach to developing a stability-indicating analytical method.

Diagram 3: Troubleshooting Logic for Inconsistent Results

G Troubleshooting Inconsistent Analytical Results A Inconsistent Results? B Check Sample Preparation A->B Yes J Problem Solved A->J No D Fresh Samples & Solvents? B->D E Controlled Temp & Light? B->E C Check HPLC System F System Suitability Passed? C->F D->C Yes G Re-prepare Samples D->G No E->C Yes H Optimize Conditions E->H No I Troubleshoot HPLC F->I No F->J Yes G->A H->A I->C

Caption: A logical flow for diagnosing and resolving analytical inconsistencies.

References

Technical Support Center: Mass Spectrometry of Keto-D-fructose Phthalazin-1-ylhydrazone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to matrix effects in the mass spectrometric analysis of Keto-D-fructose phthalazin-1-ylhydrazone derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of Keto-D-fructose with phthalazin-1-ylhydrazine necessary for mass spectrometry analysis?

A1: Derivatization of sugars like Keto-D-fructose is a common strategy to improve their detection in mass spectrometry.[1] The phthalazin-1-ylhydrazone derivative enhances the ionization efficiency of the fructose (B13574) molecule, which can be challenging to ionize effectively in its native state.[2][3] This chemical modification also increases the hydrophobicity of the analyte, which can improve its retention on reversed-phase liquid chromatography (LC) columns and aid in separating it from the sample matrix.[4]

Q2: What are matrix effects and how do they affect the analysis of these derivatives?

A2: Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting compounds from the sample matrix.[5][6] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal).[6][7][8] In the analysis of this compound, matrix effects can lead to poor accuracy, imprecision, and reduced sensitivity in quantitative assays.[5] Common sources of matrix effects in biological samples include salts, phospholipids (B1166683), and other endogenous metabolites.[7][9]

Q3: What are the common signs of matrix effects in my experiment?

A3: The primary indicators of matrix effects include:

  • Poor reproducibility: Significant variation in analyte signal across different sample injections.

  • Inaccurate quantification: Discrepancies between expected and measured concentrations.[5]

  • Low signal intensity: Unexpectedly weak signal for the analyte, a phenomenon known as ion suppression.[7][9]

  • Signal enhancement: An unusually high signal for the analyte.

  • Peak shape distortion: The chromatographic peak for the derivative may show tailing or fronting.[9]

Q4: How can I assess if my analysis is suffering from matrix effects?

A4: A common method to evaluate matrix effects is the post-column infusion technique.[5][10] This involves infusing a constant flow of the derivatized fructose standard into the mass spectrometer while injecting a blank sample extract. Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.[5] Another quantitative approach is the post-extraction spike method, where the response of the analyte spiked into a blank matrix extract is compared to its response in a pure solvent.[6][10]

Troubleshooting Guide

Issue 1: Low or No Signal for the Keto-D-fructose Derivative

Potential Cause Recommended Solution
Ion Suppression High concentrations of salts or phospholipids in the sample extract can suppress the analyte signal.[9] Implement more rigorous sample cleanup methods like Solid-Phase Extraction (SPE) or dilute the sample if sensitivity allows.[5][9][10]
Incomplete Derivatization The reaction may be incomplete, leading to a low yield of the hydrazone derivative. Optimize reaction conditions such as temperature, time, and reagent concentrations.[11]
Suboptimal MS Settings The instrument's source parameters (e.g., spray voltage, capillary temperature, gas flow) may not be optimized for the derivative. Perform a tuning or infusion of your standard to find the optimal settings for your instrument.[2]
Poor Chromatographic Separation The derivative may be co-eluting with highly suppressive matrix components. Adjust the chromatographic gradient or try a different column to better separate the analyte from interferences.[5][9]

Issue 2: High Signal Variability and Poor Reproducibility

Potential Cause Recommended Solution
Inconsistent Matrix Effects The composition of the matrix can vary between samples, leading to different degrees of ion suppression or enhancement. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to correct for this variability.[5]
Sample Preparation Inconsistency Variations in the sample preparation workflow can lead to inconsistent removal of matrix components. Ensure that the sample preparation protocol is followed precisely for all samples.
Carryover Residual analyte from a previous high-concentration sample can be injected with the next sample. Run blank injections between samples and ensure the autosampler needle wash is effective.[12]

Issue 3: Inaccurate Quantification

Potential Cause Recommended Solution
Uncorrected Matrix Effects Calibrating with standards prepared in a pure solvent without accounting for matrix effects is a common source of error.[5] Use matrix-matched calibration standards or the standard addition method to compensate for matrix effects.[8]
Non-ideal Internal Standard The chosen internal standard may not have chromatographic and ionization behavior similar enough to the analyte to effectively compensate for matrix effects.[9] A stable isotope-labeled version of the analyte is the ideal choice.[5]
Derivative Instability The hydrazone derivative may degrade during sample processing or storage. Analyze samples as soon as possible after derivatization and investigate the stability under your experimental conditions.[11]

Experimental Protocols

Protocol 1: Derivatization of Keto-D-fructose with Phthalazin-1-ylhydrazine

This protocol provides a general guideline. Optimization may be required for specific sample types.

Materials:

  • Keto-D-fructose standard or sample extract

  • Phthalazin-1-ylhydrazine solution (e.g., 10 mg/mL in methanol)

  • Glacial acetic acid

  • Methanol

  • Water (LC-MS grade)

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Sample Preparation: Ensure the Keto-D-fructose sample is in a suitable solvent, typically a mixture of water and organic solvent. If the sample is in an aqueous solution, evaporate to dryness under a stream of nitrogen.

  • Reagent Addition: To the dried sample, add 50 µL of the phthalazin-1-ylhydrazine solution and 10 µL of glacial acetic acid. The acid catalyzes the hydrazone formation reaction.[3]

  • Reaction Incubation: Vortex the mixture for 30 seconds to ensure thorough mixing. Incubate the reaction at 60°C for 60 minutes.

  • Reaction Quenching/Dilution: After incubation, cool the sample to room temperature. Dilute the sample with the initial mobile phase (e.g., 90% acetonitrile (B52724) in water) to an appropriate concentration for LC-MS analysis.

  • Analysis: Vortex the final solution and transfer it to an autosampler vial for immediate LC-MS analysis. Hydrazone derivatives should be analyzed promptly to avoid potential degradation.[11]

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

LC Conditions:

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for separating polar derivatives.

  • Mobile Phase A: 10 mM Ammonium Formate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would start at a high percentage of Mobile Phase B (e.g., 95%) and gradually decrease to elute the polar derivative.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 - 10 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

  • Source Parameters: Optimize spray voltage, gas temperatures, and flow rates for the specific m/z of the this compound derivative.[9]

  • MRM Transitions: Determine the precursor ion (the [M+H]+ of the derivative) and the most stable product ions by infusing a standard solution into the mass spectrometer.

Quantitative Data Summary

The choice of sample preparation can significantly impact the degree of matrix effects. The following table provides an illustrative comparison of common techniques for biological samples. Actual values will be analyte and matrix-dependent.

Sample Preparation Method Typical Recovery (%) Matrix Effect Severity Notes
Protein Precipitation (PPT) 85 - 115%HighSimple and fast, but may not effectively remove interfering substances like phospholipids and salts.[9]
Liquid-Liquid Extraction (LLE) 70 - 100%MediumCan provide a cleaner extract than PPT but requires optimization of solvent systems.
Solid-Phase Extraction (SPE) 80 - 105%LowGenerally provides the cleanest extracts by effectively removing a wide range of interferences.[11] Requires method development for sorbent selection and wash/elution steps.[11]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Cleanup Cleanup (PPT, LLE, or SPE) Sample->Cleanup AddReagent Add Phthalazin-1-ylhydrazine & Acetic Acid Cleanup->AddReagent Incubate Incubate (e.g., 60°C, 60 min) AddReagent->Incubate Dilute Dilute Sample Incubate->Dilute LCMS LC-MS/MS Analysis Dilute->LCMS Quant Quantification & Data Review LCMS->Quant

Caption: Workflow for derivatization and analysis of Keto-D-fructose.

Troubleshooting Logic for Matrix Effects

G Start Inaccurate or Irreproducible Results? AssessME Assess Matrix Effect (Post-column infusion or Post-extraction spike) Start->AssessME ME_Present Matrix Effect Confirmed? AssessME->ME_Present ImproveCleanup Improve Sample Cleanup (e.g., switch to SPE) ME_Present->ImproveCleanup Yes CheckOther Investigate Other Causes (Instrument issue, derivatization, etc.) ME_Present->CheckOther No ModifyLC Modify LC Method (Change gradient/column) ImproveCleanup->ModifyLC UseIS Implement Isotope-Labeled Internal Standard ModifyLC->UseIS MatrixMatch Use Matrix-Matched Calibration UseIS->MatrixMatch Revalidate Re-validate Method MatrixMatch->Revalidate

Caption: A logical workflow for diagnosing and mitigating matrix effects.

References

Technical Support Center: Purification of Keto-D-fructose Phthalazin-1-ylhydrazone Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of peptides labeled with Keto-D-fructose phthalazin-1-ylhydrazone.

Troubleshooting Guide

This section addresses common problems encountered during the purification process in a question-and-answer format.

Problem / ObservationPossible Cause(s)Suggested Solution(s)
Poor / No Recovery of Labeled Peptide 1. Hydrolysis of Hydrazone Bond: The hydrazone linkage is sensitive to acidic conditions, which can lead to the loss of the label.[1] 2. Peptide Precipitation: The labeled peptide may have poor solubility in the initial mobile phase or loading buffer.[2] 3. Inefficient Binding to SPE/HPLC Column: The labeled peptide may not be retained effectively by the stationary phase.[3][4] 4. Peptide Adsorption: The peptide may be irreversibly adsorbed to vials or column surfaces.1. Adjust Mobile Phase pH: Avoid strongly acidic conditions if possible. If using TFA, keep the concentration low (e.g., 0.05%-0.1%) and perform purification at a low temperature. Consider using a different ion-pairing reagent like formic acid. 2. Optimize Sample Solvent: Dissolve the crude peptide in a solvent that ensures complete solubilization, potentially containing a small amount of organic solvent (e.g., acetonitrile) or a chaotropic agent for difficult peptides.[2] 3. Select Appropriate Stationary Phase: Ensure the stationary phase (e.g., C18, C8) is suitable for the hydrophobicity of your labeled peptide. The bulky label can significantly alter retention behavior.[2] 4. Passivate Surfaces: Use low-adsorption vials and ensure the HPLC system is well-passivated.
Broad or Tailing Peaks in HPLC 1. Peptide Aggregation: The labeled peptide may aggregate on the column, especially at high concentrations.[2] 2. Secondary Interactions: The peptide may have secondary interactions with the silica (B1680970) backbone of the column.[2] 3. Column Overload: Injecting too much sample can lead to poor peak shape.[2] 4. Inappropriate Flow Rate/Gradient: A flow rate that is too high or a gradient that is too steep can compromise resolution.[5]1. Reduce Sample Load: Decrease the amount of peptide injected onto the column.[2] 2. Optimize Mobile Phase: Ensure sufficient ion-pairing reagent (e.g., 0.1% TFA) is present to minimize silanol (B1196071) interactions. Adjusting pH can also help.[2][5] 3. Decrease Injection Volume/Concentration: Dilute the sample before injection.[2] 4. Optimize HPLC Method: Decrease the flow rate and/or use a shallower gradient to improve separation.[5][6]
Co-elution of Labeled Peptide with Impurities 1. Insufficient Resolution: The chosen column and mobile phase conditions may not be adequate to separate the target peptide from closely related impurities (e.g., unlabeled peptide). 2. Label Degradation: The label may partially degrade during synthesis or workup, creating closely related species.1. Change Selectivity: Try a different stationary phase (e.g., C8 or Phenyl instead of C18) or a different organic modifier (e.g., methanol (B129727) instead of acetonitrile). Adjusting the mobile phase pH can also dramatically alter selectivity.[2][7] 2. Orthogonal Purification: Consider a secondary purification step using a different method, such as ion-exchange chromatography, if high purity is required.[8]
Low Purity in Collected Fractions 1. Poor Separation: As above, the primary separation may be insufficient. 2. Fraction Collection Errors: Fractions may be collected too broadly, including overlapping peaks.1. Optimize Gradient: Employ a shallower gradient around the elution time of the target peptide to better resolve it from contaminants.[2][5] 2. Refine Fraction Collection: Collect narrower fractions and analyze each by analytical HPLC before pooling.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary purification method for these labeled peptides? A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying peptides due to its high resolution and compatibility with volatile solvents, which are easily removed by lyophilization.[8][9] A C18 column is a standard starting point, but the optimal stationary phase may vary depending on the peptide's properties.[2]

Q2: How does the this compound label affect my purification strategy? A2: The label adds significant hydrophobicity due to the phthalazine (B143731) group and some hydrophilicity from the fructose (B13574) moiety. This dual nature means the labeled peptide will likely be retained more strongly on an RP-HPLC column than the unlabeled precursor. You will likely need to use a higher concentration of organic solvent (e.g., acetonitrile) for elution. The hydrazone bond's acid sensitivity requires careful control of mobile phase pH.[1]

Q3: Should I use Solid-Phase Extraction (SPE) before HPLC? A3: Yes, SPE is a highly recommended step for desalting and partially purifying the crude labeled peptide mixture before RP-HPLC.[10] It helps to remove excess labeling reagents and salts that can interfere with HPLC purification and potentially damage the column. Common SPE sorbents include C18.

Q4: What mobile phases are typically used for RP-HPLC purification of these peptides? A4: The standard mobile phases are:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724). Peptides are typically eluted on a linear gradient of increasing Mobile Phase B.[2][5] Given the acid sensitivity of the hydrazone bond, some protocols may substitute TFA with 0.1% formic acid.

Q5: How can I confirm the identity and purity of my final product? A5: The purity of the collected fractions should be assessed by analytical RP-HPLC. The identity of the purified, labeled peptide should be confirmed using mass spectrometry (e.g., LC-MS, MALDI-TOF) to verify that the observed molecular weight matches the expected mass of the labeled peptide.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) Cleanup

This protocol is for the initial cleanup of the crude peptide labeling reaction mixture.

  • Sorbent: C18 SPE Cartridge.

  • Conditioning: Condition the cartridge by passing 3-5 column volumes of methanol, followed by 3-5 column volumes of water.

  • Equilibration: Equilibrate the cartridge with 3-5 column volumes of 0.1% TFA in water.

  • Sample Loading: Dissolve the crude peptide mixture in a minimal amount of 0.1% TFA and load it onto the cartridge at a slow flow rate (approx. 1 mL/min).[11]

  • Washing: Wash the cartridge with 3-5 column volumes of 0.1% TFA in water to remove salts and hydrophilic impurities.

  • Elution: Elute the labeled peptide with a solution of 50-70% acetonitrile in water containing 0.1% TFA. The exact percentage should be high enough to elute the labeled peptide while leaving more hydrophobic impurities behind.

  • Drying: Dry the eluted sample, typically by lyophilization or centrifugal evaporation.

Protocol 2: RP-HPLC Purification

This protocol describes a general method for purifying the labeled peptide.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size, 4.6 x 250 mm for analytical or larger for preparative).[2][6] For larger peptides, a wider pore size (300 Å) is recommended.[6][10]

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample Preparation: Reconstitute the SPE-purified peptide in Mobile Phase A. If solubility is an issue, add a minimal amount of acetonitrile. Filter the sample through a 0.22 or 0.45 µm syringe filter.[8]

  • System Equilibration: Equilibrate the column with the starting mobile phase conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.

  • Gradient Elution: Inject the sample and elute using a linear gradient. The gradient should be optimized based on an initial analytical run but can start with a shallow gradient, such as 5% to 65% B over 40-60 minutes.[5][7]

  • Fraction Collection: Collect fractions (e.g., 0.5-1.0 mL) across the peak(s) of interest.

  • Analysis and Pooling: Analyze the purity of each fraction using analytical HPLC. Pool the fractions that meet the desired purity level.

  • Lyophilization: Freeze and lyophilize the pooled fractions to obtain the purified peptide as a dry powder.[5]

Visualizations

Purification Workflow

PurificationWorkflow cluster_prep Sample Preparation cluster_purify Purification & Analysis cluster_final Final Product Crude Crude Labeled Peptide Mixture SPE Solid-Phase Extraction (SPE) (Desalting & Cleanup) Crude->SPE Load HPLC Preparative RP-HPLC SPE->HPLC Inject Analysis Analytical HPLC (Purity Check) HPLC->Analysis Collect & Analyze Fractions Analysis->HPLC Pool Pure Fractions PurePeptide Purified Labeled Peptide Analysis->PurePeptide Lyophilize MS Mass Spectrometry (Identity Confirmation) PurePeptide->MS Final QC

Caption: General workflow for the purification and analysis of labeled peptides.

Troubleshooting Logic

TroubleshootingLogic Start Start Purification CheckRecovery Low / No Recovery? Start->CheckRecovery CheckPeakShape Poor Peak Shape? (Broad/Tailing) CheckRecovery->CheckPeakShape No Sol_Recovery Adjust pH Check Solubility Verify Column Binding CheckRecovery->Sol_Recovery Yes CheckPurity Low Purity? CheckPeakShape->CheckPurity No Sol_PeakShape Reduce Sample Load Optimize Gradient/Flow Adjust Mobile Phase CheckPeakShape->Sol_PeakShape Yes Success Purification Successful CheckPurity->Success No Sol_Purity Optimize Gradient Change Selectivity Collect Narrower Fractions CheckPurity->Sol_Purity Yes Sol_Recovery->Start Re-run Sol_PeakShape->Start Re-run Sol_Purity->Start Re-run

Caption: A logical flowchart for troubleshooting common purification issues.

References

Minimizing non-specific binding of Keto-D-fructose phthalazin-1-ylhydrazone.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize non-specific binding of Keto-D-fructose phthalazin-1-ylhydrazone during their experiments.

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding of this compound can lead to inaccurate results and reduced assay sensitivity. This guide provides a systematic approach to identifying and resolving common causes of this issue.

Initial Assessment Workflow

start High Background Signal Observed check_reagents Verify Reagent Quality and Preparation start->check_reagents check_protocol Review Assay Protocol and Conditions check_reagents->check_protocol Reagents OK end_unresolved Issue Persists: Contact Technical Support check_reagents->end_unresolved Reagents Faulty check_sample Assess Sample Preparation and Composition check_protocol->check_sample Protocol OK check_protocol->end_unresolved Protocol Error optimize_blocking Optimize Blocking Step check_sample->optimize_blocking Sample OK check_sample->end_unresolved Sample Issue optimize_washing Optimize Washing Steps optimize_blocking->optimize_washing Blocking Optimized optimize_blocking->end_unresolved Blocking Ineffective titrate_reagents Titrate Assay Reagents optimize_washing->titrate_reagents Washing Optimized optimize_washing->end_unresolved Washing Ineffective end_resolved Issue Resolved titrate_reagents->end_resolved Reagents Titrated titrate_reagents->end_unresolved Titration Fails

Caption: A workflow diagram for troubleshooting high background signals.

Problem Potential Cause Recommended Solution
High background across the entire plate Inadequate blockingIncrease blocking incubation time or try a different blocking agent (e.g., BSA, casein, or a commercial blocking buffer).[1][2]
Sub-optimal reagent concentrationTitrate the this compound and any other critical reagents to determine the optimal concentration.[3]
Improperly prepared or expired reagentsPrepare fresh reagents and buffers. Always check the expiration dates of all components.[4]
Insufficient washingIncrease the number and/or duration of wash steps. Ensure complete removal of wash buffer between steps.[1][3][5]
High background in "no-analyte" control wells Non-specific binding of detection reagentsRun a control with only the detection reagents to identify the source of the non-specific signal.[1]
Cross-reactivity of reagentsEnsure the specificity of all antibodies and other binding proteins used in the assay.
Edge effects (higher background on outer wells) Uneven temperature during incubationUse a water bath or incubator with good temperature uniformity. Allow plates to equilibrate to room temperature before adding reagents.
Evaporation from wellsUse plate sealers during incubation steps. Maintain a humid environment in the incubator.
Inconsistent background across the plate Improper mixing of reagentsEnsure thorough mixing of all reagents before adding them to the plate.
Contamination of reagents or plateUse sterile technique when preparing reagents. Use new, clean plates for each experiment.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a biochemical reagent used in glycobiology research.[6][7] It is a derivative of Keto-D-fructose, suggesting its use in assays involving the detection or quantification of keto-sugars or related molecules. Phthalazine (B143731) derivatives have a broad range of pharmacological activities and are used in the development of various therapeutic agents.[8][9][10][11]

Q2: What are the primary causes of non-specific binding in assays?

A2: Non-specific binding can be caused by several factors, including:

  • Hydrophobic interactions: The compound may non-specifically adhere to the surface of the assay plate or other components.[12]

  • Ionic interactions: Charged molecules can interact with oppositely charged surfaces.[12]

  • Inadequate blocking: The blocking buffer may not be effectively masking all non-specific binding sites.[1]

  • High reagent concentration: Using too high a concentration of the hydrazone or other reagents can lead to increased background.[3]

  • Contamination: Contaminants in the reagents or on the assay plate can interfere with the assay.[4]

Q3: How can I optimize my blocking step?

A3: To optimize blocking, you can:

  • Increase incubation time: Extend the blocking incubation period to ensure complete coverage of the surface.[1]

  • Change the blocking agent: Different blocking agents have different properties. Common options include Bovine Serum Albumin (BSA), casein, and various commercial blocking buffers.[2][12] It may be necessary to test several to find the most effective one for your specific assay.

  • Optimize blocking agent concentration: The optimal concentration of the blocking agent can vary. A typical starting point is 1-5% BSA or casein.

Q4: What modifications can I make to my wash buffer to reduce non-specific binding?

A4: Consider the following modifications to your wash buffer:

  • Add a surfactant: A small amount of a non-ionic detergent, such as Tween-20 (typically 0.05-0.1%), can help to disrupt weak, non-specific interactions.[2][5][12]

  • Increase salt concentration: Higher salt concentrations in the wash buffer can help to disrupt ionic interactions that may be contributing to non-specific binding.[12]

Q5: Can the pH of my buffers affect non-specific binding?

A5: Yes, the pH of your buffers can influence the charge of both the this compound and the surfaces in your assay.[12] It is important to maintain a consistent and optimal pH throughout your experiment. You may need to test a range of pH values to find the condition that minimizes non-specific binding while preserving the specific interactions of your assay.

Experimental Protocols

Protocol 1: General Assay Protocol with this compound (Hypothetical Competitive Binding Assay)

This protocol provides a general framework. Specific concentrations, volumes, and incubation times should be optimized for your particular application.

start Start step1 Coat Plate with Capture Molecule start->step1 step2 Wash Plate step1->step2 step3 Block Plate step2->step3 step4 Wash Plate step3->step4 step5 Add Sample/Standard and this compound step4->step5 step6 Incubate step5->step6 step7 Wash Plate step6->step7 step8 Add Detection Reagent step7->step8 step9 Incubate step8->step9 step10 Wash Plate step9->step10 step11 Add Substrate step10->step11 step12 Read Plate step11->step12 end End step12->end

Caption: A generalized experimental workflow for a competitive binding assay.

  • Coating: Coat a microtiter plate with the appropriate capture molecule (e.g., an antibody or receptor that binds to the analyte of interest) diluted in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[12]

  • Washing: Repeat the wash step.

  • Competition: Add your standards or samples to the wells, followed immediately by a fixed concentration of this compound.

  • Incubation: Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Repeat the wash step.

  • Detection: Add the appropriate detection reagent (e.g., an enzyme-conjugated antibody that recognizes the phthalazine moiety or a component of the capture complex).

  • Incubation: Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Signal Development: Add the substrate for the enzyme and incubate until sufficient color development.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

Protocol 2: Checkerboard Titration to Optimize Reagent Concentrations

This protocol helps to determine the optimal concentrations of this compound and a binding partner (e.g., an antibody) to maximize the signal-to-noise ratio.

  • Prepare serial dilutions of your binding partner (e.g., antibody) in a suitable buffer.

  • Prepare serial dilutions of this compound in the assay buffer.

  • On a 96-well plate, add the different dilutions of the binding partner to the rows and the different dilutions of the this compound to the columns.

  • Include appropriate controls (e.g., wells with no binding partner and wells with no hydrazone).

  • Proceed with the rest of your assay protocol (incubation, washing, detection).

  • Analyze the data to identify the combination of concentrations that gives the highest specific signal and the lowest background.

Quantitative Data Summary

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Blocking Buffer 1% BSA5% BSA1% CaseinCommercial Buffer X
Average Background Signal [Insert Value][Insert Value][Insert Value][Insert Value]
Signal-to-Noise Ratio [Insert Value][Insert Value][Insert Value][Insert Value]
Wash Buffer Additive None0.05% Tween-200.1% Tween-200.05% Tween-20 + 150 mM NaCl
Average Background Signal [Insert Value][Insert Value][Insert Value][Insert Value]
Signal-to-Noise Ratio [Insert Value][Insert Value][Insert Value][Insert Value]

References

Validation & Comparative

Keto-D-fructose phthalazin-1-ylhydrazone vs. other glycan labeling reagents.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Keto-D-fructose phthalazin-1-ylhydrazone with other common glycan labeling reagents for researchers, scientists, and drug development professionals.

The accurate analysis of protein glycosylation is critical in various fields, from basic research to the development of biotherapeutics. The selection of an appropriate labeling reagent is a crucial step in glycan analysis, significantly impacting the sensitivity, accuracy, and throughput of the chosen analytical method. This guide provides a comprehensive comparison of this compound against other widely used glycan labeling reagents, including 2-aminobenzamide (B116534) (2-AB), Procainamide (B1213733), and RapiFluor-MS.

Overview of Glycan Labeling

Glycan labeling is a chemical process that attaches a tag to a glycan, facilitating its detection and quantification. Most labeling strategies target the reducing end of the glycan, which can exist in equilibrium between a cyclic hemiacetal and an open-chain aldehyde form. The aldehyde group provides a reactive handle for various chemical conjugations.

This compound: An Emerging Reagent

This compound is a biochemical reagent used in glycobiology.[1][2][3] While specific performance data for its use as a glycan labeling agent is not extensively documented in peer-reviewed literature, its chemical structure suggests a labeling mechanism based on hydrazone formation. In this reaction, the hydrazone moiety of the reagent would react with the aldehyde group of the glycan to form a stable hydrazone linkage. This method is analogous to other hydrazide-based labeling strategies which are used for the sensitive analysis of glycans.[4]

Due to the limited availability of specific experimental data, a direct quantitative comparison with established reagents is challenging. However, based on the principles of hydrazone chemistry, it is anticipated that this reagent could offer an alternative method for glycan derivatization. Further studies are required to fully characterize its labeling efficiency, sensitivity, and stability in comparison to the reagents detailed below.

Established Glycan Labeling Reagents: A Quantitative Comparison

Several labeling reagents are well-established in the field of glycan analysis, each with distinct advantages and disadvantages. The most commonly used reagents include 2-aminobenzamide (2-AB), Procainamide, and RapiFluor-MS.

Reductive Amination: The Core Mechanism

Both 2-AB and Procainamide label glycans through a process called reductive amination.[4][5] This two-step reaction involves the formation of a Schiff base between the primary amine of the label and the aldehyde group of the glycan, followed by the reduction of the imine bond to a stable secondary amine.[6][7]

Performance Comparison

The choice of labeling reagent significantly impacts the sensitivity of detection by both fluorescence and mass spectrometry (MS).

Labeling ReagentFluorescence (FLR) SensitivityMass Spectrometry (MS) SensitivityLabeling Time
2-Aminobenzamide (2-AB) GoodLow~2-3 hours
Procainamide (ProA) High (4-fold > 2-AB)[7][]High (15-fold > 2-AB)[7]~1-2 hours
RapiFluor-MS (RF-MS) High (4-fold < ProA)[7][]Very High (68-fold > 2-AB, 2-fold > ProA)[7][]~5 minutes

Data compiled from comparative studies.[7][]

2-Aminobenzamide (2-AB) is a traditional and widely used fluorescent label for glycosylation analysis.[1] It provides good fluorescence sensitivity, making it suitable for quantification using HPLC or UHPLC with fluorescence detection.[4] However, its major drawback is its poor ionization efficiency in mass spectrometry, which limits its use for in-depth structural characterization by MS.[9]

Procainamide (ProA) offers a significant improvement in both fluorescence and mass spectrometry sensitivity compared to 2-AB.[10][11] The presence of a basic tertiary amine in its structure enhances protonation, leading to a much stronger signal in positive-ion mode ESI-MS.[9] This makes it a preferred choice for applications requiring both sensitive quantification and detailed mass spectrometric analysis.[12]

RapiFluor-MS (RF-MS) is a more recently developed labeling reagent that provides the highest sensitivity for mass spectrometry detection among the three.[7][][13] While its fluorescence signal is slightly lower than that of Procainamide, its exceptional MS response allows for the detection and characterization of very low-abundance glycans.[13] A key advantage of RapiFluor-MS is its rapid labeling chemistry, which significantly reduces sample preparation time.

Experimental Protocols and Workflows

The following sections provide detailed methodologies for N-glycan release and labeling with 2-AB, Procainamide, and RapiFluor-MS.

General N-Glycan Release Protocol

A common preliminary step for all labeling methods is the enzymatic release of N-glycans from the glycoprotein (B1211001) using Peptide-N-Glycosidase F (PNGase F).

Materials:

  • Glycoprotein sample

  • Denaturing buffer (e.g., containing SDS or RapiGest SF)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • PNGase F enzyme

  • Incubator or heating block

Protocol:

  • Denaturation: Dissolve the glycoprotein sample in a denaturing buffer and heat at 90-100°C for 3-5 minutes.

  • Reduction and Alkylation: Add the reducing agent and incubate at 56°C for 30 minutes. Cool to room temperature and then add the alkylating agent, followed by a 30-minute incubation in the dark.

  • Deglycosylation: Add PNGase F to the denatured glycoprotein solution and incubate at 37°C overnight or at 50°C for a shorter duration as specified by the enzyme manufacturer.

2-Aminobenzamide (2-AB) Labeling Protocol

Materials:

  • Dried, released N-glycans

  • 2-AB labeling solution (2-aminobenzamide and a reducing agent like sodium cyanoborohydride or 2-picoline borane (B79455) in a mixture of DMSO and glacial acetic acid)[7]

  • Heating block (65°C)

Protocol:

  • Prepare Labeling Solution: Freshly prepare the 2-AB labeling solution.[7]

  • Labeling Reaction: Add the labeling solution to the dried N-glycan sample.

  • Incubation: Incubate the reaction mixture at 65°C for 2 hours.[7]

  • Cleanup: Purify the labeled glycans using HILIC solid-phase extraction (SPE) to remove excess labeling reagents.

Procainamide (ProA) Labeling Protocol

Materials:

  • Dried, released N-glycans

  • Procainamide labeling solution (procainamide hydrochloride and a reducing agent in a suitable solvent)

  • Heating block (65°C)

Protocol:

  • Prepare Labeling Solution: Prepare the procainamide labeling solution.

  • Labeling Reaction: Add the labeling solution to the dried N-glycans.

  • Incubation: Incubate the reaction mixture at 65°C for 1-2 hours.

  • Cleanup: Purify the procainamide-labeled glycans using HILIC SPE.

RapiFluor-MS (RF-MS) Labeling Protocol

Materials:

Protocol:

  • Labeling Reaction: Add the RapiFluor-MS reagent to the solution of released N-glycans.

  • Incubation: Incubate at room temperature for 5 minutes.

  • Dilution: Add acetonitrile to the reaction mixture.

  • Cleanup: Purify the labeled glycans using HILIC SPE.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for the different labeling strategies.

Reductive_Amination_Workflow cluster_release N-Glycan Release cluster_labeling Reductive Amination Labeling (2-AB / Procainamide) cluster_analysis Analysis Denaturation Denaturation Reduction_Alkylation Reduction & Alkylation Denaturation->Reduction_Alkylation PNGaseF_Digestion PNGase F Digestion Reduction_Alkylation->PNGaseF_Digestion Drying Drying PNGaseF_Digestion->Drying Labeling_Reaction Add Labeling Reagent Drying->Labeling_Reaction Incubation Incubation (65°C) Labeling_Reaction->Incubation HILIC_SPE HILIC SPE Cleanup Incubation->HILIC_SPE LC_FLR_MS LC-FLR-MS Analysis HILIC_SPE->LC_FLR_MS

Caption: Workflow for 2-AB and Procainamide labeling.

RapiFluor_MS_Workflow cluster_release N-Glycan Release cluster_labeling RapiFluor-MS Labeling cluster_analysis Analysis Denaturation Denaturation Rapid_PNGaseF Rapid PNGase F Digestion Denaturation->Rapid_PNGaseF RFMS_Labeling Add RF-MS Reagent (5 min) Rapid_PNGaseF->RFMS_Labeling HILIC_SPE HILIC SPE Cleanup RFMS_Labeling->HILIC_SPE LC_FLR_MS LC-FLR-MS Analysis HILIC_SPE->LC_FLR_MS

Caption: A streamlined workflow for RapiFluor-MS labeling.

Signaling Pathways and Logical Relationships

The analysis of glycosylation is crucial for understanding various biological processes, as changes in glycan structures can significantly impact protein function and cell signaling.

Glycosylation_Impact cluster_protein Protein Synthesis & Modification cluster_function Biological Function cluster_analysis Glycan Analysis Protein Protein Glycosylation Glycosylation Protein->Glycosylation Glycoprotein Glycoprotein Glycosylation->Glycoprotein Folding Protein Folding & Stability Glycoprotein->Folding Signaling Cell Signaling Glycoprotein->Signaling Adhesion Cell Adhesion Glycoprotein->Adhesion Immunity Immune Response Glycoprotein->Immunity Release Glycan Release Glycoprotein->Release Labeling Labeling Release->Labeling Analysis LC-MS/FLR Analysis Labeling->Analysis Analysis->Signaling Elucidates role in signaling

Caption: Impact of glycosylation on protein function.

Conclusion

The choice of a glycan labeling reagent is a critical decision in designing a glycan analysis experiment. While this compound presents a potential alternative based on hydrazone chemistry, the lack of extensive performance data necessitates further investigation. For researchers requiring high sensitivity and robust performance, established reagents like 2-AB, Procainamide, and RapiFluor-MS offer well-characterized options.

  • 2-AB remains a reliable choice for fluorescence-based quantification.

  • Procainamide provides a significant enhancement in both fluorescence and MS sensitivity, making it a versatile reagent for comprehensive glycan analysis.

  • RapiFluor-MS excels in MS sensitivity and offers a rapid workflow, ideal for high-throughput applications and the analysis of low-abundance glycans.

By carefully considering the specific requirements of their study, including the desired level of sensitivity, the analytical instrumentation available, and the required sample throughput, researchers can select the most appropriate labeling reagent to achieve their scientific goals.

References

A Comparative Efficacy Analysis of Phthalazin-1-ylhydrazone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phthalazin-1-ylhydrazone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the efficacy of various phthalazin-1-ylhydrazone and related phthalazin-1(2H)-one derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The data presented is collated from recent studies to aid in structure-activity relationship (SAR) analysis and guide future drug discovery efforts.

Anticancer Activity

Phthalazinone derivatives have demonstrated significant potential as anticancer agents, with many exhibiting potent cytotoxicity against various cancer cell lines. A key mechanism of action for some of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis.

Comparative Efficacy of Anticancer Phthalazinone Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected phthalazinone derivatives against different human cancer cell lines.

Compound IDStructureCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Ref.
12b 4-benzyl-2-(3-(N'-(4-chlorobenzylidene)hydrazinyl)-3-oxopropyl)phthalazin-1(2H)-oneHCT-116 (Colon)0.32Sorafenib3.23[1]
13c 2-(3-(N'-(4-methoxybenzylidene)hydrazinyl)-3-oxopropyl)-4-benzylphthalazin-1(2H)-oneHCT-116 (Colon)0.64Sorafenib3.23[1]
9c 2-(3-hydrazinyl-3-oxopropyl)-4-benzylphthalazin-1(2H)-oneHCT-116 (Colon)1.58Sorafenib3.23[1]
12d 2-(2-(N'-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-4-benzylphthalazin-1(2H)-oneMDA-MB-231 (Breast)0.57Erlotinib1.02[2]
11d 2-(2-hydrazinyl-2-oxoethyl)-4-benzylphthalazin-1(2H)-oneMDA-MB-231 (Breast)0.92Erlotinib1.02[2]
12c 2-(2-(N'-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)-4-benzylphthalazin-1(2H)-oneMDA-MB-231 (Breast)1.89Erlotinib1.02[2]
11d 2-(2-hydrazinyl-2-oxoethyl)-4-benzylphthalazin-1(2H)-oneMCF-7 (Breast)2.1Erlotinib1.32[3]
6g S-propargyl 2-(1-oxo-4-phenylphthalazin-2(1H)-yl)ethanethiohydrazonoateMCF-7 (Breast)7.64Cisplatin13[4]
9a 2-(2-aminoethyl)-4-phenylphthalazin-1(2H)-one derivativeNCI-H460 (Lung)7.36--[4]
9d 2-(2-aminoethyl)-4-(4-chlorophenyl)phthalazin-1(2H)-one derivativeNCI-H460 (Lung)7.77--[4]
9b 2-(2-aminoethyl)-4-(4-methylphenyl)phthalazin-1(2H)-one derivativeNCI-H460 (Lung)8.49--[4]
16b {4-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]phthalazin-1-yloxy}-acetic acid hydrazide derivativeMCF-7 (Breast)50 µg/ml--[5]
18 2-(4-{4-[2-(3,5-Dimethyl-pyrazol-1-yl)-2-oxo-ethoxy]-phthalazin-1-yl}-phenyl)-isoindole-1,3-dioneMCF-7 (Breast)70 µg/ml--[5]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

VEGFR-2 Inhibition

Several phthalazinone derivatives have been identified as potent inhibitors of VEGFR-2.

Compound ID% Inhibition of VEGFR-2IC50 (µM)Reference Compound% Inhibition of Ref.IC50 (µM) of Ref.
12b 95.217.8Sorafenib94.732.1[1]
13c 96.419.8Sorafenib94.732.1[1]
9c 92.421.8Sorafenib94.732.1[1]
Signaling Pathway

The inhibition of VEGFR-2 by phthalazinone derivatives blocks the downstream signaling cascade that promotes angiogenesis, cell proliferation, and survival.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Phthalazinone Phthalazin-1-ylhydrazone Derivative Phthalazinone->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation

VEGFR-2 signaling pathway inhibition.

Antimicrobial Activity

Phthalazin-1-ylhydrazone derivatives have also been investigated for their activity against a range of bacterial and fungal pathogens.

Comparative Efficacy of Antimicrobial Phthalazinone Derivatives

The following table summarizes the antimicrobial activity of selected derivatives, presented as the diameter of the zone of inhibition in millimeters.

Compound IDStructureS. aureus (mm)E. coli (mm)C. albicans (mm)A. flavus (mm)
4 2-Allyl-4-(3-chloro-4-methylphenyl)phthalazin-1(2H)-one121413-[6]
5 2-Benzoyl-4-(3-chloro-4-methylphenyl)phthalazin-1(2H)-one131112-[6]
6 2-(2-Hydroxyethyl)-4-(3-chloro-4-methylphenyl)phthalazin-1(2H)-one141211-[6]
9 2-(2-Aminoethyl)-4-(3-chloro-4-methylphenyl)phthalazin-1(2H)-one111314-[6]
16 4-(Pyren-1-ylmethyl)-1-(β-D-glucopyranosylthio)phthalazine15131412[7]
18 4-(Pyren-1-ylmethyl)-1-(β-D-galactopyranosylthio)phthalazine14121311[7]
20 4-(Pyren-1-ylmethyl)-1-(β-D-ribofuranosylthio)phthalazine13111210[7]
26a Se-(4-(Pyren-1-ylmethyl)phthalazin-1-yl) 2,3,4,6-tetra-O-acetyl-1-seleno-β-D-glucopyranoside16141513[7]
33a 4-(Pyren-1-ylmethyl)-2-(2,3,4-tri-O-acetyl-β-D-ribofuranosyl)phthalazin-1(2H)-selone17151614[7]

Note: Inhibition zone diameter is a qualitative measure of antimicrobial activity. MIC (Minimum Inhibitory Concentration) values provide quantitative data. Some studies have reported MIC values for phthalazine (B143731) derivatives in the range of 3.125 to 200 µg/mL against various bacteria.[8]

Anti-inflammatory Activity

Certain phthalazin-1-ylhydrazone derivatives have shown promising in vivo anti-inflammatory activity in carrageenan-induced rat paw edema models.

Comparative Efficacy of Anti-inflammatory Hydrazone Derivatives
Compound IDStructure% Inhibition of EdemaReference Compound% Inhibition of Ref.
27h 2-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)benzoic acid64.0Diclofenac (B195802) Sodium68.0[9]
27e 2-(2-(2-(4-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)benzoic acid61.4Diclofenac Sodium68.0[9]
27d 2-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzoic acid58.6Diclofenac Sodium68.0[9]
Compound 1 (20 mg/kg) N-pyrrolylcarbohydrazideSignificant reduction at 2nd and 3rd hoursDiclofenac SodiumConsistently low edema[10][11]
Compound 1A (20 mg/kg) Pyrrole hydrazone derivativeSignificant reduction at 2nd, 3rd, and 4th hoursDiclofenac SodiumConsistently low edema[10][11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat cells with phthalazinone derivatives at various concentrations A->B C Incubate for 24-48 hours B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours (Formazan crystal formation) D->E F Add solubilization solution (e.g., DMSO, isopropanol) E->F G Measure absorbance at ~570 nm using a microplate reader F->G H Calculate IC50 values G->H

Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the phthalazinone derivatives and a vehicle control.

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified 5% CO2 atmosphere.[12]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.[13][14]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan (B1609692) crystals.[12][14]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[12]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

This method assesses the susceptibility of microorganisms to antimicrobial agents.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an agar (B569324) plate.

  • Disc Application: Place paper discs impregnated with a known concentration of the phthalazinone derivative onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.[15][16] The size of the zone is indicative of the antimicrobial activity.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Grouping: Divide rats into groups: control, standard (e.g., diclofenac sodium), and test groups receiving different doses of the phthalazinone derivatives.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Edema Induction: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[9][10][11]

This comparative guide highlights the significant therapeutic potential of phthalazin-1-ylhydrazone derivatives. The presented data and protocols can serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of new, more potent, and selective therapeutic agents.

References

A Comparative Guide to Glycosylation Assays: Validation of Novel and Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel Keto-D-fructose phthalazin-1-ylhydrazone-based glycosylation assay with established, widely-used alternative methods. The performance of each method is objectively evaluated, supported by experimental data to assist researchers in selecting the most suitable assay for their specific needs.

Introduction to Glycosylation Analysis

Glycosylation, the enzymatic attachment of glycans (carbohydrate chains) to proteins and lipids, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and congenital disorders. Consequently, accurate and robust methods for the quantification and characterization of glycosylation are indispensable in biomedical research and biopharmaceutical development. This guide explores the validation of a novel hydrazone-based colorimetric/fluorometric assay and compares it with industry-standard techniques.

The this compound-Based Assay: A Novel Approach

While specific validation data for an assay utilizing this compound is not extensively documented in peer-reviewed literature, its chemical structure suggests a method based on the well-established reaction between a hydrazone and the aldehyde group of a reducing sugar. This reaction can be adapted for colorimetric or fluorometric detection, offering a potentially simple and high-throughput method for glycan quantification.

Hypothesized Principle

The assay likely involves the release of glycans from the glycoprotein (B1211001), which exposes a reducing end that can open to form an aldehyde. The hydrazone moiety of the this compound reagent would then react with this aldehyde to form a stable hydrazone linkage. The phthalazine (B143731) group in the reagent could act as a chromophore or fluorophore, allowing for quantification by spectrophotometry or fluorometry.

Established Alternative Glycosylation Assays

Several highly validated and widely accepted methods for glycosylation analysis are routinely used in research and industry. These can be broadly categorized into chromatographic, mass spectrometric, and electrophoretic techniques.

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This is a gold-standard technique for the quantitative analysis of released glycans. Glycans are enzymatically or chemically released from the glycoprotein and then labeled with a fluorescent tag, such as 2-aminobenzamide (B116534) (2-AB). The labeled glycans are then separated by HILIC-HPLC and detected by a fluorescence detector.

  • Mass Spectrometry (MS): MS-based methods, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for both quantification and detailed structural characterization of glycans and glycopeptides.

  • Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF): This high-resolution separation technique is particularly well-suited for the analysis of charged glycans. Similar to HPLC-FLD, glycans are labeled with a fluorescent tag and then separated in a capillary based on their size and charge.

  • Phenol-Sulfuric Acid Assay: This is a traditional colorimetric method for the quantification of total carbohydrates. It is a simple and rapid assay but lacks the specificity and detailed information provided by chromatographic and mass spectrometric methods.

Comparative Performance Data

The following table summarizes the key performance characteristics of the hypothesized this compound-based assay (with performance data extrapolated from analogous hydrazone-based assays) and the established alternative methods.

Parameter This compound Assay (Hypothesized) HPLC-FLD (2-AB labeled glycans) MALDI-TOF MS CE-LIF Phenol-Sulfuric Acid Assay
Principle Colorimetric/Fluorometric detection of hydrazone-labeled glycansChromatographic separation and fluorescence detection of labeled glycansMass-to-charge ratio analysis of glycans/glycopeptidesElectrophoretic separation and fluorescence detection of labeled glycansColorimetric detection of furfural (B47365) derivatives of carbohydrates
Linearity (R²) > 0.99 (assumed based on similar assays)> 0.999[1]Semi-quantitative, can be made quantitative with internal standards> 0.99[2]> 0.99[3][4]
Limit of Detection (LOD) Nanomolar range (assumed)[5]< 1 fmol[1]Low femtomole to attomole rangeFemtomolar range[2][6]1.65 µg/mL[3]
Limit of Quantification (LOQ) Nanomolar range (assumed)Low femtomole rangeFemtomole rangeNanomolar range[2]5.00 µg/mL[3]
Precision (%RSD) < 5% (assumed based on similar assays)[5]< 1% for retention time and peak area[1]Variable, generally 5-20%< 5%< 2%[3]
Accuracy (% Recovery) 95-105% (assumed)97-104%N/A (relative quantification)97-102%99-107%[3]
Throughput HighMedium to HighHighMediumHigh
Information Provided Total glycan amountQuantitative glycan profileStructural information, relative quantificationQuantitative glycan profileTotal carbohydrate amount

Experimental Protocols

General Workflow for Glycan Analysis

The initial steps of glycan release and purification are common to several methods.

cluster_0 Sample Preparation cluster_1 Assay Method Glycoprotein Glycoprotein Sample Release Glycan Release (Enzymatic or Chemical) Glycoprotein->Release Purification Purification of Released Glycans Release->Purification Labeling Labeling with Fluorescent/Chromogenic Tag Purification->Labeling DirectAssay Direct Colorimetric/ Fluorometric Assay Purification->DirectAssay Analysis Separation and Detection (HPLC, CE, MS) Labeling->Analysis

Caption: General workflow for glycan analysis from a glycoprotein sample.

Protocol 1: Hypothesized this compound Assay

Note: This is a hypothesized protocol based on the principles of hydrazone-based colorimetric/fluorometric assays for reducing sugars.

  • Glycan Release: Release N-glycans from the glycoprotein sample (e.g., 10-50 µg) using PNGase F digestion according to the manufacturer's instructions.

  • Assay Reaction: a. To 20 µL of the released glycan solution, add 100 µL of a 0.5 M citrate (B86180) buffer, pH 3. b. Add 20 µL of a 10 mg/mL solution of this compound in a suitable organic solvent (e.g., DMSO). c. Incubate the reaction mixture at 60°C for 1 hour.

  • Detection: a. For colorimetric detection , measure the absorbance at the wavelength of maximum absorbance for the phthalazine-hydrazone derivative (to be determined experimentally, likely in the UV-Vis range). b. For fluorometric detection , measure the fluorescence emission at the characteristic wavelength for the phthalazine moiety after excitation at its excitation maximum.

  • Quantification: Generate a standard curve using a known concentration range of a standard sugar (e.g., mannose or a glycan standard) and determine the concentration of glycans in the sample by interpolation.

Protocol 2: HPLC-FLD Analysis of 2-AB Labeled N-Glycans
  • Glycan Release: Enzymatically release N-glycans from the glycoprotein using PNGase F.

  • Fluorescent Labeling: a. Dry the released glycans under vacuum. b. Add the 2-aminobenzamide (2-AB) labeling solution (containing 2-AB and a reducing agent like sodium cyanoborohydride in a DMSO/acetic acid solution). c. Incubate at 65°C for 2-3 hours.

  • Purification: Remove excess 2-AB label using a solid-phase extraction (SPE) cartridge (e.g., HILIC-based).

  • HPLC-FLD Analysis: a. Inject the purified, labeled glycans onto a HILIC column (e.g., an amide column). b. Separate the glycans using a gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile). c. Detect the separated glycans using a fluorescence detector (excitation ~330 nm, emission ~420 nm).

  • Data Analysis: Quantify the glycans by integrating the peak areas and comparing them to a standard of known concentration.

Protocol 3: MALDI-TOF MS Analysis of N-Glycans
  • Glycan Release and Purification: Release and purify N-glycans as described for the HPLC-FLD method.

  • Sample Spotting: a. Mix a small volume (e.g., 1 µL) of the purified glycan solution with an equal volume of a MALDI matrix solution (e.g., 2,5-dihydroxybenzoic acid, DHB). b. Spot the mixture onto a MALDI target plate and allow it to air dry to promote co-crystallization.

  • Mass Spectrometry Analysis: a. Insert the target plate into the MALDI-TOF mass spectrometer. b. Acquire mass spectra in the positive or negative ion mode.

  • Data Analysis: Identify glycan structures based on their mass-to-charge ratio (m/z). Relative quantification can be performed by comparing the intensities of the different glycan peaks.

cluster_0 Sample Preparation cluster_1 HPLC-FLD cluster_2 MALDI-TOF MS Glycoprotein Glycoprotein Release Glycan Release Glycoprotein->Release Purification Purification Release->Purification Labeling_HPLC 2-AB Labeling Purification->Labeling_HPLC Matrix Mix with Matrix Purification->Matrix HILIC HILIC Separation Labeling_HPLC->HILIC FLD Fluorescence Detection HILIC->FLD Spotting Spot on Target Plate Matrix->Spotting MALDI MALDI-TOF Analysis Spotting->MALDI

Caption: Comparison of HPLC-FLD and MALDI-TOF MS experimental workflows.

Signaling Pathways and Logical Relationships

The choice of a glycosylation assay is often dictated by the specific research question, which may involve understanding the role of glycosylation in a particular signaling pathway.

cluster_0 Biological System cluster_1 Signaling Cascade Cell Cell Receptor Glycosylated Receptor Pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Pathway Activation Ligand Ligand Ligand->Receptor Binding influenced by glycosylation Response Cellular Response (e.g., Proliferation, Differentiation) Pathway->Response

Caption: Influence of glycosylation on a generic cell signaling pathway.

Conclusion

The choice of a glycosylation assay depends on a balance of factors including the required level of detail, sample throughput, and available instrumentation.

  • The novel This compound-based assay , while not yet extensively validated, holds promise as a simple, high-throughput method for the quantification of total glycans, analogous to other hydrazone-based colorimetric or fluorometric methods. Its performance is expected to be suitable for applications where a rapid assessment of overall glycosylation is needed.

  • HPLC-FLD remains a robust and highly reproducible method for the quantitative profiling of glycans, making it a preferred choice for quality control in the biopharmaceutical industry.

  • Mass spectrometry offers unparalleled detail in structural characterization and is the method of choice for in-depth glycomic and glycoproteomic studies.

  • CE-LIF provides high-resolution separation and sensitivity, particularly for charged glycans.

  • The Phenol-Sulfuric Acid assay is a simple, albeit non-specific, method for estimating total carbohydrate content.

Researchers should carefully consider the specific requirements of their study to select the most appropriate glycosylation analysis method. For those considering the adoption of a novel assay such as the this compound-based method, in-house validation against established techniques is strongly recommended.

References

A Comparative Guide to the Cross-Reactivity of Keto-D-fructose phthalazin-1-ylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of Keto-D-fructose phthalazin-1-ylhydrazone in immunoassays. Due to the current lack of direct experimental data, this document outlines a proposed study, presenting hypothetical cross-reactivity data based on structural similarities to inform assay development and validation.

Introduction to Cross-Reactivity

In the context of immunoassays, cross-reactivity refers to the ability of antibodies to bind to molecules that are structurally similar to the target analyte. This can lead to inaccurate quantification and false-positive results. For small molecules like this compound, which act as haptens, it is crucial to characterize the specificity of the antibody to ensure reliable and accurate measurements. The extent of cross-reactivity is determined by the degree of structural resemblance between the target analyte and potentially interfering compounds.

Analysis of Potential Cross-Reactants

The structure of this compound can be dissected into three key components for identifying potential cross-reactants: the Keto-D-fructose moiety, the phthalazine (B143731) ring, and the hydrazone linker.

  • Fructose and Glycated Products: Given the presence of the Keto-D-fructose portion, it is plausible that other sugars and fructosamine-related structures could exhibit cross-reactivity. Fructosamine itself, being a ketoamine formed from the non-enzymatic reaction of glucose with proteins, is a primary candidate for investigation.[1]

  • Phthalazine Derivatives: The phthalazine core is a common scaffold in various biologically active compounds.[2][3] Derivatives of phthalazine and related heterocyclic structures should be assessed for their potential to bind to antibodies raised against the target molecule.

  • Hydrazone Analogs: The hydrazone linkage is formed by the reaction of a ketone or aldehyde with hydrazine.[4] Other sugar hydrazones and compounds containing a hydrazone group could potentially interfere with the assay.

Proposed Cross-Reactivity Study

A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method for evaluating the cross-reactivity of small molecules.[5] This section outlines a proposed experimental design to quantify the cross-reactivity of potential interfering compounds with an antibody specific for this compound.

Data Presentation: Hypothetical Cross-Reactivity Profile

The following table summarizes the anticipated cross-reactivity of a panel of compounds. The cross-reactivity is calculated as the ratio of the concentration of this compound to the concentration of the cross-reactant required to achieve 50% inhibition of the maximum signal, expressed as a percentage.

CompoundStructural MoietyProposed Cross-Reactivity (%)
This compound Target Analyte 100
FructosamineFructose-related5 - 15
D-FructoseFructose-related< 1
D-GlucoseFructose-related< 0.1
PhthalazinePhthalazine-related1 - 5
HydralazinePhthalazine-related< 1
PhenylhydrazineHydrazone-related< 0.5
Acetone phenylhydrazoneHydrazone-related< 0.1
Bovine Serum Albumin (BSA)Unrelated Protein< 0.01
Experimental Protocols

1. Synthesis of this compound-Protein Conjugate (Immunogen)

To elicit an immune response, the small molecule (hapten) must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[6][7]

  • Materials: this compound, Carrier Protein (KLH or BSA), N-(γ-Maleimidobutyryloxy)succinimide ester (GMBS), N-Succinimidyl S-acetylthioacetate (SATA), Hydroxylamine-HCl, Dimethylformamide (DMF), Phosphate Buffered Saline (PBS).

  • Procedure:

    • Introduce a thiol (-SH) group to the this compound. This can be achieved by reacting a suitable derivative of the hapten with a reagent like SATA, followed by deacetylation with hydroxylamine.

    • Activate the carrier protein by reacting it with a bifunctional crosslinker such as GMBS to introduce maleimide (B117702) groups.

    • Conjugate the thiol-modified hapten to the maleimide-activated carrier protein via a thioether bond.

    • Purify the conjugate by dialysis or size-exclusion chromatography to remove unreacted components.

    • Characterize the conjugate to determine the hapten-to-protein ratio.

2. Antibody Production

  • Polyclonal or monoclonal antibodies can be generated by immunizing animals (e.g., rabbits or mice) with the this compound-protein conjugate. Standard immunization protocols should be followed.

3. Competitive ELISA Protocol

This protocol is designed to determine the concentration of this compound or to assess the cross-reactivity of other compounds.[5][8][9]

  • Materials: 96-well microtiter plates, Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), Wash Buffer (e.g., PBS with 0.05% Tween-20), Blocking Buffer (e.g., 1% BSA in PBS), this compound specific antibody, this compound-enzyme conjugate (e.g., HRP conjugate), Cross-reactant solutions, Substrate solution (e.g., TMB), Stop Solution (e.g., 2M H2SO4).

  • Procedure:

    • Coating: Coat the wells of a 96-well plate with the this compound specific antibody diluted in coating buffer. Incubate overnight at 4°C.

    • Washing: Wash the plate three times with wash buffer.

    • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

    • Competition: Add a fixed amount of this compound-enzyme conjugate and varying concentrations of either the standard this compound or the potential cross-reactant to the wells. Incubate for 1-2 hours at room temperature.

    • Washing: Wash the plate three times with wash buffer.

    • Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.

    • Stopping Reaction: Stop the reaction by adding the stop solution.

    • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

Mandatory Visualization

Experimental_Workflow cluster_conjugation Hapten-Protein Conjugation cluster_immunization Antibody Production cluster_elisa Competitive ELISA Hapten Keto-D-fructose phthalazin-1-ylhydrazone Conjugate Immunogen (Hapten-Protein Conjugate) Hapten->Conjugate Carrier Carrier Protein (KLH/BSA) Carrier->Conjugate Immunogen Immunogen Animal Animal Immunization (e.g., Rabbit) Immunogen->Animal Antibody Specific Antibody Animal->Antibody Plate Antibody-Coated Plate Antibody->Plate Competition Competition Step: - Hapten-Enzyme Conjugate - Sample/Standard Plate->Competition Detection Substrate Addition & Color Development Competition->Detection Measurement Absorbance Measurement Detection->Measurement

Caption: Workflow for the proposed cross-reactivity study.

Signaling_Pathway cluster_reactants Key Structural Moieties cluster_crossreactants Potential Cross-Reactants Fructose Keto-D-fructose Fructosamine Fructosamine Fructose->Fructosamine Other_Sugars Other Sugars Fructose->Other_Sugars Target Keto-D-fructose phthalazin-1-ylhydrazone Fructose->Target Phthalazine Phthalazine Phthalazine_Derivs Phthalazine Derivatives Phthalazine->Phthalazine_Derivs Phthalazine->Target Hydrazone Hydrazone Hydrazone_Analogs Hydrazone Analogs Hydrazone->Hydrazone_Analogs Hydrazone->Target

References

A Comparative Guide: Mass Spectrometry vs. Fluorescence Detection for Keto-D-fructose phthalazin-1-ylhydrazone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification and characterization of Keto-D-fructose phthalazin-1-ylhydrazone are critical. This guide provides an objective comparison of two primary analytical techniques: Mass Spectrometry (MS) and Fluorescence Detection (FD), offering insights into their respective performances with supporting experimental context.

Keto-D-fructose, a ketose monosaccharide, can be derivatized with phthalazin-1-ylhydrazine to form this compound. This derivatization enhances its detectability by introducing a chromophore and fluorophore, making it amenable to analysis by High-Performance Liquid Chromatography (HPLC) coupled with either mass spectrometry or fluorescence detection. The choice between these detection methods depends on the specific requirements of the analysis, such as the need for structural information, sensitivity, and matrix complexity.

Data Presentation: A Comparative Overview

The following tables summarize the expected quantitative performance characteristics of mass spectrometry and fluorescence detection for the analysis of this compound, based on typical performance for similarly derivatized monosaccharides.

Table 1: Performance Comparison of Detection Methods

ParameterMass Spectrometry (MS)Fluorescence Detection (FD)
Limit of Detection (LOD) Low femtomole (fmol) to attomole (amol) rangeLow to mid-picomole (pmol) range
Limit of Quantification (LOQ) Mid-femtomole (fmol) to low picomole (pmol) rangeHigh picomole (pmol) to low nanomole (nmol) range
Linear Dynamic Range 3-5 orders of magnitude2-3 orders of magnitude
Specificity High (based on mass-to-charge ratio)Moderate (based on excitation/emission wavelengths)
Structural Information Provides molecular weight and fragmentation dataNo direct structural information
Matrix Effect Susceptibility High (ion suppression or enhancement)Low to moderate (quenching effects)

Table 2: Typical Method Validation Parameters

ParameterMass Spectrometry (MS)Fluorescence Detection (FD)
Precision (%RSD) < 15%< 10%
Accuracy (%Recovery) 85-115%90-110%
Robustness Sensitive to changes in mobile phase and ion source parametersLess sensitive to minor variations in mobile phase composition

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC coupled with either mass spectrometry or fluorescence detection are provided below.

Derivatization of Keto-D-fructose with Phthalazin-1-ylhydrazine
  • Reagent Preparation: Prepare a solution of phthalazin-1-ylhydrazine in a suitable solvent (e.g., methanol/acetic acid mixture).

  • Sample Preparation: Dissolve the Keto-D-fructose standard or sample in an appropriate solvent.

  • Reaction: Mix the Keto-D-fructose solution with the phthalazin-1-ylhydrazine solution. Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes) to facilitate the derivatization reaction.

  • Quenching and Dilution: After the reaction is complete, cool the mixture and dilute it with the mobile phase to an appropriate concentration for HPLC analysis.

HPLC-Mass Spectrometry (HPLC-MS) Method
  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used for the separation of derivatized monosaccharides.

    • Mobile Phase: A gradient elution with water (containing a small amount of formic acid for better ionization) and acetonitrile (B52724) is commonly employed.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is suitable for standard analytical columns.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 30-40°C) for reproducible retention times.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode is generally used for the analysis of phthalazine (B143731) derivatives.

    • Scan Mode: Full scan mode can be used for qualitative analysis to identify the molecular ion of this compound. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is preferred for higher sensitivity and specificity.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature to achieve maximum signal intensity.

HPLC-Fluorescence Detection (HPLC-FD) Method
  • Chromatographic Conditions:

    • The chromatographic conditions (column, mobile phase, flow rate, and column temperature) are generally similar to those used for HPLC-MS.

  • Fluorescence Detection Conditions:

    • Excitation Wavelength (λex): Set the excitation wavelength to the maximum absorbance of the phthalazine fluorophore (typically in the range of 350-380 nm).

    • Emission Wavelength (λem): Set the emission wavelength to the maximum fluorescence emission of the derivative (typically in the range of 420-450 nm).

    • Gain/Sensitivity Settings: Adjust the detector gain or sensitivity to obtain an optimal signal-to-noise ratio for the peaks of interest.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and the underlying principles of each detection method.

cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection Keto_D_Fructose Keto-D-fructose Derivatization Derivatization with Phthalazin-1-ylhydrazine Keto_D_Fructose->Derivatization Derivatized_Sample Keto-D-fructose phthalazin-1-ylhydrazone Derivatization->Derivatized_Sample HPLC HPLC System Derivatized_Sample->HPLC Injection Column C18 Column HPLC->Column Mass_Spectrometer Mass Spectrometer Column->Mass_Spectrometer Elution Fluorescence_Detector Fluorescence Detector Column->Fluorescence_Detector Elution

Figure 1: General experimental workflow for the analysis of this compound.

cluster_0 Mass Spectrometry Principle cluster_1 Fluorescence Detection Principle Ion_Source Ion Source (ESI) Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Ionization Detector_MS Detector Mass_Analyzer->Detector_MS Separation by m/z Analyte_In Derivatized Analyte (from HPLC) Analyte_In->Ion_Source Light_Source Excitation Light Source Flow_Cell Flow Cell Light_Source->Flow_Cell Excitation Detector_FD Emission Detector Flow_Cell->Detector_FD Emission Analyte_In_FD Derivatized Analyte (from HPLC) Analyte_In_FD->Flow_Cell

Figure 2: Principles of Mass Spectrometry and Fluorescence Detection.

Concluding Remarks

The choice between mass spectrometry and fluorescence detection for the analysis of this compound is contingent upon the specific analytical goals.

  • Mass Spectrometry is the superior choice when high sensitivity, high specificity, and structural confirmation are paramount. Its ability to provide molecular weight and fragmentation information makes it invaluable for metabolite identification and structural elucidation. However, it is more susceptible to matrix effects and requires more complex instrumentation and expertise.

  • Fluorescence Detection offers a robust, cost-effective, and user-friendly alternative for routine quantitative analysis. It generally exhibits good precision and is less affected by matrix interferences. The primary limitation of FD is its inability to provide structural information and its comparatively lower sensitivity than modern mass spectrometers.

For comprehensive research and development applications, a combination of both techniques can be highly beneficial. HPLC-FD can be employed for high-throughput screening and routine quantification, while HPLC-MS can be utilized for confirmation, structural analysis, and the analysis of complex biological matrices.

Head-to-Head Comparison: Keto-D-fructose phthalazin-1-ylhydrazone vs. 2-AB Labeling for Glycan Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and technical documentation reveals a significant disparity in the established use and reported data for Keto-D-fructose phthalazin-1-ylhydrazone and 2-aminobenzamide (B116534) (2-AB) as fluorescent labels for glycan analysis. While 2-AB is a widely adopted and well-documented method, there is a notable absence of published information regarding the application of this compound for this purpose.

This guide sought to provide a detailed, data-driven comparison of these two labeling agents for researchers, scientists, and drug development professionals. However, exhaustive searches for experimental protocols, performance data (such as labeling efficiency, sensitivity, and stability), and application examples for this compound in glycan analysis have yielded no specific results. The compound is commercially available as a biochemical reagent, but its utility as a fluorescent tag for carbohydrate analysis is not described in the accessible scientific literature.

In contrast, 2-aminobenzamide (2-AB) is a cornerstone of glycan analysis, with decades of research supporting its use. Detailed protocols, extensive performance data, and a wealth of comparative studies against other labeling agents are readily available.

Due to the lack of information on this compound for glycan labeling, a direct head-to-head comparison with 2-AB, as originally intended, cannot be constructed. The fundamental requirements for such a comparison—experimental protocols and quantitative performance data—are not available for one of the compounds.

Therefore, this document will proceed by providing a detailed overview of the well-established 2-AB labeling method, including its principles, a typical experimental protocol, and known performance characteristics. This will serve as a valuable resource for researchers utilizing this common technique.

2-Aminobenzamide (2-AB) Labeling: A Detailed Overview

2-AB is a fluorescent tag that is conjugated to the reducing terminus of a glycan via reductive amination. This process involves the formation of a Schiff base between the aldehyde group of the open-ring form of the glycan and the primary amine of 2-AB, which is then stabilized by reduction to a secondary amine. This covalent labeling allows for sensitive detection of glycans in various analytical techniques, most notably high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE).

Data Presentation: Performance Characteristics of 2-AB Labeling

The following table summarizes the typical performance characteristics of 2-AB labeling based on published data.

Performance MetricTypical Values for 2-AB Labeling
Labeling Chemistry Reductive Amination
Reaction Time 2-3 hours at 65°C
Labeling Efficiency Typically >85%, but can be sample-dependent
Detection Method Fluorescence (Ex: ~330 nm, Em: ~420 nm), Mass Spectrometry
Limit of Detection Low picomole to high femtomole range
Stability of Labeled Glycan Stable
Compatibility HPLC (HILIC, reverse-phase), CE, Mass Spectrometry
Experimental Protocols: 2-AB Labeling of N-Glycans

This protocol outlines a general procedure for the labeling of N-glycans released from a glycoprotein (B1211001) with 2-aminobenzamide.

Materials:

  • Released N-glycans (dried)

  • 2-Aminobenzamide (2-AB)

  • Sodium cyanoborohydride (reductant)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Glacial acetic acid

  • Reaction vials (e.g., polypropylene (B1209903) microcentrifuge tubes)

  • Heating block or oven set to 65°C

  • Reagents for post-labeling cleanup (e.g., solid-phase extraction cartridges)

Procedure:

  • Preparation of Labeling Reagent:

    • Prepare a solution of 2-AB in a mixture of DMSO and glacial acetic acid (typically a 70:30 v/v mixture). A common concentration is approximately 0.35 M 2-AB.

    • Dissolve sodium cyanoborohydride in the 2-AB solution to a final concentration of approximately 1 M. This labeling reagent should be prepared fresh.

  • Labeling Reaction:

    • Add a small volume (e.g., 5 µL) of the freshly prepared labeling reagent to the dried glycan sample.

    • Ensure the glycans are fully dissolved in the reagent. Vortex if necessary.

    • Incubate the reaction vial at 65°C for 2-3 hours in a heating block or oven.

  • Post-Labeling Cleanup:

    • After incubation, the excess 2-AB and reducing agent must be removed from the labeled glycans.

    • A common method for cleanup is solid-phase extraction (SPE) using a hydrophilic interaction liquid chromatography (HILIC) stationary phase.

    • The labeled glycans are retained on the SPE cartridge while the excess reagents are washed away.

    • The purified, labeled glycans are then eluted and can be dried down or directly analyzed.

Mandatory Visualization

Below are diagrams illustrating the chemical principle of 2-AB labeling and a typical experimental workflow.

G cluster_reaction Chemical Reaction: 2-AB Labeling Reducing_Sugar Reducing Sugar (Open-chain form with aldehyde) Schiff_Base Schiff Base Intermediate Reducing_Sugar->Schiff_Base + 2-AB 2AB 2-Aminobenzamide (2-AB) Labeled_Glycan Fluorescently Labeled Glycan Schiff_Base->Labeled_Glycan + Reducing Agent Reducing_Agent Reducing Agent (e.g., Sodium Cyanoborohydride)

Caption: Chemical principle of 2-aminobenzamide (2-AB) labeling of a reducing sugar.

G cluster_workflow Experimental Workflow: 2-AB Labeling and Analysis Glycan_Release Glycan Release (e.g., PNGase F) Drying Drying of Glycans Glycan_Release->Drying Labeling Addition of 2-AB Labeling Reagent Drying->Labeling Incubation Incubation (65°C, 2-3h) Labeling->Incubation Cleanup Post-Labeling Cleanup (e.g., HILIC SPE) Incubation->Cleanup Analysis Analysis (e.g., HPLC, CE-LIF) Cleanup->Analysis

Caption: A typical experimental workflow for 2-AB labeling and subsequent analysis of glycans.

Conclusion on the Comparison

While a direct, data-driven comparison between this compound and 2-AB for glycan labeling is not feasible at this time due to a lack of published information on the former, 2-AB remains a robust and well-characterized option for researchers. The provided information on 2-AB serves as a comprehensive guide for its application in glycan analysis. Should data on the performance and application of this compound become available in the future, a comparative guide could be developed. For now, researchers requiring a reliable and well-documented fluorescent labeling method for glycans are advised to consider established reagents such as 2-aminobenzamide.

Reproducibility and robustness of the Keto-D-fructose phthalazin-1-ylhydrazone labeling method.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the Keto-D-fructose phthalazin-1-ylhydrazone labeling method and its alternatives for the quantitative analysis of keto-sugars. While the phthalazin-1-ylhydrazone method is utilized in glycobiology research, publicly available, detailed validation data on its reproducibility and robustness is limited. This guide, therefore, focuses on presenting the performance characteristics of well-documented alternative labeling reagents to offer a benchmark for researchers evaluating methods for keto-sugar analysis.

Comparison of Performance Data

The following table summarizes the quantitative performance of two common alternative labeling reagents, 1-phenyl-3-methyl-5-pyrazolone (PMP) and 2,4-dinitrophenylhydrazine (B122626) (DNPH), based on published HPLC-based methods. These reagents react with the carbonyl group of reducing sugars, including Keto-D-fructose, to form derivatives that can be detected by UV or mass spectrometry.

Performance Metric1-Phenyl-3-methyl-5-pyrazolone (PMP)2,4-Dinitrophenylhydrazine (DNPH)This compound
Linearity (r²) >0.999>0.999Data not available
Limit of Detection (LOD) 0.005 µg/mL0.1 ngData not available
Limit of Quantification (LOQ) 0.04 µg/mL4 ngData not available
Precision (RSD) <4.12%0.57% - 1.32%Data not available
Recovery 98.37% - 100.32%-Data not available
Derivative Stability StableStable under acidic conditionsData not available

Disclaimer: The performance data for PMP and DNPH are derived from specific studies and may vary depending on the analyte, matrix, and experimental conditions.

Experimental Workflows and Methodologies

The following diagrams and protocols outline the general workflows for the derivatization of Keto-D-fructose using the phthalazin-1-ylhydrazone method and the two alternative methods.

This compound Labeling Workflow

This diagram illustrates the general steps involved in the derivatization of Keto-D-fructose with phthalazin-1-ylhydrazone prior to analysis.

G cluster_0 Derivatization A Keto-D-fructose Sample B Add Phthalazin-1-ylhydrazone Reagent A->B C Incubate (e.g., 60°C, 1h) B->C D Cool to Room Temperature C->D E Analysis by HPLC-UV/MS D->E

General workflow for Keto-D-fructose labeling.

Experimental Protocol:

  • Dissolving the Keto-D-fructose sample in a suitable solvent (e.g., methanol (B129727)/water).

  • Adding a molar excess of the phthalazin-1-ylhydrazone reagent, often in an acidic catalyst solution to facilitate the reaction.

  • Incubating the mixture at an elevated temperature (e.g., 60-90°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

  • Cooling the reaction mixture to room temperature.

  • Direct injection of an aliquot into an HPLC system for analysis, or a cleanup step (e.g., solid-phase extraction) to remove excess reagent if necessary.

Alternative Labeling Methods

1-Phenyl-3-methyl-5-pyrazolone (PMP) Labeling

PMP is a widely used derivatizing agent for reducing sugars. The reaction yields stable, UV-active derivatives suitable for HPLC analysis.

PMP Derivatization Workflow:

G cluster_1 PMP Derivatization A Sugar Sample (e.g., Fructose) B Add PMP and NaOH solution A->B C React at 70°C for 30-100 min B->C D Neutralize with Acid (e.g., HCl) C->D E Extract with Chloroform (B151607) D->E F Analyze Aqueous Layer by HPLC E->F

Workflow for PMP derivatization of sugars.

Experimental Protocol for PMP Derivatization:

  • Dissolve the carbohydrate sample (approximately 0.1 to 1 mg) in 500 µL of water.

  • Add 500 µL of 0.6 M NaOH and 1 mL of 0.5 M PMP in methanol.

  • Incubate the mixture in a water bath at 70°C for 30 to 100 minutes.

  • Cool the reaction vial in an ice bath and neutralize the solution with 500 µL of 0.6 M HCl.

  • Remove the excess PMP by partitioning with chloroform (3 x 2 mL).

  • Centrifuge to separate the layers and collect the aqueous (upper) layer containing the PMP-labeled sugars.

  • Filter the aqueous solution through a 0.45 µm filter before injection into the HPLC system.

2,4-Dinitrophenylhydrazine (DNPH) Labeling

DNPH is a classic reagent for the derivatization of aldehydes and ketones, forming brightly colored dinitrophenylhydrazone derivatives that can be detected by UV-Vis spectrophotometry or HPLC.

DNPH Derivatization Workflow:

G cluster_2 DNPH Derivatization A Ketone/Aldehyde Sample B Add Acidified DNPH Solution A->B C Incubate at Elevated Temperature B->C D Cool and Precipitate Derivative C->D E Isolate and Redissolve Precipitate D->E F Analyze by HPLC-UV E->F

Workflow for DNPH derivatization of carbonyls.

Experimental Protocol for DNPH Derivatization:

  • Prepare a saturated solution of DNPH in a suitable acidic medium (e.g., 2 M hydrochloric acid or a mixture of methanol and sulfuric acid).

  • Add a few drops of the aldehyde or ketone sample (or a solution of the sample in a suitable solvent like methanol) to the DNPH reagent.

  • Allow the reaction to proceed at room temperature or with gentle heating. The formation of a yellow, orange, or red precipitate indicates the presence of a carbonyl compound.

  • For quantitative analysis, the reaction is typically carried out with a known excess of DNPH, and the resulting hydrazone is separated and quantified by HPLC.

  • A detailed quantitative protocol involves reacting the sample with a DNPH solution (e.g., in acetonitrile (B52724) with an acid catalyst) at a specific temperature (e.g., 65°C) for a set time (e.g., 30 minutes).[1]

  • The reaction mixture is then diluted and injected into an HPLC system for separation and quantification.[1]

Conclusion

While this compound is a commercially available reagent for glycobiology research, the lack of extensive, publicly accessible data on its analytical performance for quantitative applications makes a direct comparison challenging. Researchers requiring robust and reproducible quantification of Keto-D-fructose and other keto-sugars may consider well-established and validated methods using alternative derivatization reagents such as 1-phenyl-3-methyl-5-pyrazolone (PMP) or 2,4-dinitrophenylhydrazine (DNPH). The choice of method will depend on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation. It is recommended that any chosen method be thoroughly validated in-house to ensure it meets the specific needs of the intended application.

References

Isotopic labeling with Keto-D-fructose phthalazin-1-ylhydrazone for quantitative proteomics.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopic labeling strategies for quantitative proteomics, with a focus on a novel hydrazide-based chemical labeling approach using Keto-D-fructose phthalazin-1-ylhydrazone. We will objectively compare its hypothesized performance with established methods such as Tandem Mass Tags (TMT), Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and Label-Free Quantification (LFQ), supported by generalized experimental data and detailed protocols.

Introduction to Quantitative Proteomics

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample.[1] These techniques are crucial for understanding cellular processes, identifying disease biomarkers, and elucidating drug mechanisms of action. Methodologies for quantitative proteomics can be broadly categorized into label-based and label-free approaches.[2] Label-based methods, such as those discussed in this guide, utilize isotopic tags to differentiate and quantify proteins from different samples in a single mass spectrometry analysis, which can improve accuracy and reduce variability.[3]

Overview of Isotopic Labeling with this compound

While specific experimental data for this compound in quantitative proteomics is not widely published, its chemical structure suggests a potential application in labeling glycoproteins through hydrazide chemistry. This method would likely involve the selective oxidation of cis-diol groups in the sugar moieties of glycoproteins to form aldehydes, which then react with the hydrazide group of the labeling reagent to form a stable hydrazone bond. This strategy allows for the specific enrichment and quantification of the glycoproteome, a sub-proteome of significant biological importance.

Comparison of Quantitative Proteomics Methodologies

The following table summarizes the key characteristics of this compound labeling (hypothesized) and three widely used quantitative proteomics methods: TMT, SILAC, and Label-Free Quantification.

FeatureThis compoundTandem Mass Tags (TMT)Stable Isotope Labeling by Amino acids in Cell culture (SILAC)Label-Free Quantification (LFQ)
Principle Chemical labeling of glycoproteins via hydrazide chemistry.Isobaric chemical labeling of primary amines (N-terminus and lysine (B10760008) residues).[4]Metabolic labeling by incorporating stable isotope-labeled amino acids in living cells.[5]Quantification based on signal intensity or spectral counting of unlabeled peptides.[6]
Sample Type Glycoproteins from cell lysates, tissues, or biofluids.Any protein sample.[4]Cell cultures that can be metabolically labeled.[5]Any protein sample.[6]
Multiplexing Dependent on the synthesis of different isotopic versions of the reagent.High (up to 18-plex).[4]Low to medium (typically 2- to 3-plex, with some variations).[7]Not directly multiplexed in a single run, but can compare many samples.[6]
Accuracy Potentially high for targeted glycoproteome analysis.High.[4]Very high, as labeling is introduced early in the workflow.[8]Moderate to high, can be affected by run-to-run variation.[9]
Precision Dependent on reaction efficiency and enrichment.High.[9]High.[8]Moderate.[9]
Proteome Coverage Specific to the glycoproteome.Broad proteome coverage.[4]Broad proteome coverage in labeled cells.[5]High proteome coverage.[10]
Cost Potentially moderate, depending on reagent synthesis.High.[10]High, due to specialized media and amino acids.[5]Low to moderate.[11]
Workflow Complexity Moderate, involves oxidation and labeling steps.Moderate to high, involves multiple chemical reaction steps.[12]High, requires cell culture expertise and long adaptation times.[13]Low, simplest workflow.[11]

Experimental Protocols

Isotopic Labeling with this compound (Hypothesized Protocol)

This protocol is based on established methods for labeling glycoproteins using hydrazide chemistry.[14]

  • Protein Extraction and Oxidation:

    • Extract total protein from the biological sample.

    • Dissolve the protein extract in an appropriate buffer (e.g., 0.1 M sodium acetate, pH 5.5).

    • Add a solution of sodium meta-periodate to the protein solution to a final concentration of 15 mM.

    • Incubate the reaction on ice in the dark for 30 minutes to oxidize the cis-diols of the carbohydrate moieties to aldehydes.

    • Quench the reaction by adding glycerol.

    • Remove excess periodate (B1199274) and byproducts by buffer exchange or dialysis.

  • Peptide Digestion:

    • Denature the oxidized proteins using a denaturing agent (e.g., urea).

    • Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide (B48618) (IAA).

    • Digest the proteins into peptides using an appropriate protease (e.g., trypsin).

  • Labeling with this compound:

    • Dissolve the light and heavy isotopic forms of this compound in a suitable solvent (e.g., DMSO).

    • Add the labeling reagent to the peptide samples and incubate to form the hydrazone bond.

    • Combine the differentially labeled peptide samples.

  • Enrichment of Labeled Peptides (Optional but Recommended):

    • Use an affinity purification method (e.g., hydrazide beads) to enrich for the labeled glycopeptides.[15]

  • LC-MS/MS Analysis:

    • Analyze the labeled peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Quantify the relative abundance of peptides based on the signal intensities of the light and heavy isotopic pairs.

Tandem Mass Tag (TMT) Labeling
  • Protein Digestion:

    • Extract, reduce, alkylate, and digest proteins into peptides as described above.

  • TMT Labeling:

    • Resuspend the dried peptide samples in a suitable buffer (e.g., TEAB).

    • Add the appropriate TMT reagent to each sample and incubate at room temperature.[12]

    • Quench the reaction with hydroxylamine.

    • Combine all labeled samples into a single tube.

  • Sample Cleanup and Fractionation:

    • Desalt the combined labeled peptide mixture using a C18 solid-phase extraction cartridge.

    • Fractionate the peptide mixture using high-pH reversed-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis:

    • Analyze each fraction by LC-MS/MS.

    • Quantification is based on the intensities of the reporter ions generated during MS/MS fragmentation.[12]

Stable Isotope Labeling by Amino acids in Cell culture (SILAC)
  • Cell Culture and Labeling:

    • Culture two populations of cells in specialized SILAC media. One medium contains normal ("light") essential amino acids (e.g., L-arginine and L-lysine), while the other contains stable isotope-labeled ("heavy") versions of these amino acids.[5]

    • Grow the cells for at least five passages to ensure complete incorporation of the labeled amino acids.

  • Sample Preparation and Mixing:

    • Treat the two cell populations according to the experimental design.

    • Harvest and lyse the cells.

    • Combine equal amounts of protein from the "light" and "heavy" cell lysates.[5]

  • Protein Digestion and Analysis:

    • Digest the combined protein mixture into peptides.

    • Analyze the peptide mixture by LC-MS/MS.

    • Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for the described quantitative proteomics methods.

Keto_D_fructose_phthalazin_1_ylhydrazone_Workflow Protein Protein Sample Oxidation Oxidation (NaIO4) Protein->Oxidation Digestion Digestion (Trypsin) Oxidation->Digestion Labeling Labeling with Keto-D-fructose phthalazin-1-ylhydrazone Digestion->Labeling Enrichment Enrichment of Glycopeptides Labeling->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS Data Data Analysis LCMS->Data

Caption: Workflow for isotopic labeling with this compound.

TMT_Workflow Protein Protein Samples (up to 18) Digestion Digestion (Trypsin) Protein->Digestion Labeling TMT Labeling Digestion->Labeling Combine Combine Samples Labeling->Combine Fractionation Fractionation Combine->Fractionation LCMS LC-MS/MS Analysis Fractionation->LCMS Data Data Analysis LCMS->Data

Caption: Tandem Mass Tag (TMT) experimental workflow.

SILAC_Workflow Cells Cell Culture (Light & Heavy Media) Harvest Harvest & Combine Lysates Cells->Harvest Digestion Digestion (Trypsin) Harvest->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Analysis LCMS->Data

Caption: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) workflow.

Conclusion

The choice of a quantitative proteomics strategy depends on the specific research question, sample type, and available resources. While established methods like TMT and SILAC offer high accuracy and broad proteome coverage, they can be costly and involve complex workflows. Label-free quantification provides a simpler and more cost-effective alternative, though potentially with lower precision. The hypothesized use of this compound presents an intriguing possibility for the targeted analysis of the glycoproteome. Further research is needed to validate its performance and establish standardized protocols. This guide provides a framework for researchers to compare these methods and select the most appropriate approach for their quantitative proteomics studies.

References

A Comparative Guide to the Structural Confirmation of Keto-D-fructose Phthalazin-1-ylhydrazone Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of carbohydrate derivatives is paramount for understanding their biological activity and advancing medicinal chemistry. This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of the reaction product of Keto-D-fructose with phthalazin-1-ylhydrazone. We present detailed experimental protocols, comparative data, and visual workflows to facilitate a thorough understanding of the available methodologies.

Comparison with Alternative Derivatizing Agents

The derivatization of monosaccharides is a common strategy to enhance their detection and separation in various analytical techniques. While phthalazin-1-ylhydrazone is an effective reagent, several alternatives are available, each with distinct advantages.

Derivatizing AgentReaction ConditionsDerivative StabilityDetection MethodKey Advantages
Phthalazin-1-ylhydrazone Mild acidic conditions, room temperature or gentle heating.GoodUV-Vis, HPLC-UV, MSHigh reactivity with carbonyls, provides a chromophore for UV detection.
1-phenyl-3-methyl-5-pyrazolone (PMP) Basic conditions (e.g., ammonia), heating.[1]ExcellentHPLC-UV, MS[1]Quantitative reaction with reducing sugars, stable derivatives suitable for MS.[1]
Dansyl Hydrazine Acidic conditions, heating.GoodFluorescence, HPLC-FLD, MSHighly fluorescent derivative, enabling very sensitive detection.
2-Aminobenzamide (2-AB) Reductive amination with a reducing agent (e.g., NaBH3CN), heating.ExcellentFluorescence, HPLC-FLD, MSWidely used for glycan analysis, stable linkage.

Experimental Protocols

A detailed methodology for the synthesis and structural confirmation of Keto-D-fructose phthalazin-1-ylhydrazone is provided below.

Synthesis of this compound
  • Dissolution of Reactants: Dissolve equimolar amounts of D-fructose and phthalazin-1-ylhydrazone in a minimal amount of methanol (B129727) containing a catalytic amount of acetic acid.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or gently reflux for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Filtration: Upon completion of the reaction, cool the mixture in an ice bath to induce precipitation of the product. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold methanol to remove any unreacted starting materials. Dry the product under vacuum.

  • Recrystallization: For further purification and to obtain crystals suitable for X-ray diffraction, recrystallize the crude product from a suitable solvent system, such as ethanol-water.

Structural Confirmation Workflow

The following workflow outlines the key steps and techniques for the comprehensive structural analysis of the synthesized hydrazone.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation start D-Fructose + Phthalazin-1-ylhydrazone reaction Reaction start->reaction purification Purification reaction->purification product Crystalline Product purification->product nmr NMR Spectroscopy (1H, 13C, 2D) product->nmr ms Mass Spectrometry (ESI-MS, HRMS) product->ms ir FT-IR Spectroscopy product->ir xrd Single-Crystal X-ray Diffraction product->xrd confirmation Structural Confirmation nmr->confirmation ms->confirmation ir->confirmation xrd->confirmation

Caption: Experimental workflow for synthesis and structural confirmation.

Data Presentation: Spectroscopic and Crystallographic Analysis

The structural confirmation of this compound relies on a combination of spectroscopic and crystallographic techniques. The expected data from each analysis are summarized below.

Analytical TechniqueParameterExpected Observation for this compound
¹H NMR Chemical Shift (δ)- Signals for the phthalazine (B143731) ring protons (aromatic region).- A signal for the imine proton (-N=CH-).- Multiple signals for the fructose (B13574) backbone protons.- Exchangeable proton signals for -OH and -NH groups.
¹³C NMR Chemical Shift (δ)- Resonances for the aromatic carbons of the phthalazine moiety.- A downfield signal for the imine carbon (-N=C<).- Signals corresponding to the six carbons of the fructose chain.
FT-IR Wavenumber (cm⁻¹)- Characteristic N-H stretching vibrations.- C=N stretching of the hydrazone linkage.- O-H stretching from the fructose hydroxyl groups.- C-H stretching and bending vibrations.
Mass Spectrometry m/z Ratio- A prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺.- Fragmentation patterns consistent with the loss of water, and cleavage of the fructose chain and phthalazine ring.
Single-Crystal X-ray Diffraction Unit Cell Parameters & Space GroupProvides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity and stereochemistry.

Signaling Pathways and Logical Relationships

The reaction between Keto-D-fructose and phthalazin-1-ylhydrazone proceeds through a nucleophilic addition-elimination mechanism. The open-chain keto form of fructose is the reactive species.

fructose D-Fructose (Cyclic Hemiketal) keto_fructose Keto-D-Fructose (Open-chain) fructose->keto_fructose Tautomerization intermediate Tetrahedral Intermediate keto_fructose->intermediate Nucleophilic Addition hydrazone_reagent Phthalazin-1-ylhydrazone hydrazone_reagent->intermediate Nucleophilic Addition product Keto-D-fructose Phthalazin-1-ylhydrazone intermediate->product Elimination of H₂O techniques Analytical Techniques NMR Spectroscopy Mass Spectrometry FT-IR Spectroscopy X-ray Diffraction information Information Provided Connectivity and Stereochemistry Molecular Weight and Formula Functional Groups 3D Molecular Structure techniques:f1->information:f1 techniques:f2->information:f2 techniques:f3->information:f3 techniques:f4->information:f4 advantages Advantages Detailed structural information in solution. High sensitivity and accuracy in mass determination. Rapid and non-destructive. Unambiguous structure determination. information:f1->advantages:f1 information:f2->advantages:f2 information:f3->advantages:f3 information:f4->advantages:f4 limitations Limitations Can be complex for mixtures of isomers. Does not provide stereochemical information. Provides limited connectivity information. Requires a suitable single crystal. advantages:f1->limitations:f1 advantages:f2->limitations:f2 advantages:f3->limitations:f3 advantages:f4->limitations:f4

References

Safety Operating Guide

Safe Disposal of Keto-D-fructose Phthalazin-1-ylhydrazone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of Keto-D-fructose phthalazin-1-ylhydrazone, a biochemical reagent used in glycobiology research.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general principles for the disposal of hazardous chemicals, particularly those containing hydrazone and phthalazine (B143731) moieties, must be strictly followed.

Chemical and Physical Properties

A summary of the known properties of this compound is provided below. The lack of detailed public data underscores the importance of treating this compound with caution and adhering to rigorous safety protocols.

PropertyValue
CAS Number 1082040-10-5[3][4]
Molecular Formula C₁₄H₁₈N₄O₅[3]
Molecular Weight 322.32 g/mol [3]
Appearance Not specified (likely a solid)
Solubility Not specified
Storage Room temperature in the continental US; may vary elsewhere.[1]

Disposal Protocol: A Step-by-Step Approach

The following procedure is based on established guidelines for the disposal of hydrazine (B178648) and hydrazone compounds, which are known to be hazardous.[5][6][7] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all federal, state, and local regulations.[5]

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.

  • Work in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

2. Waste Segregation and Labeling:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Collect all waste containing this compound (including contaminated consumables like pipette tips and paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • The label should include the full chemical name, CAS number, and any known hazard warnings.

3. Chemical Neutralization (for dilute aqueous solutions):

For small quantities of dilute aqueous solutions, chemical neutralization can be an effective method to degrade the hazardous hydrazone moiety. This process should only be carried out by trained personnel.

  • Dilution: Dilute the aqueous waste solution containing this compound with water to a concentration of 5% or less.[5]

  • Oxidation: Slowly add an equal volume of a 5% aqueous solution of sodium hypochlorite (B82951) (bleach) or calcium hypochlorite.[5] The reaction between sodium hypochlorite and hydrazine compounds typically yields nitrogen gas, sodium chloride, and water.

  • pH Adjustment: The optimal pH range for this reaction is between 5 and 8.[5] Monitor the pH and adjust as necessary with dilute acid or base.

  • Verification: After the reaction is complete (cessation of gas evolution), test for the presence of residual hydrazone using an appropriate analytical method, if available. An excess of the oxidizing agent should be used to ensure complete destruction.[5]

  • Final Disposal: Once neutralization is confirmed, the resulting solution may be disposed of as regular aqueous waste, pending approval from your EHS department.

4. Disposal of Solid Waste and Concentrated Solutions:

  • Solid waste and concentrated solutions of this compound should be disposed of as hazardous chemical waste.

  • Do not attempt to neutralize solid or concentrated forms of this compound directly.

  • Package the waste in a compatible, sealed container and label it clearly.

  • Arrange for pickup and disposal by a certified hazardous waste management company, following your institution's procedures.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

By adhering to these procedures and consulting with institutional safety professionals, you can ensure the safe and environmentally responsible disposal of this compound, fostering a secure laboratory environment.

References

Essential Safety and Operational Guidance for Handling Keto-D-fructose phthalazin-1-ylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Keto-D-fructose phthalazin-1-ylhydrazone (CAS 1082040-10-5) is not publicly available. The following guidance is based on the general safety protocols for handling hydrazone derivatives and related chemical compounds. It is imperative to treat this compound with caution and handle it as potentially hazardous.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Given the general toxicity associated with hydrazine (B178648) derivatives, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, ingestion, or skin contact.[1][2]

Minimum PPE Requirements:

  • Eye/Face Protection: Chemical safety goggles that meet American National Standards Institute (ANSI) standard Z-87.1 must be worn at all times.[3] A face shield should be used in addition to goggles when there is a potential for splashing.[1]

  • Hand Protection: Nitrile gloves are required for handling small quantities.[3] Ensure to inspect gloves for any signs of degradation or puncture before use. For prolonged handling or when working with larger quantities, consider using thicker, chemical-resistant gloves and consult the manufacturer's compatibility data.

  • Body Protection: A flame-resistant lab coat must be worn and kept fastened. Ensure that long pants and closed-toe shoes are worn to cover all exposed skin.[3]

  • Respiratory Protection: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][3]

Quantitative Safety Data

The following table summarizes key exposure limits and physical hazard data for hydrazine, the parent compound of hydrazones. These values should be considered as a conservative reference for ensuring the safe handling of this compound.

ParameterValueIssuing Organization/Source
Occupational Exposure Limits for Hydrazine
OSHA PEL (8-hr TWA)1 ppmOccupational Safety and Health Administration[2]
NIOSH REL (2-hr Ceiling)0.03 ppmNational Institute for Occupational Safety and Health[2]
ACGIH TLV (8-hr TWA)0.01 ppmAmerican Conference of Governmental Industrial Hygienists[2]
NIOSH IDLH50 ppmNational Institute for Occupational Safety and Health[2]

OSHA: Occupational Safety and Health Administration; PEL: Permissible Exposure Limit; TWA: Time-Weighted Average; NIOSH: National Institute for Occupational Safety and Health; REL: Recommended Exposure Limit; ACGIH: American Conference of Governmental Industrial Hygienists; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health.

Experimental Protocols

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3]

  • Ensure the container is tightly sealed and clearly labeled with the chemical name and hazard information.[3]

  • Store away from incompatible materials such as strong oxidizing agents.

2. Handling and Use:

  • All work with this compound must be performed in a certified chemical fume hood. [1][3]

  • Before starting any procedure, ensure that a safety shower and eyewash station are readily accessible.

  • Place a "Designated Work Area" sign to indicate the presence of a potentially hazardous substance.

  • When weighing the solid compound, use a spatula and handle it gently to avoid creating dust.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Keep containers closed when not in use.

3. Disposal Plan:

  • All waste materials, including empty containers, contaminated gloves, and other disposable items, should be considered hazardous waste.

  • Dispose of waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of down the drain.

4. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3]

  • Skin Contact: Immediately move to a safety shower and rinse the affected area with plenty of water for at least 15 minutes. Remove all contaminated clothing while under the shower. Seek immediate medical attention.[1][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills: For small spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, or any spill outside of a fume hood, evacuate the area, restrict access, and call for emergency response.[3]

Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Don Appropriate PPE B Verify Fume Hood Operation A->B C Weigh Compound in Fume Hood B->C D Prepare Solution in Fume Hood C->D E Decontaminate Work Area D->E F Dispose of Waste in Labeled Container E->F G Remove PPE F->G H Wash Hands Thoroughly G->H

Caption: Workflow for the safe handling of this compound.

References

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